3-Benzyl-1,3-thiazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXJAFZPUUCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383083 | |
| Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37868-80-7 | |
| Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Benzyl-1,3-thiazolidine-2,4-dione basic properties
An In-Depth Technical Guide to 3-Benzyl-1,3-thiazolidine-2,4-dione: Core Properties and Synthetic Strategies
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound in medicinal chemistry. The thiazolidine-2,4-dione (TZD) scaffold is a "privileged structure," known for its presence in a multitude of biologically active compounds.[1] This document delves into the fundamental physicochemical properties, established synthetic protocols, and the strategic importance of the N-benzyl substitution. We will explore the reactivity of the core, particularly at the C5 position, which serves as a primary site for molecular elaboration in drug discovery campaigns. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: The Thiazolidinedione Scaffold
The 1,3-thiazolidine-2,4-dione (TZD) ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4.[1][2][3] This core structure is the foundation for the "glitazone" class of antidiabetic drugs, which act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[4][5] Beyond its well-established role in treating type 2 diabetes, the TZD scaffold has demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6][7][8]
The versatility of the TZD core lies in its capacity for substitution at two key positions: the nitrogen atom at position 3 (N3) and the activated methylene group at position 5 (C5).[1][5] Substitution at the N3 position, as seen in this compound, is a critical strategy for modulating the molecule's pharmacokinetic and pharmacodynamic profile. The benzyl group, in particular, serves as a foundational substituent for creating libraries of derivatives with diverse biological targets.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 37868-80-7 | [9][10] |
| Molecular Formula | C₁₀H₉NO₂S | [9][10] |
| Molecular Weight | 207.25 g/mol | [9][10] |
| Canonical SMILES | C1C(=O)N(C(=O)S1)CC2=CC=CC=C2 | [9] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 123-125 °C (for the parent TZD) | [1] |
| Solubility | Sparingly soluble in water and common organic solvents like methanol, ethanol, and DMSO.[1][11] |
Synthesis and Characterization
The synthesis of N-substituted thiazolidinediones is a well-established process in organic chemistry. This compound is typically prepared via the N-alkylation of the parent 2,4-thiazolidinedione ring.
General Synthetic Workflow
The primary route involves the reaction of 2,4-thiazolidinedione with an appropriate benzyl halide (e.g., benzyl bromide) in the presence of a base. The base deprotonates the acidic N-H proton of the thiazolidinedione ring, forming a nucleophilic anion that subsequently attacks the electrophilic benzylic carbon.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Causality: This protocol utilizes potassium carbonate as a mild base, which is sufficient to deprotonate the TZD nitrogen without promoting significant side reactions. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the reactants and facilitates the SN2 reaction.
-
Preparation : To a solution of 2,4-thiazolidinedione (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).
-
Reaction : Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt of the thiazolidinedione.
-
Addition : Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Monitoring : Allow the reaction to proceed at room temperature for 6-12 hours.[12] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.
-
Isolation : Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.
Structural Elucidation
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
-
¹H NMR : Expect to see characteristic signals for the benzylic methylene protons (a singlet around 4.8 ppm), the aromatic protons of the benzyl group (a multiplet between 7.2-7.4 ppm), and the C5 methylene protons of the thiazolidinedione ring (a singlet around 4.3 ppm).[13]
-
¹³C NMR : Key signals include those for the two carbonyl carbons (typically >165 ppm), the benzylic carbon, the aromatic carbons, and the C5 methylene carbon.
-
FT-IR : Look for strong absorption bands corresponding to the two carbonyl (C=O) groups in the region of 1680-1750 cm⁻¹.[14]
-
Mass Spectrometry : The molecular ion peak corresponding to the calculated molecular weight (207.25 g/mol ) should be observed.
Reactivity and Derivatization for Drug Discovery
The true power of this compound in medicinal chemistry lies in its potential for further functionalization. The methylene group at the C5 position is flanked by two electron-withdrawing carbonyl groups, making its protons acidic and the carbon nucleophilic.
This "activated methylene" is highly susceptible to Knoevenagel condensation with a wide variety of aldehydes.[1] This reaction is a cornerstone for building molecular diversity from the TZD scaffold and is the primary method used to synthesize many biologically active TZD derivatives, including anticancer and antimicrobial agents.[6][7]
Knoevenagel Condensation Pathway
Causality: The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, which facilitates the deprotonation of the C5 methylene group to form a carbanion.[15] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the 5-benzylidene product.
Caption: Derivatization via Knoevenagel condensation at the C5 position.
This synthetic handle allows for the introduction of a vast array of aryl and heteroaryl substituents, enabling fine-tuning of the molecule's properties to achieve desired biological activity and selectivity. For instance, various 5-benzylidene-3-benzyl-thiazolidine-2,4-dione analogs have shown potent antiproliferative activity against numerous cancer cell lines.[6]
Biological Significance and Therapeutic Potential
While this compound itself is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery. The TZD core is a known pharmacophore for a range of biological targets.[1] By modifying the substituent at the C5 position through the Knoevenagel condensation, researchers have developed compounds with diverse activities:
-
Anticancer Activity : Many 5-arylidene-TZD derivatives have been reported to inhibit the growth of various cancer cell lines, including breast, colon, and leukemia.[6][8][16] The mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation, such as tyrosine kinases (e.g., VEGFR-2).[17][18]
-
Antimicrobial Activity : The TZD scaffold has been incorporated into molecules with antibacterial and antifungal properties.[6][7]
-
Anti-inflammatory Activity : Certain TZD derivatives exhibit anti-inflammatory effects, often linked to the modulation of pathways involving nuclear factor kappa-B (NF-κB).[5]
-
Antidiabetic Activity : Although the classic glitazones require a free N-H for PPARγ activity, novel N-substituted TZDs have been designed that target other enzymes involved in diabetes and its complications, such as aldose reductase.[4]
Conclusion
This compound is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its C5 methylene group make it an ideal starting point for the construction of large, diverse chemical libraries. The proven track record of the thiazolidinedione scaffold across multiple therapeutic areas ensures that this compound and its derivatives will remain a subject of intense research and development for the foreseeable future. This guide provides the core knowledge base required for scientists to effectively utilize this versatile molecule in the pursuit of novel therapeutics.
References
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. PubMed Central. [Link]
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This compound | C10H9NO2S | CID 2788476. PubChem. [Link]
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Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link]
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Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC. NIH. [Link]
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Assorted Applications of N-substituted-2,4-thiazolidinediones in Various Pathological Conditions. PubMed. [Link]
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An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. ScienceDirect. [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
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Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. ResearchGate. [Link]
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Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Publishing. [Link]
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Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. NIH. [Link]
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Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. ResearchGate. [Link]
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An In-Depth Technical Guide to the Synthesis and Chemical Profile of 3-Benzyl-1,3-thiazolidine-2,4-dione
Abstract: The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in various clinically significant agents, most notably in the "glitazone" class of antidiabetic drugs.[1][2] This guide provides a detailed technical overview of a key derivative, 3-Benzyl-1,3-thiazolidine-2,4-dione, focusing on its chemical structure, synthesis, and mechanistic underpinnings. We will explore a validated, step-by-step synthetic protocol, elucidate the rationale behind procedural choices, and detail the spectroscopic methods for structural confirmation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic compound.
Chemical Structure and Physicochemical Properties
This compound is characterized by a central five-membered thiazolidinedione ring, which features a sulfur atom at position 1, a nitrogen atom at position 3, and two carbonyl groups at positions 2 and 4.[3] The key feature of this specific derivative is the benzyl group (a phenylmethyl group) attached to the nitrogen atom at the 3-position.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; O1 [label="O", pos="-2,-1.4!", fontcolor="#EA4335"]; C4 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; O2 [label="O", pos="2,-1.4!", fontcolor="#EA4335"]; S1 [label="S", pos="0,-2.1!", fontcolor="#FBBC05"]; C5 [label="C", pos="0,-1.4!", fontcolor="#202124"]; C_benzyl [label="CH₂", pos="0,1.2!", fontcolor="#202124"]; C_phenyl [label="", shape=polygon, sides=6, pos="0,2.5!", height=1.2, width=1.2, style=filled, fillcolor="#FFFFFF", color="#5F6368"];
// Define edges for bonds edge [color="#5F6368"]; N1 -- C2; C2 -- O1 [style=double]; C2 -- S1; N1 -- C4; C4 -- O2 [style=double]; C4 -- C5; C5 -- S1; N1 -- C_benzyl; C_benzyl -- C_phenyl; } Caption: 2D structure of this compound.
The benzyl substitution significantly influences the molecule's lipophilicity and steric profile, which are critical parameters in modulating its interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂S | [4] |
| Molecular Weight | 207.25 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 37868-80-7 | [4][5] |
| Appearance | Solid (form may vary) | General Knowledge |
Synthesis of this compound: A Mechanistic Approach
The synthesis of N-substituted thiazolidine-2,4-diones can be achieved through several routes. A robust and common method involves a two-step process: first, the synthesis of the core thiazolidine-2,4-dione ring, followed by N-benzylation.
Step 1: Synthesis of the Thiazolidine-2,4-dione (TZD) Core
The foundational TZD ring is typically synthesized via the condensation reaction of thiourea and an α-haloacetic acid, such as chloroacetic acid, followed by acidic hydrolysis.[6][7]
Reaction Principle: This synthesis relies on the nucleophilic character of the sulfur atom in thiourea attacking the electrophilic carbon of chloroacetic acid. This is followed by an intramolecular cyclization and subsequent hydrolysis of the imine groups to yield the dione structure.[8]
dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: General workflow for the two-step synthesis.
Detailed Experimental Protocol (Step 1):
-
Reagents:
-
Thiourea (1.0 eq)
-
Chloroacetic acid (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea and chloroacetic acid in water.
-
Slowly add concentrated HCl to the mixture. The use of HCl as the acid catalyst has been shown to provide high yields, often around 94%.[6]
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 7-8 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield thiazolidine-2,4-dione.
-
Causality and Rationale:
-
Thiourea as Nucleophile: Thiourea serves as a versatile reagent. Its sulfur atom is a soft nucleophile, ideal for attacking the sp³-hybridized carbon bearing the chlorine atom.
-
Acid Catalysis: The acidic medium (HCl) is crucial for the hydrolysis of the di-imino intermediate that forms after cyclization, converting it into the more stable dione.[6]
-
Reflux Conditions: Elevated temperatures are necessary to overcome the activation energy for both the initial substitution and the subsequent cyclization and hydrolysis steps.[6]
Step 2: N-Benzylation of Thiazolidine-2,4-dione
The second step involves the alkylation of the nitrogen atom of the TZD ring using a benzyl halide.
Reaction Principle: This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the TZD ring, made nucleophilic by deprotonation with a base, attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.
Detailed Experimental Protocol (Step 2):
-
Reagents:
-
Thiazolidine-2,4-dione (1.0 eq)
-
Benzyl bromide (or benzyl chloride) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Sodium Hydride) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetone as solvent
-
-
Procedure:
-
Dissolve thiazolidine-2,4-dione in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution and stir for 15-20 minutes at room temperature. The base deprotonates the acidic N-H proton of the TZD ring, forming a nucleophilic anion.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Causality and Rationale:
-
Choice of Base: K₂CO₃ is a mild and effective base for deprotonating the TZD nitrogen. Its heterogeneity in some solvents can be advantageous for work-up. Stronger bases like NaH can also be used for more rapid deprotonation.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for Sₙ2 reactions. It effectively solvates the potassium cation while leaving the TZD anion relatively "naked" and highly reactive.
-
Benzyl Halide: Benzyl bromide is a highly reactive alkylating agent because the benzylic carbocation-like transition state is stabilized by resonance with the phenyl ring, accelerating the Sₙ2 reaction.
Reaction Mechanism
Understanding the electron flow is key to mastering the synthesis. The N-benzylation proceeds via a well-established Sₙ2 pathway.
dot graph "reaction_mechanism" { graph [bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [color="#5F6368"];
} Caption: Simplified mechanism for N-benzylation of the TZD ring.
Spectroscopic Characterization and Validation
To confirm the successful synthesis and purity of this compound, a combination of spectroscopic techniques is essential.
Table 2: Expected Spectroscopic Data
| Technique | Characteristic Signals | Rationale |
| ¹H NMR | δ ~4.8 ppm (s, 2H)δ ~7.2-7.4 ppm (m, 5H)δ ~3.9 ppm (s, 2H) | Singlet for the benzylic -CH₂- protons.Multiplet for the 5 aromatic protons of the phenyl ring.Singlet for the -CH₂- protons at the C5 position of the TZD ring. |
| ¹³C NMR | δ ~170-175 ppm (2 signals)δ ~127-135 ppm (4 signals)δ ~45 ppmδ ~35 ppm | Two distinct signals for the two carbonyl carbons (C2 and C4).Signals corresponding to the aromatic carbons.Signal for the benzylic carbon (-NCH₂-Ph).Signal for the C5 carbon of the TZD ring. |
| IR (KBr, cm⁻¹) | ~1750 and ~1680 cm⁻¹~3030 cm⁻¹~1600, 1495, 1455 cm⁻¹ | Strong, characteristic stretching vibrations for the two asymmetric and symmetric C=O groups.[9]Aromatic C-H stretching.Aromatic C=C stretching vibrations. |
| Mass Spec (MS) | [M]+ at m/z = 207.0354 | The molecular ion peak corresponding to the exact mass of C₁₀H₉NO₂S.[4] |
Note: Exact chemical shifts (δ) in NMR may vary slightly depending on the solvent and instrument used.
Applications in Medicinal Chemistry and Drug Development
The thiazolidine-2,4-dione scaffold is a "privileged structure" in drug discovery due to its ability to interact with a variety of biological targets.[8] While the most famous application is in antidiabetic drugs like Pioglitazone and Rosiglitazone (which are PPARγ agonists), the TZD core and its derivatives exhibit a wide range of pharmacological activities.[2][6][10]
-
Anticancer: Various TZD derivatives have shown potent antiproliferative activity against numerous cancer cell lines, including lung, colon, breast, and prostate cancer.[10][11]
-
Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal properties.[9][11]
-
Anti-inflammatory: TZD derivatives have been investigated for their anti-inflammatory effects.[1]
-
Antiviral and Anti-HIV: The TZD nucleus has been incorporated into molecules with demonstrated antiviral activity.[9]
The N-benzyl substitution, as seen in this compound, is a common strategy used by medicinal chemists. The benzyl group can serve several purposes:
-
Modulating Lipophilicity: It increases the molecule's fat-solubility, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
-
Steric Interactions: The bulky benzyl group can orient the molecule within a receptor's binding pocket, leading to improved potency or selectivity.
-
Synthetic Handle: It provides a site for further chemical modification to explore structure-activity relationships (SAR).
Conclusion
This compound is a synthetically accessible and medicinally relevant heterocyclic compound. Its preparation, rooted in fundamental organic reactions like condensation and nucleophilic substitution, is straightforward and high-yielding. The validated protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and further explore the potential of this and related TZD derivatives in the pursuit of novel therapeutic agents.
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. (n.d.). PubMed Central. [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. (n.d.). PubMed Central. [Link]
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Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. (n.d.). ResearchGate. [Link]
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Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC. (n.d.). National Institutes of Health. [Link]
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Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2024). ResearchGate. [Link]
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Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC. (n.d.). PubMed Central. [Link]
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Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). ResearchGate. [Link]
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An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. (n.d.). ScienceDirect. [Link]
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Synthetic routes for (E)‐3‐benzyl‐5‐(phenyldiazenyl)thiazolidine‐2,4‐dione. (n.d.). ResearchGate. [Link]
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Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibit. (n.d.). Semantic Scholar. [Link]
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Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers. [Link]
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Chemical structure of thiazolidine‐2,4‐dione and its numbering. (n.d.). ResearchGate. [Link]
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Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. (2022). MDPI. [Link]
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Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. (2023). Royal Society of Chemistry. [Link]
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Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). National Institutes of Health. [Link]
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An In-Depth Technical Guide to the Core Mechanism of Action of 3-Benzyl-1,3-thiazolidine-2,4-dione
This guide provides an in-depth exploration of the molecular mechanisms of action of 3-Benzyl-1,3-thiazolidine-2,4-dione. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological activities. We will delve into its primary targets, signaling pathways, and the experimental methodologies required to elucidate its multifaceted effects.
Introduction: The Versatile Thiazolidinedione Scaffold
The thiazolidine-2,4-dione (TZD) core is a privileged scaffold in medicinal chemistry, renowned for its diverse therapeutic potential.[1][2][3] Molecules built upon this heterocyclic system have demonstrated a wide array of biological activities, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory effects.[2][4][5] The versatility of the TZD moiety stems from the amenability of its 3rd and 5th positions to substitution, allowing for the fine-tuning of its pharmacological profile.[3][6] this compound, the focus of this guide, incorporates a benzyl group at the N3 position, a modification that can significantly influence its target specificity and potency.
Part 1: The Primary Mechanism of Action - PPARγ Agonism
The most well-characterized mechanism of action for the thiazolidinedione class of compounds is their role as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[7][8][9][10] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity.[7][10]
Molecular Interaction with PPARγ
Thiazolidinediones, including this compound, bind to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Downstream Signaling and Physiological Effects
The activation of PPARγ by this compound is expected to initiate a cascade of events that ultimately enhance insulin sensitivity. This is achieved through several interconnected mechanisms:
-
Adipocyte Differentiation and Lipid Metabolism: PPARγ activation promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[7][8] This leads to increased uptake and storage of circulating free fatty acids into subcutaneous adipose tissue, a phenomenon sometimes referred to as the "lipid-steal" effect.[7][8] By reducing the levels of free fatty acids in the bloodstream, lipotoxicity in other tissues like the liver and muscle is alleviated, thereby improving their insulin sensitivity.[7][8]
-
Modulation of Adipokine Secretion: PPARγ agonism favorably alters the secretion profile of adipokines. For instance, it increases the production of adiponectin, an insulin-sensitizing hormone, while decreasing the secretion of pro-inflammatory cytokines like TNF-α, which are known to contribute to insulin resistance.
-
Glucose Homeostasis: The net effect of these changes is an improvement in glucose uptake and utilization in peripheral tissues, particularly skeletal muscle, and a potential reduction in hepatic glucose production.[7]
Caption: PPARγ signaling pathway activated by this compound.
Part 2: Emerging Mechanisms of Action - Beyond PPARγ
While PPARγ agonism is the classical mechanism, research has revealed that the TZD scaffold can interact with other molecular targets, leading to a broader range of biological effects. The presence of the benzyl group on the this compound may confer or enhance these alternative activities.
Anticancer Activity
Numerous studies have reported the antiproliferative effects of TZD derivatives against various cancer cell lines, including colon, breast, and prostate cancer.[4][11] The proposed mechanisms for these anticancer effects are diverse and may include:
-
Induction of Apoptosis: Some TZD derivatives can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cell proliferation.[12]
-
Inhibition of Key Kinases: Benzylidene-1,3-thiazolidine-2,4-diones have been identified as potent inhibitors of PIM kinases, which are involved in cell survival and proliferation.[13] Other TZD derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[14][15]
-
Dual Inhibition of Signaling Pathways: A derivative of thiazolidine-2,4-dione has been shown to act as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, both of which are crucial for cancer cell growth and survival.[12]
Antimicrobial Properties
The TZD scaffold is also being investigated for its potential as an antimicrobial agent.[5][6] The proposed mechanism of action in bacteria involves the inhibition of cytoplasmic Mur ligases.[1][6] These enzymes are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[6] Inhibition of Mur ligases disrupts cell wall integrity, leading to bacterial cell death.
Aldose Reductase Inhibition
Certain TZD derivatives have been identified as inhibitors of aldose reductase.[16] This enzyme is implicated in the development of diabetic complications, such as neuropathy, nephropathy, and retinopathy, by converting glucose to sorbitol. Inhibition of aldose reductase by compounds like this compound could offer a therapeutic strategy to mitigate these long-term complications of diabetes.
Part 3: Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanism of action of this compound, a multi-faceted experimental approach is required. The following protocols provide a framework for confirming its interaction with key targets and elucidating its effects on downstream signaling pathways.
Target Engagement: PPARγ Ligand Binding Assay
Objective: To determine the binding affinity of this compound to the PPARγ receptor.
Methodology: A competitive binding assay using a fluorescently labeled PPARγ ligand is recommended.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Recombinant human PPARγ ligand-binding domain (LBD)
-
Fluorescently labeled PPARγ agonist (e.g., a BODIPY-conjugated rosiglitazone analog)
-
This compound (test compound)
-
Rosiglitazone (positive control)
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in assay buffer.
-
In the microplate, add the assay buffer, the fluorescently labeled PPARγ agonist at a fixed concentration, and the serially diluted test compound or positive control.
-
Add the recombinant PPARγ LBD to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The fluorescence polarization signal is proportional to the amount of fluorescent ligand bound to the PPARγ LBD.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the fluorescent ligand.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Functional Assay: PPARγ Reporter Gene Assay
Objective: To assess the functional activity of this compound as a PPARγ agonist.
Methodology: A cell-based reporter gene assay is employed to measure the transcriptional activation of PPARγ.
Step-by-Step Protocol:
-
Reagents and Materials:
-
A suitable mammalian cell line (e.g., HEK293T or HepG2)
-
An expression vector for human PPARγ
-
A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter
-
A transfection reagent
-
Cell culture medium and supplements
-
This compound (test compound)
-
Rosiglitazone (positive control)
-
Luciferase assay reagent
-
White, opaque 96-well microplates
-
Luminometer
-
-
Procedure:
-
Co-transfect the mammalian cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells into a 96-well microplate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or the positive control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the level of PPARγ transcriptional activity.
-
Plot the luminescence values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.
-
Caption: Experimental workflow for elucidating the mechanism of action.
Data Summary Table
| Assay Type | Parameter Measured | Example Target | Expected Outcome for an Active Compound |
| Target Engagement | |||
| Ligand Binding | IC₅₀ / Kᵢ | PPARγ | Low nanomolar to micromolar affinity |
| Functional Assays | |||
| Reporter Gene | EC₅₀ | PPARγ | Potent activation of transcription |
| Kinase Inhibition | IC₅₀ | PIM, VEGFR-2 | Inhibition of kinase activity |
| Cell-Based Assays | |||
| Antiproliferation | GI₅₀ / IC₅₀ | Cancer Cell Lines | Growth inhibition |
| Antimicrobial | MIC | Bacterial Strains | Inhibition of bacterial growth |
Conclusion
This compound is a molecule of significant interest, building upon the well-established therapeutic potential of the thiazolidinedione scaffold. Its primary mechanism of action is likely mediated through the activation of the PPARγ nuclear receptor, leading to beneficial effects on insulin sensitivity and glucose metabolism. However, the versatility of the TZD core, coupled with the specific benzyl substitution, suggests a broader pharmacological profile that may include anticancer, antimicrobial, and enzyme inhibitory activities. A thorough investigation using the experimental approaches outlined in this guide is essential to fully characterize the multifaceted mechanism of action of this compound and to unlock its full therapeutic potential.
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Foreword: The Architectural Elegance of a Privileged Scaffold
An In-Depth Technical Guide to 3-Benzyl-1,3-thiazolidine-2,4-dione Derivatives and Analogs
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a wide array of biological targets. These are known as "privileged structures." The 1,3-thiazolidine-2,4-dione (TZD) core is a quintessential example of such a scaffold.[1] Its true potential, however, is often unlocked through strategic substitutions. The addition of a benzyl group at the N-3 position, in particular, creates the this compound system—a foundation upon which a multitude of potent and pharmacologically diverse molecules have been built. This guide provides a comprehensive exploration of this chemical core, from its synthesis and derivatization to its profound impact on various therapeutic fields, offering field-proven insights for the modern researcher.
Part 1: Synthesis and Derivatization Strategies
The synthetic versatility of the this compound core is central to its utility. The methodologies are robust, allowing for the generation of large libraries of analogs for screening. The primary strategies involve the initial formation of the TZD ring, followed by functionalization at the N-3 and C-5 positions.
Formation of the Core Thiazolidine-2,4-dione Ring
The foundational TZD scaffold is most commonly synthesized via a cyclocondensation reaction. The classical and still widely used approach involves the reaction of thiourea with chloroacetic acid in the presence of concentrated hydrochloric acid and water.[2][3] This reaction proceeds through the formation of an intermediate which then cyclizes under reflux to yield the stable five-membered heterocyclic ring.
N-3 Benzylation and C-5 Functionalization
With the TZD core in hand, the next critical steps introduce the diversity required for biological activity.
-
N-3 Benzylation: The nitrogen atom at position 3 can be readily alkylated using a substituted benzyl halide (e.g., benzyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).[4] This step affixes the defining benzyl group to the scaffold.
-
C-5 Derivatization via Knoevenagel Condensation: The methylene group at the C-5 position is activated by the two adjacent carbonyl groups, making its protons acidic. This feature is exploited in the Knoevenagel condensation , a cornerstone reaction for generating TZD derivatives.[1][5] This reaction involves the condensation of the active methylene group of the TZD ring with an aldehyde, typically an aromatic aldehyde, to form a 5-arylidene-2,4-thiazolidinedione.[5][6]
The choice of catalyst and conditions for the Knoevenagel condensation is a critical experimental decision that can impact yield, reaction time, and environmental footprint. While traditional methods used bases like piperidine or sodium acetate in organic solvents under reflux, modern approaches have focused on greener and more efficient alternatives.[7] These include the use of biocatalysts like baker's yeast, microwave irradiation to accelerate the reaction, and the use of environmentally benign solvents like water or polyethylene glycol (PEG).[6][8][9]
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Biological activity of 3-Benzyl-1,3-thiazolidine-2,4-dione
An In-Depth Technical Guide to the Biological Activity of 3-Benzyl-1,3-thiazolidine-2,4-dione and Its Derivatives
Abstract
The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. The introduction of a benzyl group at the N-3 position creates this compound, a versatile intermediate that serves as a foundational platform for the synthesis of a multitude of derivatives with significant therapeutic potential. While the core molecule itself is primarily a synthetic building block, its derivatives, particularly those substituted at the C-5 position, exhibit a remarkable spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and biological evaluation of this compound derivatives, focusing on their anticancer, antimicrobial, and antidiabetic properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold.
The this compound Scaffold: Synthesis and Derivatization
The strategic importance of the this compound core lies in its synthetic accessibility and the reactivity of the C-5 methylene group. This position is activated by the two adjacent carbonyl groups, making it an ideal site for derivatization.
Core Synthesis
The parent this compound is typically synthesized through a two-step process. First, the foundational 1,3-thiazolidine-2,4-dione ring is formed by the condensation of thiourea and chloroacetic acid.[1] Subsequently, the benzyl group is introduced at the N-3 position via nucleophilic substitution with benzyl bromide or a similar benzylating agent in the presence of a base.
Primary Derivatization Pathway: Knoevenagel Condensation
The vast majority of biologically active derivatives are generated through the Knoevenagel condensation of the this compound core with a wide array of aromatic or heterocyclic aldehydes.[2] This reaction, typically catalyzed by a weak base like piperidine or β-alanine, proceeds at the C-5 position to yield 5-arylidene-3-benzyl-1,3-thiazolidine-2,4-dione derivatives. The selection of the aldehyde is a critical determinant of the final compound's biological activity, allowing for extensive structure-activity relationship (SAR) studies.
Caption: Workflow for MIC and MBC determination.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
[3][4]1. Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a 2X concentrated Mueller-Hinton Broth (MHB). 2. Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound. Start by adding 100 µL of MHB to wells 2 through 12. Add 200 µL of the highest concentration of the compound (in MHB) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria). 3. Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation. 4[3]. Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. 5. Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. 6. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
[4]### 4. Antidiabetic Activity: Targeting PPARγ
The thiazolidinedione class of compounds is most famously known for its antidiabetic drugs, such as Pioglitazone and Rosiglitazone. D[5]erivatives of this compound have also been investigated as potent agents for managing type 2 diabetes, primarily through their action as agonists of PPARγ.
[6][7]#### 4.1. Mechanism of Hypoglycemic Action
PPARγ is a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.
[5]1. Ligand Binding: The 3-Benzyl-TZD derivative enters the cell and binds to the ligand-binding domain of PPARγ located in the nucleus. 2. Heterodimerization: This binding event induces a conformational change, causing PPARγ to form a heterodimer with the Retinoid X Receptor (RXR). 3. Gene Transcription: The PPARγ/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. 4. Biological Effect: This binding modulates the transcription of genes involved in insulin signaling, glucose transport (e.g., GLUT4), and lipid metabolism. The net effect is an improvement in insulin sensitivity in adipose tissue, skeletal muscle, and the liver, leading to reduced blood glucose levels.
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Unveiling the Therapeutic Landscape of 3-Benzyl-1,3-thiazolidine-2,4-dione: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzyl-1,3-thiazolidine-2,4-dione, a member of the thiazolidinedione (TZD) class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. While the broader TZD class is well-recognized for its therapeutic applications, particularly in the management of type 2 diabetes through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), the specific therapeutic targets of the 3-benzyl derivative remain a burgeoning area of investigation. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, grounded in the established pharmacology of the TZD scaffold. It further details robust, field-proven experimental workflows for the definitive identification and validation of its molecular targets, empowering researchers to unlock its full therapeutic potential.
Introduction: The Thiazolidinedione Scaffold and the Specificity of the 3-Benzyl Moiety
The thiazolidine-2,4-dione core is a privileged structure in drug discovery, known to interact with a variety of biological targets.[1] The substitution at the nitrogen atom in the third position of the thiazolidine ring plays a crucial role in determining the molecule's biological activity and target specificity. The presence of a benzyl group at this position in this compound introduces specific steric and electronic properties that can influence its binding affinity and selectivity for various protein targets. While much of the existing literature focuses on 5-substituted TZDs, understanding the impact of the N-benzyl group is key to elucidating the unique therapeutic profile of this particular analog.
Potential Therapeutic Targets: An Evidence-Based Overview
Based on extensive research into the TZD class, several key proteins emerge as high-probability therapeutic targets for this compound.
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): The Primary Target
PPAR-γ is a nuclear receptor that plays a central role in adipogenesis, glucose metabolism, and inflammation.[2][3] Thiazolidinediones are well-established high-affinity ligands and activators of PPAR-γ.[4] This interaction is the cornerstone of their use as insulin-sensitizing agents in the treatment of type 2 diabetes.[2][3] It is highly probable that this compound also interacts with PPAR-γ. The binding of a TZD ligand to PPAR-γ induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes involved in glucose and lipid metabolism.[2]
Signaling Pathway: PPAR-γ Activation
Caption: PPAR-γ activation by this compound.
Protein Tyrosine Phosphatase 1B (PTP-1B): A Target in Diabetes and Oncology
PTP-1B is a non-receptor protein tyrosine phosphatase that acts as a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP-1B is a validated strategy for the treatment of type 2 diabetes and obesity.[5] Several studies have reported the potential of TZD derivatives as PTP-1B inhibitors.[5][6] Molecular docking studies have suggested that the TZD scaffold can fit into the active site of PTP-1B, indicating that this compound could also exhibit inhibitory activity against this enzyme.[6]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Key Player in Angiogenesis
VEGFR-2 is a tyrosine kinase receptor that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a key mechanism for several anti-cancer drugs.[7] Recent studies have explored TZD derivatives as potential VEGFR-2 inhibitors, with some compounds showing promising in vitro activity.[7] The structural features of this compound may allow it to interact with the ATP-binding site of the VEGFR-2 kinase domain.
Pim Kinases: Emerging Targets in Cancer
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in various cancers and are implicated in cell survival, proliferation, and drug resistance.[8][9] Novel benzylidene-thiazolidine-2,4-diones have been identified as potent inhibitors of Pim kinases, inducing cell cycle arrest in cancer cells.[8] This suggests that this compound could be investigated for its potential to target this kinase family.
Bacterial MurB Enzyme: An Antimicrobial Target
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The bacterial enzyme MurB, a UDP-N-acetylenolpyruvylglucosamine reductase, is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][10] Thiazolidin-4-ones have been identified as inhibitors of MurB, making this compound a candidate for development as an antimicrobial agent.[3][10]
Experimental Workflows for Target Identification and Validation
To move from potential to confirmed therapeutic targets for this compound, a systematic and multi-faceted experimental approach is required.
Workflow Diagram: Target Identification and Validation
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- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of thiazolidine-2,4-dione/benzazole derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP-1B): Antihyperglycemic activity with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 3-Benzyl-1,3-thiazolidine-2,4-dione: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Benzyl-1,3-thiazolidine-2,4-dione. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the unequivocal identification, purity assessment, and structural elucidation of this important heterocyclic compound.
Introduction
This compound belongs to the thiazolidinedione class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Accurate and thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity and integrity of the molecule of interest. This guide provides a detailed examination of the key spectroscopic features of this compound, underpinned by established analytical methodologies.
Molecular Structure and Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.
Figure 1: Molecular Structure of this compound.
Molecular Formula: C₁₀H₉NO₂S[1]
Molecular Weight: 207.25 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
Data Acquisition:
-
The sample is placed in the spectrometer's magnet.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is performed.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.
-
Data is processed using appropriate software, including Fourier transformation, phasing, and baseline correction.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.90 | Singlet | 2H | Methylene protons (N-CH₂ -Ph) |
| ~4.15 | Singlet | 2H | Methylene protons (S-CH₂ -C=O) |
Interpretation: The aromatic protons of the benzyl group typically appear as a complex multiplet in the downfield region due to the deshielding effect of the benzene ring. The benzylic methylene protons adjacent to the nitrogen atom appear as a singlet, as do the methylene protons of the thiazolidinedione ring. The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | Carbonyl carbons (C =O) |
| ~135 | Quaternary aromatic carbon (C -CH₂) |
| ~128-129 | Aromatic carbons (C H) |
| ~45 | Methylene carbon (N-C H₂-Ph) |
| ~35 | Methylene carbon (S-C H₂-C=O) |
Interpretation: The two carbonyl carbons of the thiazolidinedione ring are expected to resonate at the lowest field due to the strong deshielding effect of the oxygen atoms. The aromatic carbons of the benzyl group will appear in the typical aromatic region. The benzylic and ring methylene carbons will be found in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR
Sample Preparation: For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The sample spectrum is acquired.
-
The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).
IR Spectral Data
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1740 & ~1680 | Strong | C=O stretch (asymmetric and symmetric) |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretch |
| ~1350 | Strong | C-N stretch |
| ~700 & ~750 | Strong | Aromatic C-H bend (monosubstituted) |
Interpretation: The most prominent features in the IR spectrum are the two strong absorption bands corresponding to the carbonyl stretching vibrations of the dione system. The presence of both aromatic and aliphatic C-H stretching bands confirms the benzyl and thiazolidine ring moieties. The C-N stretching and aromatic C-H bending vibrations provide further structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol: MS
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Mass Spectral Data
The mass spectrum will show the molecular ion peak and various fragment ions.
| m/z | Possible Fragment |
| 207 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 116 | [M - C₇H₇]⁺ |
digraph "Mass_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];M [label="[C₁₀H₉NO₂S]⁺˙\nm/z = 207"]; F1 [label="[C₇H₇]⁺\nm/z = 91\n(Tropylium ion)"]; F2 [label="[C₃H₂NO₂S]⁺˙\nm/z = 116"];
M -> F1 [label="- C₃H₂NO₂S"]; M -> F2 [label="- C₇H₇"]; }
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.
Interpretation: The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (207). A very common and characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic bond to form the stable tropylium ion at m/z 91. The loss of the benzyl group from the molecular ion would result in a fragment at m/z 116.
Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provide a robust and comprehensive characterization of this compound. These data are essential for any researcher working with this compound, enabling its unambiguous identification and quality control. The provided experimental protocols offer a foundation for reproducing these results in a laboratory setting.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 3-Benzyl-1,3-thiazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Benzyl-1,3-thiazolidine-2,4-dione, a member of the pharmacologically significant thiazolidinedione (TZD) class of compounds. While specific experimental data for this particular analogue is not extensively published, this document synthesizes information from closely related TZD structures, particularly established pharmaceutical agents, to provide a robust framework for its handling, formulation, and stability assessment. The protocols and theoretical discussions herein are designed to empower researchers to generate precise, reliable data for their specific applications.
Introduction: The Thiazolidinedione Core and the Significance of the 3-Benzyl Moiety
The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of insulin-sensitizing drugs used in the treatment of type 2 diabetes mellitus.[1][2] The core TZD ring system presents unique chemical features, including two carbonyl groups and an acidic proton at the nitrogen in the unsubstituted form, which govern its reactivity and intermolecular interactions.
The subject of this guide, this compound (Figure 1), features a benzyl group substitution at the N-3 position. This substitution has several key implications:
-
Blocks N-H Acidity: Unlike the parent TZD ring or C-5 substituted analogues, the N-benzyl group removes the acidic proton, altering its ionization potential and hydrogen bonding capabilities.
-
Increases Lipophilicity: The introduction of the aromatic benzyl group significantly increases the molecule's lipophilicity, which is a primary determinant of its solubility profile.
-
Influences Solid-State Properties: The bulky, non-polar benzyl group will affect the crystal lattice packing, influencing its melting point and dissolution kinetics.
Understanding these properties is not merely academic; it is fundamental to any experimental work, from initial biological screening to advanced formulation development.
Figure 1: Chemical Structure of this compound.
Solubility Profile: A Predictive and Experimental Approach
Predicted Solubility Characteristics
Based on the structure, the following solubility characteristics are anticipated:
-
Aqueous Solubility: Expected to be very low. The parent TZD scaffold is sparingly soluble in water, and the addition of the lipophilic benzyl group will further decrease its affinity for aqueous media.[3]
-
Polar Aprotic Solvents: High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are effective at disrupting the crystal lattice and solvating large, relatively non-polar molecules. The well-known TZD drug, Pioglitazone, is readily soluble in DMF.[4]
-
Alcohols: Moderate to good solubility is expected in lower-chain alcohols such as methanol (MeOH) and ethanol (EtOH), particularly with heating. Ethanol is frequently used as a recrystallization solvent for TZD derivatives, indicating a significant positive temperature coefficient of solubility.[5]
-
Non-Polar Solvents: Limited solubility is expected in highly non-polar solvents like hexanes. While the benzyl group adds lipophilicity, the polar carbonyl groups of the TZD core will limit solubility in purely non-polar environments.
Experimental Protocol for Solubility Determination
To move from prediction to quantification, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various solvents.
Principle: This method relies on the equilibrium saturation of a solvent with the compound, followed by quantification of the dissolved solute using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment:
-
This compound (solid)
-
A panel of solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO, DMF, Ethanol, Methanol, Acetonitrile)
-
HPLC system with UV detector
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
0.22 µm syringe filters (ensure compatibility with solvents)
-
HPLC vials
Step-by-Step Methodology:
-
Preparation of Calibration Standards: Accurately prepare a stock solution of the compound in a solvent where it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards of known concentrations.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each test solvent in a series of vials. The excess should be clearly visible to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Sample Clarification: Allow the vials to stand undisturbed for a short period to let undissolved solids settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilution: Immediately perform a validated dilution of the filtrate with the mobile phase to bring the concentration within the range of the calibration curve.
-
HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC. A generic starting method for TZDs would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), run in a gradient or isocratic mode.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the concentration of the diluted sample, and then back-calculate to find the solubility in the original solvent.
The causality behind this protocol is to ensure that the solvent is truly saturated and that only the dissolved compound is measured. The filtration step is critical to prevent artificially high results from suspended microparticles.
Figure 2: Experimental workflow for determining compound solubility.
Summary of Expected Solubility
The following table summarizes the predicted solubility and provides a template for recording experimental results.
| Solvent System | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Notes |
| Water | Very Low | ||
| PBS (pH 7.4) | Very Low | ||
| Methanol (MeOH) | Moderate | Solubility likely increases with temperature. | |
| Ethanol (EtOH) | Moderate | Often used for recrystallization. | |
| Acetonitrile (ACN) | Low to Moderate | ||
| Dimethyl Sulfoxide (DMSO) | High | Common solvent for stock solutions. | |
| Dimethylformamide (DMF) | High |
Stability Profile: A Forced Degradation Approach
Assessing the chemical stability of this compound is paramount for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradants that could interfere with experimental results or pose safety concerns. Forced degradation (or stress testing) is an essential tool for this purpose.[6][7]
Chemical Liabilities of the TZD Scaffold
The TZD ring is susceptible to degradation under several conditions:
-
Hydrolysis: The amide bond within the TZD ring can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. Studies on Pioglitazone show significant degradation in alkaline solutions.[8][9]
-
Oxidation: While the this compound structure does not contain exceptionally labile sites for oxidation, the sulfur atom could potentially be oxidized under harsh conditions.
-
Photodegradation: Aromatic systems and carbonyl groups can absorb UV light, leading to photochemical degradation. Pioglitazone is known to be sensitive to UV light exposure.[8]
Experimental Protocol for Forced Degradation Studies
This protocol is designed to intentionally degrade the sample to identify potential degradation products and sensitive conditions, forming the basis for a stability-indicating analytical method.
Principle: The compound is subjected to a variety of stress conditions (acid, base, oxidation, heat, light) more severe than standard storage conditions. The degradation is monitored by HPLC to separate the parent compound from any newly formed degradant peaks.[6]
Materials and Equipment:
-
Same as for solubility studies, plus:
-
Hydrochloric acid (HCl) solution (e.g., 1N)
-
Sodium hydroxide (NaOH) solution (e.g., 1N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
pH meter
-
Heating block or oven
-
Photostability chamber (ICH Q1B compliant)
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Keep at room temperature or heat (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours). Before analysis, neutralize the sample with 1N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Maintain at room temperature for a set period. Neutralize with 1N HCl before analysis. The TZD ring is often more sensitive to base, so shorter time points may be needed.[8][9]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Keep at room temperature for a set period, protected from light.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours). Also, expose the stock solution to the same temperature.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC method developed to separate the parent peak from all degradant peaks (a "stability-indicating method"). A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of the degradants.
Expert Insight: The goal of forced degradation is to achieve 5-20% degradation of the parent compound. If no degradation is observed, the stress conditions (temperature, time, reagent concentration) should be increased. If the compound degrades completely, the conditions should be made milder. This ensures that primary degradation products are observed without excessive secondary degradation.
Figure 3: Logical workflow for forced degradation studies.
Potential Degradation Pathways
Based on the chemistry of the TZD ring, the primary expected degradation pathway under hydrolytic conditions is the opening of the heterocyclic ring, as depicted in Figure 4.
Figure 4: A potential hydrolytic degradation pathway for the TZD ring.
Conclusion and Recommendations
This compound is a lipophilic molecule with expectedly low aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF. Its stability profile is likely governed by the susceptibility of the TZD ring to hydrolysis, particularly under basic conditions, and potential sensitivity to UV light.
Recommendations for Researchers:
-
Solubility: For creating stock solutions for biological assays, DMSO is the recommended solvent. For subsequent dilutions into aqueous buffers, it is critical to ensure the final DMSO concentration is low and does not cause precipitation of the compound.
-
Stability & Storage: Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. It is advisable to prepare fresh dilutions in aqueous media immediately before use. Solid material should be stored in a cool, dark, and dry place.
-
Analytical Characterization: A stability-indicating HPLC-UV method is essential for any work involving this compound to ensure its purity and integrity over the course of an experiment. The forced degradation protocol provided here is the first step in developing such a method.
By applying the principles and protocols outlined in this guide, researchers can confidently handle this compound, ensuring the integrity and reproducibility of their scientific investigations.
References
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- 2. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones: Recent Development in Analytical Methodologies [ouci.dntb.gov.ua]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. rcresearcharchive.com [rcresearcharchive.com]
- 9. chalcogen.ro [chalcogen.ro]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-Benzyl-1,3-thiazolidine-2,4-dione
Introduction and Strategic Overview
The 1,3-thiazolidine-2,4-dione (TZD) core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds.[1] Most notably, the TZD moiety forms the basis of the "glitazone" class of antidiabetic drugs, which function as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[2] The versatility of the TZD ring, particularly its amenability to substitution at the N-3 and C-5 positions, allows for the systematic exploration of chemical space to develop novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and microbial infections.[3][4]
This guide provides a detailed, field-proven protocol for the synthesis of a key TZD derivative: 3-Benzyl-1,3-thiazolidine-2,4-dione . The introduction of the benzyl group at the N-3 position serves as a common and synthetically crucial step, providing a lipophilic handle that can significantly influence the compound's pharmacological profile or serve as a stable intermediate for further elaboration.
The synthetic strategy detailed herein is a robust, two-step process chosen for its reliability, scalability, and mechanistic clarity. It involves the initial formation of the foundational thiazolidine-2,4-dione ring, followed by its selective N-alkylation with a benzyl halide. This modular approach is highly favored in research and development for its efficiency and adaptability.
Reaction Schematics and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via a two-step sequence. This method provides high yields and allows for the isolation and purification of a key intermediate, ensuring the final product's quality.
Caption: Overall two-step synthesis pathway for this compound.
Causality of Experimental Design: Mechanistic Insights
Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Formation of the Thiazolidine-2,4-dione Ring
This reaction is a classic condensation cyclization.[1][5] The process is initiated by a nucleophilic attack of the sulfur atom from thiourea onto the electrophilic α-carbon of chloroacetic acid. This SN2 displacement of the chloride ion forms an S-alkylated isothiourea intermediate. Subsequent intramolecular cyclization occurs as the nitrogen atom attacks the carbonyl carbon of the carboxylic acid, leading to the elimination of water and formation of an imino-thiazolidinone. This intermediate then undergoes hydrolysis under the acidic reflux conditions to yield the final, more stable 1,3-thiazolidine-2,4-dione core.[1]
Caption: Simplified mechanism for the formation of the TZD heterocyclic core.
Step 2: N-Benzylation
This step is a standard nucleophilic substitution reaction. The nitrogen atom at the 3-position of the TZD ring is acidic (pKa ≈ 6-7) due to the electron-withdrawing effect of the two adjacent carbonyl groups. The addition of a mild base, such as potassium carbonate (K₂CO₃), is crucial as it deprotonates the N-H bond to form a resonance-stabilized nitrogen anion.[6] This potent nucleophile then readily attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired C-N bond to yield the final product. Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, effectively solvating the potassium ions while not interfering with the nucleophilicity of the TZD anion.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Part A: Synthesis of 1,3-Thiazolidine-2,4-dione (Intermediate)
This protocol is adapted from established literature procedures.[7][8]
A.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS Number |
| Thiourea | ≥99% | Sigma-Aldrich | 62-56-6 |
| Chloroacetic Acid | ≥99% | Sigma-Aldrich | 79-11-8 |
| Hydrochloric Acid (conc.) | 37% | Fisher Scientific | 7647-01-0 |
| Ethanol | 95% or Absolute | VWR | 64-17-5 |
| Deionized Water | - | - | 7732-18-5 |
-
Equipment: 500 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel, filter paper, crystallization dish, standard laboratory glassware.
A.2. Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (0.6 mol, 45.67 g) in 60 mL of deionized water. In a separate beaker, carefully dissolve chloroacetic acid (0.6 mol, 56.69 g) in 60 mL of deionized water.
-
Initial Mixing: Slowly add the chloroacetic acid solution to the stirring thiourea solution. A white precipitate may form. Stir the mixture at room temperature for 15 minutes.
-
Acidification: Carefully and slowly add 60 mL of concentrated hydrochloric acid to the flask. Caution: This is an exothermic process and should be done with care.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 100-110°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 8-10 hours.
-
Crystallization: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. As it cools, the product will crystallize out, often forming a solid mass of white needles. For complete crystallization, the flask can be placed in an ice bath for 1 hour.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals thoroughly with several portions of cold deionized water to remove any residual HCl and unreacted starting materials.
-
Drying & Purification: Dry the product in a vacuum oven at 50-60°C. For enhanced purity, the crude solid can be recrystallized from ethanol. The typical yield is 75-90%.
Part B: Synthesis of this compound (Final Product)
This protocol is based on a common and reliable N-alkylation method.[6]
B.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS Number |
| 1,3-Thiazolidine-2,4-dione | From Part A | - | 2295-31-0 |
| Benzyl Bromide | ≥98% | Sigma-Aldrich | 100-39-0 |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Sigma-Aldrich | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | 68-12-2 |
| Deionized Water | - | - | 7732-18-5 |
-
Equipment: 250 mL round-bottom flask, magnetic stirrer and hotplate, Buchner funnel, filter paper, standard laboratory glassware.
B.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 1,3-thiazolidine-2,4-dione (10 mmol, 1.17 g) and anhydrous potassium carbonate (10 mmol, 1.38 g).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Then, add benzyl bromide (10 mmol, 1.19 mL, 1.71 g) dropwise to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:2).
-
Precipitation: Upon completion, pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. A white precipitate of the product will form.
-
Isolation: Allow the precipitate to fully form by stirring in the ice-water bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with copious amounts of cold water to remove DMF and inorganic salts. Dry the product in a vacuum oven at 50°C.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a pure, crystalline solid. The typical yield is 80-95%.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂S | [9] |
| Molecular Weight | 207.25 g/mol | [9] |
| CAS Number | 37868-80-7 | [9] |
| Appearance | White to off-white crystalline solid | Expected |
| Melting Point | ~124-126 °C | [7] (for a similar derivative) |
Expected Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.25-7.40 (m, 5H, Ar-H )
-
δ ~4.90 (s, 2H, N-CH₂ -Ph)
-
δ ~3.95 (s, 2H, S-CH₂ -CO)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~170-175 (2C, C =O)
-
δ ~135 (1C, Ar-C quat.)
-
δ ~128-129 (4C, Ar-C H)
-
δ ~127 (1C, Ar-C H)
-
δ ~45 (1C, N-C H₂-Ph)
-
δ ~35 (1C, S-C H₂-CO)
-
-
FT-IR (KBr, cm⁻¹):
-
~3050 (C-H, aromatic)
-
~2950 (C-H, aliphatic)
-
~1745, ~1680 (C=O, strong, two distinct stretches for the dione)
-
-
Mass Spectrometry (EI):
-
m/z (%): 207 [M]⁺, 91 [C₇H₇]⁺ (tropylium ion, base peak)
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Mishra, A., et al. (2010). Synthesis and Antidiabetic Evaluation of Some Thiazolidine-2, 4-Dione Derivatives. International Journal of Pharmaceutical Sciences and Research, 1(2), 41-50. Retrieved from [Link]
-
Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 12(2). Retrieved from [Link]
-
Scrocchi, M., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 26(11), 3244. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of thiazolidinedione derivatives. Retrieved from [Link]
-
Reddy, S., et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activities. Research Journal of Pharmacy and Technology, 12(1), 123-131. Retrieved from [Link]
-
Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25, 1432-1442. Retrieved from [Link]
-
Patel, D. K., & Kumar, R. (2012). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. International Journal of Drug Development and Research, 4(3), 227-234. Retrieved from [Link]
-
Saree, O., & Tussardi, P. (2022). Synthesis of Thiazolidinedione Compound Library. Chemistry, 4(3), 779-790. Retrieved from [Link]
-
da Silva, A. C. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MOJ Biorganic & Organic Chemistry, 1(5). Retrieved from [Link]
-
Al-Obaidi, A., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors. Scientific Reports, 12, 11599. Retrieved from [Link]
-
Yathirajan, H. S., et al. (2005). 3-(p-Nitrobenzyl)-1,3-thiazolidine-2,4-dione. Acta Crystallographica Section E, 61(2), o245-o246. Retrieved from [Link]
-
Urbanavičiūtė, I., et al. (2020). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 25(21), 5039. Retrieved from [Link]
-
PubChem. (n.d.). Thiazolidinedione. National Center for Biotechnology Information. Retrieved from [Link]
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- 2. Thiazolidinedione | C3H3NO2S | CID 5437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Knoevenagel Condensation for 3-Benzyl-1,3-thiazolidine-2,4-dione Synthesis
Introduction
The Knoevenagel condensation stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1][2] This versatile reaction involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, and is fundamental in the synthesis of a wide array of fine chemicals and biologically significant heterocyclic compounds.[1][2] Among the valuable scaffolds synthesized via this method, 1,3-thiazolidine-2,4-dione (TZD) derivatives have garnered significant attention from the medicinal chemistry community.
Thiazolidinediones are a class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The functionalization at the C5 position of the TZD ring through Knoevenagel condensation with various aldehydes is a widely employed strategy to generate diverse libraries of bioactive molecules.[7] This application note provides a detailed protocol for the synthesis of 3-Benzyl-1,3-thiazolidine-2,4-dione via the Knoevenagel condensation of 1,3-thiazolidine-2,4-dione with benzaldehyde. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the expected outcomes and characterization techniques.
Reaction Principle and Mechanism
The Knoevenagel condensation is typically catalyzed by a base, which can range from weak amines to stronger bases like sodium ethoxide.[1][2] The reaction proceeds through a series of well-defined steps:
-
Enolate Formation: The base abstracts an acidic proton from the active methylene group at the C5 position of the 1,3-thiazolidine-2,4-dione, forming a resonance-stabilized enolate. The acidity of this proton is enhanced by the two adjacent carbonyl groups.[7]
-
Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.[7]
-
Aldol Addition: This attack forms an intermediate aldol-type addition product.
-
Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound. This dehydration step is often the driving force for the reaction.[7]
The reactivity of benzaldehyde in this condensation is influenced by the resonance between the carbonyl group and the aromatic ring.[8] While it participates in various condensation reactions, the specific conditions and catalyst employed are crucial for achieving high yields of the desired product.[8][9]
Reaction Scheme
Caption: General scheme of the Knoevenagel condensation.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 1,3-Thiazolidine-2,4-dione | ≥98% | Commercially Available |
| Benzaldehyde | ≥99%, ReagentPlus® | Commercially Available |
| Piperidine | 99% | Commercially Available |
| Ethanol | Anhydrous, ≥99.5% | Commercially Available |
| Glacial Acetic Acid | ≥99.7% | Commercially Available |
| Ethyl Acetate | ACS Reagent, ≥99.5% | Commercially Available |
| Hexane | ACS Reagent, ≥98.5% | Commercially Available |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
Synthesis of this compound
This protocol is adapted from established literature procedures for Knoevenagel condensation of thiazolidinediones.[10][11][12]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.17 g (10 mmol) of 1,3-thiazolidine-2,4-dione in 30 mL of ethanol.
-
Addition of Reagents: To this solution, add 1.06 g (10 mmol) of benzaldehyde. Subsequently, add a catalytic amount of piperidine (0.1 mL, approximately 1 mmol).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product often precipitates out of the solution upon cooling.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Workflow Diagram
Caption: Step-by-step synthesis workflow.
Results and Discussion
Expected Yield and Physical Properties
The Knoevenagel condensation, when carried out under optimized conditions, generally provides good to excellent yields of the desired product.[13] For the synthesis of this compound, a yield in the range of 80-90% can be expected.
Table 1: Physical Properties of this compound
| Property | Expected Value |
| Molecular Formula | C₁₀H₇NO₂S |
| Molecular Weight | 205.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~230-235 °C (literature values may vary) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and acetone |
Characterization
The structure of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzylidene group, the vinylic proton, and the NH proton of the thiazolidinedione ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, the vinylic carbons, and the methylene carbon of the thiazolidinedione ring.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the carbonyl groups, and C=C stretching of the newly formed double bond.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
Causality Behind Experimental Choices
-
Catalyst: Piperidine, a secondary amine, is a commonly used and effective base catalyst for the Knoevenagel condensation.[12][13] It is basic enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions. Other bases such as sodium acetate in acetic acid or even greener catalysts like baker's yeast can also be employed.[14][15]
-
Solvent: Ethanol is a good solvent for both reactants and allows the reaction to be carried out at a moderate reflux temperature. Its polarity also aids in the dissolution of the piperidine catalyst.
-
Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation and dehydration steps to proceed at a reasonable rate.
-
Purification: Recrystallization is a simple and effective method for purifying the solid product, removing any unreacted starting materials and by-products.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Insufficient reaction time or temperature- Impure starting materials | - Use fresh piperidine- Ensure the reaction is refluxing and extend the reaction time- Check the purity of 1,3-thiazolidine-2,4-dione and benzaldehyde |
| Formation of multiple products (observed by TLC) | - Side reactions due to overly harsh conditions- Self-condensation of benzaldehyde (Cannizzaro reaction) | - Reduce the reaction temperature- Use a milder catalyst or reduce the amount of piperidine |
| Difficulty in product precipitation | - Product is too soluble in the reaction solvent | - Concentrate the reaction mixture by removing some of the ethanol under reduced pressure- Add a non-polar co-solvent like hexane to induce precipitation |
| Product is colored | - Presence of impurities | - Perform an additional recrystallization step- Use activated charcoal during recrystallization to remove colored impurities |
Conclusion
The Knoevenagel condensation provides an efficient and straightforward route for the synthesis of this compound. The protocol described herein is robust and can be adapted for the synthesis of a variety of 5-substituted-1,3-thiazolidine-2,4-dione derivatives by simply varying the aldehyde component. The synthesized compounds serve as valuable building blocks for the development of novel therapeutic agents, and a thorough understanding of this synthetic methodology is crucial for researchers in the field of drug discovery and development.[4][10]
References
- Chemcess. (2024, August 4). Benzaldehyde: Properties, Reactions, Production And Uses.
- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.
- Wikipedia. Benzaldehyde.
- Taylor & Francis Online.
- PubMed Central.
- ResearchGate.
- ResearchGate.
- Vedantu. Benzaldehyde: Structure, Uses, and Properties Explained.
- Bangladesh Journals Online. (2019, October 27). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds.
- Biolaboratorium. (2026, January 6). Benzaldehyde under the Microscope – Properties, Challenges, and Practi.
- Organic Chemistry Portal.
- ResearchGate. (2025, August 6).
- PubMed Central. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.
- PubMed Central.
- ResearchGate. (2025, August 7). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase | Request PDF.
- (2025, August 7).
- Journal of Materials and Environmental Science.
- ProQuest. (2023, January 16).
- RSC Publishing. (2023, January 9). Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment.
- (2020, May 14). (PDF)
- ResearchGate. (2025, August 10).
- Systematic Reviews in Pharmacy.
- ResearchGate.
- MDPI.
- MDPI. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents.
- Organic Chemistry Portal.
- New Journal of Chemistry (RSC Publishing).
- Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes.
- Facile synthesis and characterization of some new 5-arylidene-thiazolidine-2,4- diones and their antimicrobial.
- Pure. (2017, October 27).
Sources
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Application Notes and Protocols for the In Vitro Evaluation of 3-Benzyl-1,3-thiazolidine-2,4-dione
Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold
The thiazolidine-2,4-dione (TZD) core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Molecules incorporating this moiety have demonstrated a wide spectrum of therapeutic effects, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] 3-Benzyl-1,3-thiazolidine-2,4-dione, a member of this versatile class, presents a promising candidate for drug discovery and development. Its biological activities, however, remain to be fully elucidated.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays for the characterization of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's potential mechanisms of action across several key therapeutic areas. We will explore methodologies to assess its potential as an aldose reductase inhibitor, a Rho kinase (ROCK) inhibitor, an anticancer agent, and an antimicrobial agent.
Part 1: Aldose Reductase Inhibition Assay
Scientific Rationale: Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[5] It catalyzes the reduction of glucose to sorbitol, and the accumulation of sorbitol in insulin-insensitive tissues is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[5][6] Therefore, inhibitors of aldose reductase are of significant interest for the management of these conditions. Given that some thiazolidinedione derivatives have shown aldose reductase inhibitory activity, it is a logical starting point for the characterization of this compound.[6]
The principle of this assay is to measure the enzymatic activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.[5][6] The inhibitory potential of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.
Experimental Workflow for Aldose Reductase Inhibition Assay
Caption: Workflow for the Aldose Reductase Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.067 M Phosphate buffer, pH 6.2.
-
Enzyme Solution: Prepare a stock solution of rat lens aldose reductase in assay buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes.
-
Cofactor Solution: Prepare a 2.5 mM NADPH solution in assay buffer.
-
Substrate Solution: Prepare a 10 mM DL-glyceraldehyde solution in assay buffer.
-
Test Compound: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve a range of final assay concentrations.
-
Positive Control: Use a known aldose reductase inhibitor (e.g., Quercetin or Ranirestat) for comparison.
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of assay buffer to all wells.
-
Add 20 µL of the enzyme solution to all wells except the blank wells.
-
Add 10 µL of the test compound dilutions or positive control to the appropriate wells. For control wells, add 10 µL of DMSO.
-
Add 20 µL of the NADPH solution to all wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the DL-glyceraldehyde solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
-
Quantitative Data Summary Table:
| Parameter | Recommended Value |
| Final Assay Volume | 220 µL |
| Enzyme Concentration | Optimized for linear rate |
| NADPH Final Concentration | ~227 µM |
| DL-glyceraldehyde Final Conc. | ~0.9 mM |
| Wavelength | 340 nm |
| Temperature | Room Temperature |
| Incubation Time | 10 minutes |
Part 2: Rho Kinase (ROCK) Inhibition Assay
Scientific Rationale: Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play crucial roles in various cellular processes, including smooth muscle contraction, cell migration, and proliferation.[7] ROCK inhibitors have therapeutic potential in the treatment of diseases such as hypertension, glaucoma, and cancer.[7][8] The evaluation of this compound for ROCK inhibitory activity can uncover its potential in these therapeutic areas. An enzyme-linked immunosorbent assay (ELISA) is a common method for screening ROCK inhibitors.[7]
This assay typically utilizes a recombinant ROCK enzyme, a specific substrate peptide, and an antibody that recognizes the phosphorylated substrate. The inhibitory activity of the test compound is determined by measuring the reduction in the phosphorylation of the substrate.
Mechanism of ROCK Inhibition Assay
Caption: Principle of the ELISA-based ROCK Inhibition Assay.
Detailed Protocol (ELISA-based):
-
Reagent and Plate Preparation:
-
Use a commercial ROCK assay kit or prepare the components individually.
-
Coat a 96-well microplate with a substrate peptide for ROCK (e.g., a myosin-binding subunit of myosin phosphatase).
-
Block the remaining protein-binding sites on the plate.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Prepare a solution of recombinant ROCK2 enzyme in an appropriate kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
Prepare a solution of a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Prepare a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
-
Assay Procedure:
-
To the coated and blocked wells, add the test compound dilutions and the ROCK2 enzyme solution.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-specific primary antibody and incubate for 60 minutes at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 60 minutes at room temperature.
-
Wash the wells.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Quantitative Data Summary Table:
| Parameter | Recommended Value |
| Enzyme | Recombinant ROCK2 |
| Substrate | Myosin-binding subunit peptide |
| ATP Concentration | ~100 µM |
| Incubation Temperature | 30°C |
| Incubation Time | 60 minutes |
| Detection Wavelength | 450 nm |
Part 3: In Vitro Anticancer Activity Assessment
Scientific Rationale: Thiazolidine-2,4-dione derivatives have been reported to suppress the growth of various cancer cell lines, including those of the colon, breast, and prostate.[9] The anticancer effects can be mediated through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.[10] A primary screening for anticancer activity involves assessing the cytotoxicity of the compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol (MTT Assay):
-
Cell Culture and Plating:
-
Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer, Caco-2 for colorectal cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[10]
-
Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay and Measurement:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_sample / Absorbance_control) * 100
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value by plotting the percentage of viability against the log of the compound concentration.[11]
-
Quantitative Data Summary Table:
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000-10,000 cells/well |
| Treatment Duration | 48-72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Formazan Solubilizer | DMSO |
| Detection Wavelength | 570 nm |
Part 4: Antimicrobial Susceptibility Testing
Scientific Rationale: The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Thiazolidine-2,4-dione derivatives have been identified as a promising class of compounds with potential antibacterial and antifungal activities.[1][4] A common initial screening method to assess the antimicrobial properties of a new compound is the disk diffusion method.
This method involves placing a paper disk impregnated with the test compound onto an agar plate that has been inoculated with a microorganism. The compound diffuses from the disk into the agar, and if it is effective against the microorganism, a zone of inhibition (an area of no microbial growth) will appear around the disk.
Detailed Protocol (Disk Diffusion Method):
-
Preparation of Inoculum and Plates:
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive bacterium, Escherichia coli as a Gram-negative bacterium, and Candida albicans as a fungus) in a sterile broth.
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.
-
Evenly spread the microbial inoculum over the surface of the agar plates.
-
-
Disk Preparation and Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a positive control disk (e.g., Ampicillin for bacteria, Ketoconazole for fungi) and a negative control disk (solvent only).[9]
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition in millimeters.
-
-
Data Interpretation:
-
The diameter of the zone of inhibition is indicative of the antimicrobial activity of the compound. A larger zone of inhibition corresponds to a higher activity.
-
The results are typically reported as the diameter of the zone of inhibition in mm.
-
Quantitative Data Summary Table:
| Parameter | Recommended Value |
| Agar Medium | Mueller-Hinton (bacteria), Sabouraud Dextrose (fungi) |
| Inoculum Density | 0.5 McFarland standard |
| Compound Concentration on Disk | 10-100 µ g/disk |
| Incubation Temperature | 37°C (bacteria), 25°C (fungi) |
| Incubation Duration | 24 hours (bacteria), 48 hours (fungi) |
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its potential as an inhibitor of aldose reductase and Rho kinase, as well as its anticancer and antimicrobial activities, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be instrumental in guiding further preclinical development and mechanistic studies.
References
- PubMed. (n.d.). Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type.
- BenchChem. (n.d.). Ranirestat In Vitro Assay Protocol for Aldose Reductase Inhibition: Application Notes.
- ResearchGate. (n.d.). (PDF) Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds.
- NIH. (n.d.). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.
- ScienceDirect. (n.d.). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones.
- Wikipedia. (n.d.). Rho kinase inhibitor.
- Frontiers. (2023, November 19). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches.
- NIH. (n.d.). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation.
- PubChem. (n.d.). This compound.
- PubMed Central. (n.d.). Therapeutic Potential of Rho Kinase Inhibitors in Corneal Disease: A Systematic Review of Preclinical and Clinical Studies.
- PubMed Central. (2022, October 10). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents.
- MDPI. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
- NIH. (2022, July 8). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies.
- ResearchGate. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.
- ResearchGate. (n.d.). Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma.
- NIH. (n.d.). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity.
- BenchChem. (n.d.). 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione.
- NIH. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.
- MDPI. (2022, October 18). Mechanism of Action of Thiazolidin-2,4-dione.
- Journal of Applicable Chemistry. (2025, January 16). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents.
- ResearchGate. (n.d.). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives.
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Application Note & Protocols for the Anticancer Activity Screening of 3-Benzyl-1,3-thiazolidine-2,4-dione
Abstract
The thiazolidine-2,4-dione (TZD) scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in developing insulin-sensitizing agents.[1] However, a substantial body of evidence now highlights the potent anticancer activities of TZD derivatives, which can induce cell cycle arrest, apoptosis, and inhibit angiogenesis in various cancer models.[2][3][4] These multifaceted effects are mediated through both Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)-dependent and -independent signaling pathways.[1][3][5] This guide provides a comprehensive framework and detailed protocols for the initial in-vitro screening of a specific TZD derivative, 3-Benzyl-1,3-thiazolidine-2,4-dione, to evaluate its potential as a novel anticancer agent. We detail methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle modulation, providing researchers with a robust workflow for preliminary drug efficacy studies.
Introduction: The Rationale for Screening Thiazolidinediones
Cancer remains a leading cause of mortality worldwide, necessitating the continuous discovery of novel therapeutic agents that are both more effective and less toxic than current treatments.[6] Thiazolidinediones have emerged as a promising class of compounds due to their ability to modulate key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[1][2][7] The anticancer effects of TZDs are not monolithic; they are known to:
-
Induce Apoptosis: By altering the expression of key regulatory proteins, such as increasing pro-apoptotic molecules like p53 and PTEN, while decreasing anti-apoptotic molecules like Bcl-2.[1][3][8]
-
Induce Cell Cycle Arrest: Often by increasing the levels of cell cycle inhibitors like p27(Kip1), leading to arrest in the G0/G1 or G2/M phases.[3][8]
-
Inhibit Invasion and Angiogenesis: By modulating the expression of matrix metalloproteinases (MMPs) and other factors crucial for metastasis.[8]
The this compound structure is a specific derivative of this promising class. A systematic screening approach is essential to characterize its biological activity and determine its potential for further development. This document outlines a logical, multi-step screening process, beginning with a broad assessment of cytotoxicity and proceeding to more detailed mechanistic assays.
Experimental Design & Workflow
A robust screening cascade ensures that resources are focused on compounds with genuine therapeutic potential. The causality behind this workflow is to first identify if the compound has any cytotoxic effect and then to investigate the primary mechanisms of cell death.
Selection of Cell Lines
To obtain a broad understanding of the compound's activity spectrum, a panel of human cancer cell lines from diverse tissue origins should be used. A representative panel could include:
-
MDA-MB-231: Triple-negative breast cancer
-
MCF-7: Estrogen-receptor-positive breast cancer
-
A549: Non-small cell lung cancer
-
HCT116: Colorectal cancer
-
PC-3: Prostate cancer
Additionally, a non-cancerous cell line (e.g., human fibroblasts or MCF-10A) should be included to assess selective cytotoxicity, a key hallmark of a promising drug candidate.
Controls for Assay Validation
Every protocol must include a self-validating system of controls:
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) at the highest concentration used in the experiment. This is crucial to ensure the solvent itself has no cytotoxic effects.
-
Positive Control: A well-characterized chemotherapeutic agent (e.g., Doxorubicin or Paclitaxel) to confirm that the assay systems are responding correctly to a known cytotoxic compound.
Protocol 1: Cell Viability Assessment via MTT Assay
This initial screen quantifies the metabolic activity of cell populations, serving as a robust indicator of cell viability and proliferation.[9] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial dehydrogenases of living cells into a purple formazan product.[10][11]
Materials
-
This compound
-
Sterile DMSO
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[9]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570-590 nm)
Step-by-Step Methodology
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Aspirate the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include untreated, vehicle, and positive controls.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10][13]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background noise.[10]
Data Presentation & Analysis
The percentage of cell viability is calculated as: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
The results should be used to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value.
| Table 1: Example IC₅₀ Values for this compound | | :--- | :--- | | Cell Line | IC₅₀ (µM) after 48h | | MDA-MB-231 | 12.5 | | A549 | 28.7 | | HCT116 | 8.9 | | PC-3 | 15.2 | | MCF-10A (Non-cancerous) | > 100 |
Protocol 2: Apoptosis Induction Analysis by Annexin V/PI Staining
If the compound demonstrates significant cytotoxicity, the next step is to determine if it induces apoptosis. This assay identifies the externalization of phosphatidylserine (PS), a hallmark of early apoptosis, using fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity, characteristic of late apoptosis or necrosis.[14][15][16]
Materials
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated and control cells from culture
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.[17]
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.[15]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[17]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
Data Presentation & Analysis
The flow cytometer will generate quadrant plots:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[15]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[15]
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
| Table 2: Example Apoptosis Analysis in HCT116 Cells (24h Treatment) | | :--- | :--- | :--- | :--- | | Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | | Vehicle Control | 95.1 | 2.5 | 2.4 | | Compound (8 µM) | 60.3 | 25.8 | 13.9 | | Compound (16 µM) | 25.7 | 48.1 | 26.2 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[3] This protocol uses PI, which stoichiometrically binds to DNA, to quantify the DNA content of individual cells.[18] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Materials
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[19][20]
-
Ice-cold 70% ethanol
-
Treated and control cells
-
PBS
-
Flow cytometer
Step-by-Step Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Collect all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).[19][20] This step permeabilizes the cells for dye entry.[18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase is critical to remove any RNA that PI might also bind to, ensuring DNA-specific staining.[18][20]
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel.[19]
Data Presentation & Analysis
The analysis software will generate a histogram of DNA content. The percentage of cells in each phase is quantified. A significant increase in the G0/G1 or G2/M population compared to the control suggests cell cycle arrest at that checkpoint.
| Table 3: Example Cell Cycle Distribution in HCT116 Cells (24h Treatment) | | :--- | :--- | :--- | :--- | | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | | Vehicle Control | 45.2 | 35.1 | 19.7 | | Compound (8 µM) | 68.5 | 15.3 | 16.2 | | Compound (16 µM) | 75.1 | 8.9 | 16.0 |
Potential Mechanisms and Signaling Pathways
The anticancer effects of thiazolidinediones are often linked to their interaction with PPARγ and other key cellular regulators.[3][7] The diagram below illustrates a potential mechanism of action consistent with the assays described.
References
- Mechanisms by which thiazolidinediones induce anti-cancer effects in cancers in digestive organs.PubMed, J Gastroenterol.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.Bio-Techne.
- Recent advancements of anticancer activity and structure-activity relationship of 2,4-thiazolidinedione derivatives.Journal of the Indian Chemical Society.
- Thiazolidinediones as anti-cancer agents.PMC, NIH.
- Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology.PubMed.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.PMC, NIH.
- Cell cycle analysis with flow cytometry and propidium iodide.Abcam.
- Thiazolidinedione derivatives as potential anticancer agents.Benchchem.
- Assaying cell cycle st
- Thiazolidinediones as anti-cancer agents.Semantic Scholar.
- Thiazolidinedione derivatives: emerging role in cancer therapy.
- Thiazolidinediones as anti-cancer agents | Request PDF.
- The Annexin V Apoptosis Assay.KUMC.
- Annexin V staining assay protocol for apoptosis.Abcam.
- MTT assay protocol.Abcam.
- MTT Assay Protocol for Cell Viability and Prolifer
- Annexin V PI Staining Guide for Apoptosis Detection.Boster Bio.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Cell Cycle Tutorial.Flow Cytometry Core Facility.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.Benchchem.
- MTT Cell Proliferation Assay.
- Cell Cycle Analysis.
- Cell Cycle Analysis with Flow Cytometry.Biocompare.
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- Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives.
- Exploration of Some Thiazolidine-2,4-dione and 2-Oxoindoline Derivatives Incorporating 3,4,5-Trimethoxybenzyl Moiety as Novel Anticancer Agents.
- Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives.
- Synthesis of thiazolidine-2,4-dione Derivatives: Anticancer, Antimicrobial and DNA Cleavage Studies.PubMed.
- Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.
- Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evalu
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Antimicrobial susceptibility testing of 3-Benzyl-1,3-thiazolidine-2,4-dione
An Application Note and Protocol from the Desk of a Senior Application Scientist
Topic: A Comprehensive Guide to the Antimicrobial Susceptibility Testing of 3-Benzyl-1,3-thiazolidine-2,4-dione
Audience: Researchers, scientists, and drug development professionals.
Foreword: Contextualizing the Investigation
The relentless rise of antimicrobial resistance necessitates a robust pipeline for novel therapeutic agents.[1] The thiazolidinedione (TZD) scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antidiabetic, anti-inflammatory, and anticancer effects.[1][2] Notably, various TZD derivatives have shown promising antimicrobial and antifungal activities, making them an important class of compounds for further investigation.[3][4][5]
This document provides a detailed, experience-driven guide for the comprehensive antimicrobial susceptibility testing (AST) of a specific TZD derivative: This compound . Our objective extends beyond a mere recitation of steps; we aim to elucidate the scientific rationale behind each phase of the protocol, ensuring that the data generated is not only accurate but also reproducible and contextually sound. These protocols are grounded in the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Scientific Underpinnings: The 'Why' Behind the 'How'
The Thiazolidinedione Scaffold: A Mechanistic Overview
Thiazolidine-2,4-diones are heterocyclic compounds that have garnered significant attention for their diverse pharmacological properties.[1][2] While their most famous application is in activating PPAR-γ receptors for antidiabetic effects, their antimicrobial potential is an area of active research.[9] The proposed mechanism for the antibacterial action of certain TZD derivatives involves the inhibition of cytoplasmic Mur ligases (MurC-F).[9] These ATP-dependent enzymes are critical for the biosynthesis of the peptidoglycan peptide stem, an essential component of the bacterial cell wall.[9] Inhibition of this pathway disrupts cell wall integrity, leading to cell death. This targeted mechanism provides a strong rationale for evaluating TZD compounds as potential antibacterial agents.
Core Principles of Susceptibility Testing
The goal of in-vitro AST is to reliably predict how a microorganism is likely to respond to a specific antimicrobial agent.[10] This is achieved through two primary, complementary methods:
-
Dilution Methods (e.g., Broth Microdilution): These are considered the "gold standard" and are used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12][13] A lower MIC value signifies greater potency.[13]
-
Diffusion Methods (e.g., Kirby-Bauer Disk Diffusion): This method involves placing a paper disk impregnated with a known amount of the test compound onto an agar plate inoculated with the target microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" (ZOI) will appear around the disk where growth has been prevented.[14] The diameter of this zone correlates with the organism's susceptibility.[15]
For a novel compound like this compound, establishing these baseline MIC and ZOI values against a panel of clinically relevant bacteria is the foundational step in assessing its potential as a new antimicrobial drug.
Essential Materials & Reagents
This section outlines the necessary equipment and reagents. Sourcing from reputable suppliers is critical for consistency.
| Category | Item |
| Test Compound | This compound, high purity (>98%) |
| Solvent | Dimethyl sulfoxide (DMSO), cell culture grade |
| Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB), Mueller-Hinton Agar (MHA) |
| Bacterial Strains | Gram-positive: Staphylococcus aureus (e.g., ATCC 29213, ATCC 25923), Bacillus subtilis (e.g., ATCC 6633) |
| Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853) | |
| Control Antibiotics | Ciprofloxacin, Vancomycin, Ampicillin (for validation and comparison) |
| Labware | Sterile 96-well flat-bottom microtiter plates, sterile Petri dishes (90 mm or 100 mm), sterile serological pipettes, micropipettes and sterile tips, sterile polypropylene tubes |
| Consumables | Sterile blank paper disks (6 mm diameter), sterile swabs, inoculum loops |
| Equipment | Biosafety cabinet (Class II), incubator (35 ± 2 °C), spectrophotometer or nephelometer, vortex mixer, calipers or ruler (mm scale) |
Experimental Workflows & Step-by-Step Protocols
The following protocols are designed to be self-validating through the inclusion of rigorous standardization and control steps.
Workflow for MIC & MBC Determination
The broth microdilution method is a robust technique for quantitative assessment. The subsequent determination of the Minimum Bactericidal Concentration (MBC) distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity.
Caption: Workflow for determining MIC and MBC.
Protocol 3.1.1: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI and EUCAST guidelines.[16][17][18]
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in 100% DMSO. A concentration of 1280 µg/mL is recommended as a starting point.
-
Causality Check: Using a high concentration allows for serial dilutions that result in a final DMSO concentration low enough (typically ≤1%) to not affect bacterial growth. A solvent toxicity control is mandatory.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24h) culture plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical standardization step, corresponding to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Assay Setup (in a 96-well plate):
-
Dispense 100 µL of sterile CAMHB into wells of columns 1 through 12.
-
Add 100 µL of the compound stock solution (1280 µg/mL) to the wells in column 1. This creates a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, down to column 10. Discard 100 µL from column 10.[19] This creates a concentration range from 640 µg/mL down to 1.25 µg/mL before inoculation.
-
Controls:
-
Column 11 (Growth Control): Add 100 µL of CAMHB (no compound).
-
Column 12 (Sterility Control): 200 µL of uninoculated CAMHB.
-
-
Inoculate wells in columns 1 through 11 with 100 µL of the final diluted bacterial suspension. This halves the drug concentration in each well (now ranging from 320 to 0.625 µg/mL) and brings the final volume to 200 µL.
-
-
Incubation and Interpretation:
Protocol 3.1.2: Determination of Minimum Bactericidal Concentration (MBC)
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or micropipette, subculture 10-100 µL from each of these wells onto a fresh MHA plate.
-
Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][21]
Workflow for Kirby-Bauer Disk Diffusion
This method provides a rapid, visual assessment of antimicrobial activity and is excellent for screening purposes.
Caption: Workflow for the Kirby-Bauer Disk Diffusion test.
Protocol 3.2.1: Kirby-Bauer Disk Diffusion
This protocol is based on the standardized methods widely used in clinical microbiology.[15][22]
-
Preparation of Test Disks:
-
Prepare a high-concentration solution of this compound in a volatile solvent like acetone or methanol.
-
Apply a precise volume (e.g., 10 µL) to a sterile 6 mm blank paper disk to achieve a specific final amount (e.g., 30 µ g/disk ).
-
Allow the solvent to fully evaporate in a biosafety cabinet.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 3.1.1.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[20]
-
Swab the entire surface of a dry MHA plate to create a uniform "lawn" of bacteria. Rotate the plate approximately 60° between streaks (three times total) to ensure confluent growth.[22]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[22]
-
-
Disk Application and Incubation:
-
Using sterile forceps, place the prepared compound disks and standard antibiotic control disks onto the inoculated agar surface. Press gently to ensure full contact.
-
Invert the plates and place them in an incubator at 35 ± 2 °C for 18-24 hours.
-
Causality Check: The "15-15-15 minute rule" is critical for reproducibility: use the inoculum within 15 minutes of preparation, apply disks within 15 minutes of inoculation, and incubate plates within 15 minutes of disk application.[23] This minimizes variance from pre-diffusion of the compound and changes in bacterial density.
-
-
Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the disk diameter.[14]
-
A larger zone of inhibition indicates greater sensitivity of the organism to the test compound.
-
Data Presentation and Interpretation
For a novel compound, results are reported as absolute values. Breakpoints for "Susceptible," "Intermediate," or "Resistant" do not exist and must be determined through extensive future studies.[24][25]
Table 1: Example Data Summary for this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | ZOI (mm) at 30 µ g/disk |
| S. aureus ATCC 29213 | Positive | |||
| B. subtilis ATCC 6633 | Positive | |||
| E. coli ATCC 25922 | Negative | |||
| P. aeruginosa ATCC 27853 | Negative | |||
| Control: Ciprofloxacin | N/A | [Known Value] | [Known Value] | [Known Range] |
| Control: Vancomycin | N/A | [Known Value] | [Known Value] | [Known Range] |
Interpretation Notes:
-
MIC vs. MBC: If the MBC is ≤4 times the MIC, the compound is generally considered bactericidal. If the MBC is >4 times the MIC, it is considered bacteriostatic.
-
Cross-Comparing Data: A low MIC value should correlate with a larger zone of inhibition. Discrepancies may suggest issues with compound solubility or diffusion in agar. It is crucial not to directly compare the MIC value of one drug to another to determine which is "better"; interpretation depends on established breakpoints which are not yet available for this novel compound.[11]
References
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National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. [Link]
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Al-Ostath, A., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]
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de Oliveira, C. M. A., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. National Institutes of Health. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. EUCAST. [Link]
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Sathavara, M. A., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal of Foundation for Modern Research. [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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Simner, P. J., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PubMed Central. [Link]
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Chen, H., et al. (2004). Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. PubMed. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. [Link]
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ResearchGate. (2025). Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation | Request PDF. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
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Hutchings, M. I., et al. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
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EUCAST. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]
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FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
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CGSpace. (2022). Broth microdilution reference methodology. [Link]
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Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
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Microbe Investigations. (2024). Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
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Gushchina, I. V., et al. (2023). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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da Cruz, R. F., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PubMed Central. [Link]
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National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
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Gajdács, M., & Spengler, G. (2019). Standard operating procedure (SOP) for disk diffusion-based quorum sensing inhibition assays. ACTA Pharmaceutica Hungarica. [Link]
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Quantitative Assessment of 3-Benzyl-1,3-thiazolidine-2,4-dione as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist
An Application Guide and Laboratory Protocol
Authored by: Gemini, Senior Application Scientist
Abstract and Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, playing a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[1][2][3] Its activation modulates the expression of numerous genes critical for glucose and lipid homeostasis.[1][2] The thiazolidinedione (TZD) class of compounds, which includes drugs like Pioglitazone and Rosiglitazone, are potent synthetic agonists of PPARγ and have been cornerstone therapies for type 2 diabetes.[2][4][5][6] These agents improve insulin sensitivity by binding to and activating PPARγ.[6]
3-Benzyl-1,3-thiazolidine-2,4-dione is a member of the TZD chemical class, a scaffold known for its interaction with PPARγ.[7][8] Determining the specific agonist activity of this and related derivatives is a critical step in drug discovery and development for metabolic diseases. This document provides a comprehensive guide and a detailed laboratory protocol for quantifying the agonist activity of this compound on human PPARγ using a highly sensitive and robust cell-based dual-luciferase reporter assay. The protocol is designed for researchers in pharmacology, drug discovery, and molecular biology, offering step-by-step instructions and explaining the scientific rationale behind key procedural choices to ensure data integrity and reproducibility.
Scientific Background and Assay Principle
The PPARγ Signaling Pathway
PPARγ functions as a master regulator of gene expression. In its inactive state, it resides in the cytoplasm or nucleus. Its activation is initiated by the binding of a ligand, such as a fatty acid or a synthetic TZD.[2][5] This binding event induces a conformational change in the PPARγ protein, causing it to form a heterodimer with the Retinoid X Receptor (RXR).[2][3][5] This activated PPARγ/RXR complex then translocates into the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2][9] This binding recruits a complex of co-activator proteins, which ultimately initiates the transcription of genes involved in critical metabolic processes.[1][9]
Principle of the Dual-Luciferase Reporter Assay
To quantify the agonist activity of a test compound, we employ a reporter gene assay. This cell-based system reconstitutes the key elements of the PPARγ signaling pathway in a measurable format.[10][11] The principle relies on two engineered plasmids that are co-transfected into a suitable mammalian host cell line (e.g., HEK293T).
-
Reporter Plasmid: Contains a synthetic promoter with multiple copies of the PPRE sequence, which drives the expression of a reporter gene, typically Firefly luciferase. When an active PPARγ/RXR heterodimer binds to these PPREs, it drives the transcription of the luciferase gene.
-
Normalization (Control) Plasmid: Contains a different reporter gene, such as Renilla luciferase, driven by a constitutive promoter (e.g., CMV or SV40). This plasmid is expressed continuously and serves as an internal control to normalize for variations in transfection efficiency and cell viability.[12]
When the cells are treated with a PPARγ agonist like this compound, PPARγ is activated, leading to the production of Firefly luciferase. The amount of light produced by the Firefly luciferase reaction is directly proportional to the level of PPARγ activation. The Renilla luciferase signal provides a baseline for normalization, ensuring the results are accurate and reliable. This dual-reporter system is a cornerstone for studying nuclear receptor function due to its wide dynamic range and sensitivity.[10][11][12]
Materials and Reagents
| Item | Description / Recommended Source | Purpose |
| Cell Line | HEK293T or HepG2 Cells (ATCC) | Host cells for transfection. Readily transfectable and commonly used. |
| Culture Medium | DMEM, high glucose, with 10% FBS, 1% Pen-Strep | Standard cell growth and maintenance. |
| Transfection Reagent | Lipofectamine™ 3000 (Thermo Fisher) or similar | To deliver plasmids into the cells. |
| PPARγ Expression Vector | pCMV-hPPARγ or similar | Expresses full-length human PPARγ. |
| Reporter Vector | pGL4.23[luc2/PPRE/Hygro] or similar | Contains PPREs driving Firefly luciferase expression. |
| Control Vector | pRL-TK or similar | Constitutively expresses Renilla luciferase for normalization. |
| Assay Plates | 96-well, white, clear-bottom tissue culture plates | White walls enhance luminescent signal; clear bottom allows cell visualization. |
| Test Compound | This compound | The compound to be assayed. Dissolved in DMSO to make a stock solution. |
| Positive Control | Rosiglitazone (Sigma-Aldrich) | A known potent PPARγ agonist for system validation.[13] |
| Vehicle Control | DMSO, cell culture grade | Solvent for compounds; used as the negative control. |
| Luciferase Assay Kit | Dual-Luciferase® Reporter Assay System (Promega) | Contains reagents to lyse cells and measure both luciferases sequentially. |
| Luminometer | Plate-reading luminometer with dual injectors | Instrument to measure the light output from the luciferase reactions. |
Experimental Protocol
This protocol is optimized for a 96-well plate format. All cell culture and reagent handling should be performed in a sterile biosafety cabinet.
Workflow Overview
Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM with 10% FBS until they reach 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
Scientist's Note: Achieving a consistent cell density of 50-70% confluency at the time of transfection is critical for high efficiency and reproducibility.
-
Day 2: Transient Co-transfection
-
For each well, prepare the DNA mixture in a sterile microfuge tube. A recommended ratio is:
-
50 ng - PPARγ Expression Vector
-
100 ng - PPRE-Luciferase Reporter Vector
-
10 ng - Renilla Luciferase Control Vector
-
-
Follow the protocol for your chosen lipid-based transfection reagent (e.g., Lipofectamine™ 3000). Prepare a master mix of DNA and transfection reagent for all wells to minimize pipetting variability.
-
Carefully add the transfection complexes to each well. Gently swirl the plate to mix.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Scientist's Note: The ratio of reporter to control plasmid is important. A 10:1 ratio of Firefly to Renilla plasmid is a good starting point to ensure the Renilla signal is strong but does not overwhelm the Firefly signal.
-
Day 3: Compound Treatment
-
Prepare serial dilutions of This compound and the positive control Rosiglitazone . A typical 8-point dose curve might range from 10 pM to 10 µM.
-
Prepare all dilutions in culture medium (DMEM, now with 1% charcoal-stripped FBS to reduce background from serum-borne ligands). The final DMSO concentration in all wells must be constant and low (≤0.1%) to avoid solvent-induced toxicity.
-
Aspirate the transfection medium from the cells and replace it with 100 µL of the medium containing the appropriate concentration of the test compound, positive control, or vehicle control (0.1% DMSO).
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
Day 4: Dual-Luciferase® Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® reagents to room temperature.
-
Aspirate the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Program the plate-reading luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure Firefly luminescence, followed by injection of 100 µL of Stop & Glo® Reagent to measure Renilla luminescence.
-
Place the plate in the luminometer and begin the reading.
Data Analysis and Interpretation
Normalization and Fold-Change Calculation
The primary output from the luminometer will be Relative Light Units (RLU) for both Firefly and Renilla luciferases.
-
Calculate the Normalized Response: For each well, divide the Firefly RLU by the Renilla RLU.
-
Normalized Response = Firefly RLU / Renilla RLU
-
-
Calculate Fold-Change: To determine the level of activation, normalize the data to the vehicle control. Divide the Normalized Response of each treated well by the average Normalized Response of the vehicle control wells.
-
Fold-Change = (Normalized Response_Sample) / (Average Normalized Response_Vehicle)
-
Generating the Dose-Response Curve and EC50
-
Plot the Fold-Change (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve.
-
From this curve, determine the EC₅₀ (half-maximal effective concentration), which is the concentration of the agonist that produces 50% of the maximal response. This value is the key metric for agonist potency.
Example Data Representation
| Compound | Concentration (nM) | Fold-Change (Mean ± SD) | EC₅₀ (nM) | Max Response (Fold) |
| Vehicle (DMSO) | N/A | 1.0 ± 0.1 | N/A | 1.0 |
| Rosiglitazone | 1000 | 25.4 ± 2.1 | 225[13] | ~25 |
| 3-Benzyl-TZD | 1000 | [Experimental Value] | [Calculated Value] | [Experimental Value] |
This table provides a template for presenting results. The Rosiglitazone EC₅₀ is provided as a reference from literature to validate the assay system.
System Validation and Troubleshooting
A robust assay is a self-validating one. The inclusion of controls is non-negotiable for data trustworthiness.
-
Positive Control (Rosiglitazone): This confirms that the cellular machinery and reporter system are responsive to a known PPARγ agonist. The calculated EC₅₀ should be within the expected literature range. A poor response indicates a problem with the cells, reagents, or protocol.
-
Negative Control (Vehicle): This establishes the baseline level of reporter activity. All fold-change calculations are relative to this baseline.
-
Z'-factor: For high-throughput screening, calculating the Z'-factor using the positive and negative controls is recommended to assess assay quality. A Z' > 0.5 is considered excellent.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Signal | - Low transfection efficiency.- Inactive luciferase enzyme/substrate.- Weak promoter activity or compound efficacy. | - Optimize cell density and DNA:reagent ratio.[14][15]- Use fresh assay reagents; check expiration dates.- Confirm positive control activity. |
| High Background | - Contamination of reagents or cells.- Autoluminescence from test compound. | - Use fresh, sterile reagents and medium.- Run a parallel assay plate with compound but without cells to check for interference. |
| High Variability | - Inconsistent cell seeding.- Pipetting errors during transfection or treatment.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before plating.- Use master mixes for DNA, reagents, and compounds.[14]- Avoid using the outer wells of the plate or fill them with PBS. |
References
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Fan, F., & Wood, K. V. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Assay and Drug Development Technologies. [Link]
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Varga, T., & Nagy, L. (2012). Thiazolidinediones and PPARγ agonists: time for a reassessment. Trends in Endocrinology and Metabolism. [Link]
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Wikipedia contributors. (2023). Thiazolidinedione. Wikipedia. [Link]
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Goodenough, S., et al. (2016). PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. Cellular and Molecular Endocrinology. [Link]
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Varga, T., & Nagy, L. (2015). PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action. Frontiers in Immunology. [Link]
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Drugs.com. (2022). List of Thiazolidinediones (glitazones). Drugs.com. [Link]
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Fan, F., & Wood, K. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. [Link]
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Rizzo, G., & Ruscica, M. (2006). Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives. Current Diabetes Reviews. [Link]
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Kumar, A., et al. (2022). Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. Pharmaceutical Science-Pharmacy. [Link]
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Fejes-Tóth, G., & Pearce, D. (2018). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Methods in Molecular Biology. [Link]
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Ortega, L., et al. (2017). Combined Biophysical and Cell-Based Approaches for the Assessment of Ligand Binding to PPARγ. Methods in Molecular Biology. [Link]
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QIAGEN. (n.d.). PPAR Signaling. QIAGEN GeneGlobe. [Link]
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CUSABIO. (n.d.). PPAR signaling pathway. CUSABIO Technology LLC. [Link]
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Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Creative Diagnostics. [Link]
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Assay Genie. (n.d.). PPARγ Ligand Screening/Characterization Assay Kit (Fluorometric). Assay Genie Website. [Link]
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Kumar, A., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of Biomolecular Structure and Dynamics. [Link]
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Itoh, T., et al. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. Nature Structural & Molecular Biology. [Link]
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INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. INDIGO Biosciences Website. [Link]
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RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech Website. [Link]
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INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. INDIGO Biosciences Website. [Link]
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Kaserer, T., et al. (2015). Integrated screening protocol used to identify potent PPARγ agonists... ResearchGate. [Link]
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Bitesize Bio. (2016). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Bitesize Bio. [Link]
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Wilson, A. J., et al. (2007). Functional Activation of PPARγ in Human Upper Aerodigestive Cancer Cell Lines. Cancer Biology & Therapy. [Link]
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Al-Ostath, R. A., et al. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Research Square. [Link]
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Kumar, G. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. [Link]
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Alegaon, S. G., et al. (2014). Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. Medicinal Chemistry Research. [Link]
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Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]
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Cho, M.-C., et al. (2005). 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione modulates peroxisome proliferators-activated receptor γ in 3T3-L1 adipocytes: Roles as a PPARγ ligand. Molecular and Cellular Endocrinology. [Link]
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Alam, M. S., et al. (2014). Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. Bioorganic & Medicinal Chemistry Letters. [Link]
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Najmi, A., et al. (2023). Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists. Scientific Reports. [Link]
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Singh, R. B., & Singh, J. (2011). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry. [Link]
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University of Florida. (2024). New Type 2 diabetes drugs may improve insulin sensitivity. News-Medical.net. [Link]
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Raj, V., et al. (2014). Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. Journal of Medicinal Chemistry. [Link]
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INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. INDIGO Biosciences Website. [Link]
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Application Notes and Protocols for Cell-Based Assays to Determine 3-Benzyl-1,3-thiazolidine-2,4-dione Cytotoxicity
Introduction: The Thiazolidinedione Scaffold in Cytotoxicity Screening
The thiazolidine-2,4-dione (TZD) core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse biological activities.[1][2] While initially recognized for its role in developing antidiabetic agents, numerous studies have revealed the potent cytotoxic and anticancer properties of various TZD derivatives.[3][4][5] These compounds have been shown to induce cell death in a range of cancer cell lines, often through mechanisms involving apoptosis and cell cycle arrest.[6][7]
3-Benzyl-1,3-thiazolidine-2,4-dione is a member of this versatile class of compounds. A thorough evaluation of its cytotoxic profile is a critical first step in elucidating its potential as a therapeutic agent or to understand its toxicological implications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound using a multi-assay approach. We will detail the principles and step-by-step protocols for three fundamental cell-based assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and a Caspase-3/7 assay for apoptosis detection.
The causality behind employing this tripartite strategy is to build a holistic understanding of the compound's cytotoxic mechanism. Does it impair cellular metabolism, disrupt the plasma membrane leading to necrosis, or trigger programmed cell death? Each assay provides a distinct piece of this puzzle, and together, they offer a robust and self-validating system for characterizing the cytotoxic effects of this compound and other novel TZD derivatives.
I. Foundational Assay: Assessing Metabolic Viability with MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to initial cytotoxicity screening. Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Selected cell line (e.g., HepG2, a human liver cancer cell line often used for TZD cytotoxicity studies)[8][9]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Rationale: Optimal seeding density is crucial to ensure cells are in the logarithmic growth phase during the experiment.
-
Include wells for vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
-
Cell Adhesion:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Add 100 µL of vehicle-containing medium to the control wells.
-
Rationale: A wide range of concentrations is necessary to determine the dose-dependent effect and calculate the IC50 value.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals in the cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a multichannel pipette to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results are typically plotted as a dose-response curve (percentage viability vs. compound concentration). From this curve, the IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined using non-linear regression analysis.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Dose-Response Curve | A graph illustrating the relationship between the dose of a drug and the magnitude of its effect. |
II. Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane, a hallmark of necrosis. This assay serves as an excellent orthogonal method to the MTT assay, as it directly measures cell death rather than metabolic activity.
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Treated cell culture plate (from a parallel experiment to the MTT assay)
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, substrate, and stop solution)
-
Lysis buffer (provided in the kit or 10X Triton X-100)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Plate Setup and Treatment:
-
Prepare and treat a 96-well plate with cells and the compound as described in the MTT protocol (Steps 1-4).
-
It is crucial to include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Background control: Medium only.
-
-
-
Supernatant Collection:
-
(Optional but recommended) Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
Rationale: This step prevents interference from intracellular LDH of detached but intact cells.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
If the kit includes a stop solution, add it to each well.
-
Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).
-
Data Analysis and Interpretation
The percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
An increase in the percentage of cytotoxicity with increasing compound concentration indicates that this compound induces cell membrane damage, likely leading to necrosis.
III. Investigating Programmed Cell Death: Caspase-3/7 Assay
To determine if the observed cytotoxicity is due to apoptosis, a specific assay measuring the activity of key executioner caspases is essential. Caspases-3 and -7 are key proteases that are activated during the final stages of apoptosis. This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspases-3 and -7, generating a measurable signal.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified overview of caspase-mediated apoptosis.
Detailed Protocol: Caspase-3/7 Assay
Materials:
-
Treated cell culture plate
-
Caspase-Glo® 3/7 Assay System (or equivalent fluorescent/colorimetric kit)
-
Opaque-walled 96-well plates (for luminescent assays) or black-walled, clear-bottom plates (for fluorescent assays)
-
Luminometer or fluorescence plate reader
Procedure:
-
Plate Setup and Treatment:
-
Seed and treat cells in the appropriate 96-well plates (opaque-walled for luminescence) with serial dilutions of this compound as previously described. Include vehicle controls.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-3/7 reagent according to the manufacturer's protocol.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add the Caspase-3/7 reagent to each well in a 1:1 ratio with the culture medium volume (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Signal Measurement:
-
Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis and Interpretation
The data is typically presented as the fold change in caspase activity relative to the vehicle control.
Fold Change = (Signal of Treated Cells) / (Signal of Vehicle Control)
A dose-dependent increase in the fold change of caspase-3/7 activity strongly suggests that this compound induces apoptosis.
IV. Synthesizing the Data for a Comprehensive Cytotoxicity Profile
By integrating the results from these three assays, a comprehensive profile of the cytotoxic effects of this compound can be established.
| Assay | Principle | Interpretation of Positive Result |
| MTT | Measures mitochondrial dehydrogenase activity | Decrease in signal indicates reduced metabolic activity and/or cell viability. |
| LDH | Measures release of lactate dehydrogenase from damaged cells | Increase in signal indicates loss of cell membrane integrity (necrosis). |
| Caspase-3/7 | Measures activity of executioner caspases | Increase in signal indicates induction of apoptosis. |
Possible Scenarios:
-
Scenario 1: Apoptosis-Mediated Cytotoxicity
-
MTT: Dose-dependent decrease in viability.
-
LDH: No significant increase in LDH release at concentrations that reduce viability.
-
Caspase-3/7: Dose-dependent increase in caspase activity.
-
-
Scenario 2: Necrosis-Mediated Cytotoxicity
-
MTT: Dose-dependent decrease in viability.
-
LDH: Dose-dependent increase in LDH release.
-
Caspase-3/7: No significant increase in caspase activity.
-
-
Scenario 3: Mixed or Late-Stage Apoptosis/Secondary Necrosis
-
MTT: Dose-dependent decrease in viability.
-
LDH: Increase in LDH release, particularly at higher concentrations or longer incubation times.
-
Caspase-3/7: Dose-dependent increase in caspase activity.
-
V. Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to characterizing the cytotoxicity of this compound. By employing assays that interrogate different cellular processes—metabolic activity, membrane integrity, and apoptotic pathways—researchers can gain a nuanced understanding of the compound's mechanism of action at the cellular level. The protocols described herein are designed to be self-validating, with each assay providing complementary information to build a cohesive narrative of the compound's cytotoxic effects.
Further investigations could involve more specific mechanistic studies, such as cell cycle analysis by flow cytometry, measurement of mitochondrial membrane potential, or assessment of reactive oxygen species (ROS) production, to further dissect the signaling pathways involved in this compound-induced cytotoxicity.
References
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Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). ScienceDirect. [Link]
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Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. (2023). MDPI. [Link]
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Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. (2015). National Institutes of Health (NIH). [Link]
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(PDF) Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. (2015). ResearchGate. [Link]
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Novel Benzylidene Thiazolidinedione Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes. (2017). National Institutes of Health (NIH). [Link]
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Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. (2011). National Institutes of Health (NIH). [Link]
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Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016). National Institutes of Health (NIH). [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]
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Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. (2022). MDPI. [Link]
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Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors. (2023). National Institutes of Health (NIH). [Link]
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Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. (2013). ResearchGate. [Link]
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Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). National Institutes of Health (NIH). [Link]
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Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. (2018). National Institutes of Health (NIH). [Link]
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Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. (2022). MDPI. [Link]
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Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway. (2022). ResearchGate. [Link]
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Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). ResearchGate. [Link]
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Design, synthesis, crystal structures and biological evaluation of some 1,3-thiazolidin-4-ones as dual CDK2/EGFR potent inhibitors with potential apoptotic antiproliferative effects. (2022). ScienceDirect. [Link]
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New thiazolidine-2,4-diones as potential anticancer agents and apoptotic inducers targeting VEGFR-2 kinase: Design, synthesis, in silico and in vitro studies. (2022). Semantic Scholar. [Link]
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Discovery of 1,2,4-thiadiazolidine-3,5-dione analogs that exhibit unusual and selective rapid cell death kinetics against acute myelogenous leukemia cells in culture. (2011). VIVO. [Link]
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Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). National Institutes of Health (NIH). [Link]
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Application Note: High-Throughput Screening of 3-Benzyl-1,3-thiazolidine-2,4-dione Libraries
Introduction
The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The versatility of the TZD ring, particularly with available substitution points at the 3- and 5-positions, allows for the creation of diverse chemical libraries.[1][2] The 3-benzyl substitution, in particular, has been explored for a range of therapeutic targets, including metabolic diseases, cancer, and infectious agents.[3][4] For instance, TZD analogues are well-known for their hypoglycemic activity through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][4]
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of compounds to identify "hits" that modulate a specific biological target.[5][] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for 3-benzyl-1,3-thiazolidine-2,4-dione libraries. We will delve into the causality behind experimental choices, provide detailed protocols, and outline a robust framework for data analysis and hit validation, ensuring a scientifically rigorous approach to identifying novel lead compounds.
Part 1: Library Design and Preparation
The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library. For a this compound library, careful consideration of substitution patterns is crucial for exploring relevant chemical space.
Key Considerations for Library Design:
-
Scaffold Diversity: While the core is fixed, diversity is introduced through variations on the benzyl group (position 3) and substitutions at the 5-position. Utilize a range of substituted benzyl groups (e.g., with electron-donating or -withdrawing groups) to probe electronic requirements for target binding.
-
Physicochemical Properties: Employ computational tools to ensure the library adheres to lead-like properties (e.g., molecular weight, cLogP, hydrogen bond donors/acceptors) to enhance the probability of identifying developable hits.
-
Purity and Integrity: Every compound in the library must be of high purity (typically >95%) and its identity confirmed. Impurities can lead to false positives or negatives, wasting significant resources. Assume nothing; re-analysis of purchased compounds is a prudent step.[7]
Protocol 1: Library Preparation and Quality Control
-
Compound Sourcing/Synthesis: Acquire or synthesize a diverse collection of this compound analogues.
-
Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). DMSO is the standard solvent for HTS due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.[5]
-
Quality Control (QC):
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) to confirm the purity and identity of each compound in the stock solution.
-
Solubility Assessment: Visually inspect stock solutions for precipitation. Poorly soluble compounds are a common source of false positives and should be flagged.
-
-
Plating: Using automated liquid handlers, transfer the compound stock solutions into HTS-compatible microplates (e.g., 384-well or 1536-well plates).[5] This creates a "master plate" from which "assay-ready" plates are generated by further dilution.
Part 2: Assay Development and Optimization
A robust and reliable assay is the engine of an HTS campaign. The goal is to develop an assay that is sensitive, reproducible, and tolerant to DMSO, with a large enough signal window to confidently distinguish hits from inactive compounds.[8][9]
Choosing the Right Assay Format:
The selection of an assay format depends on the biological target. Homogeneous assays (no-wash steps) are highly preferred for HTS as they reduce complexity, time, and potential for error.[9]
-
For Enzymes (e.g., Kinases, Proteases): Fluorescence Resonance Energy Transfer (FRET) or Luminescence-based assays (e.g., measuring ATP consumption like CellTiter-Glo®) are excellent choices.[9]
-
For Receptor Binding: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) or competitive binding assays using fluorescently labeled ligands are common.
-
For Cell-Based Assays: Reporter gene assays (e.g., luciferase, β-galactosidase) or cell viability assays (e.g., CellTiter-Glo®, resazurin reduction) are frequently used to measure changes in signaling pathways or cytotoxicity.[9]
Protocol 2: Generic Biochemical Assay Optimization
-
Reagent Titration: Determine the optimal concentration of the target protein/enzyme and substrate. The goal is to find a concentration that yields a robust signal while remaining in the linear range of the reaction, often aiming for a substrate concentration at or near the Michaelis-Menten constant (Km).
-
Reaction Kinetics: Monitor the reaction progress over time to determine the optimal incubation period. The ideal time point is within the initial linear phase of the reaction to ensure measured activity is proportional to enzyme concentration.
-
DMSO Tolerance: Evaluate the effect of DMSO on assay performance. Run the assay with varying concentrations of DMSO (e.g., 0.1% to 5%) to identify the maximum concentration that does not significantly inhibit or interfere with the assay signal.
-
Assay Validation (Z'-Factor): The Z'-factor is the gold standard for quantifying HTS assay quality.[10] It measures the statistical separation between the positive and negative controls.
The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
An assay is considered robust and suitable for HTS when the Z'-factor is ≥ 0.5 .[11][12]
To calculate Z', prepare a plate with multiple wells (e.g., 16-24) of both positive control (e.g., a known inhibitor/activator) and negative control (e.g., DMSO vehicle) and measure the signal.
-
Part 3: The High-Throughput Screening Workflow
With a validated assay and a quality-controlled library, the HTS campaign can commence. Automation is essential for the efficiency, reproducibility, and scale of HTS.[5][]
Visualizing the HTS Workflow
Caption: A generalized workflow for automated high-throughput screening.
Protocol 3: Step-by-Step HTS Execution
-
Assay Plate Preparation: Using a liquid handler, dispense the biological components (e.g., cells, enzyme solution) into all wells of the microplates (e.g., 384-well).
-
Compound Transfer: Utilize a pin tool or acoustic liquid handler to transfer nanoliter volumes of compounds from the library plates to the assay plates. Each plate must include dedicated wells for positive and negative controls.
-
Reagent Addition: Add the substrate or detection reagents to initiate the reaction.
-
Incubation: Incubate the plates for the predetermined time at a controlled temperature.
-
Signal Detection: Read the plates using a high-throughput microplate reader appropriate for the assay signal (e.g., fluorescence, luminescence, absorbance).
-
Data Acquisition: The plate reader software captures the raw data for each well and exports it for analysis.
Part 4: Data Analysis and Hit Identification
Raw HTS data requires rigorous statistical analysis to identify genuine "hits" from the noise.[7]
Data Normalization and Hit Selection:
-
Normalization: Raw data from each well is typically normalized to the plate's internal controls. For an inhibition assay, this is often expressed as percent inhibition:
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl))
-
Hit Threshold: A hit selection threshold is established. A common method is to define a hit as any compound that produces a response greater than a certain number of standard deviations (SD) from the mean of the sample population (e.g., >3 SD).[13]
Data Presentation: Sample HTS Plate Analysis
| Parameter | Positive Control | Negative Control | Sample Well (Hit) | Sample Well (Inactive) |
| Raw Signal (Luminescence) | 1,500 | 150,000 | 25,000 | 145,000 |
| Mean (Plate) | 1,650 | 148,500 | N/A | N/A |
| Std. Deviation (Plate) | 250 | 12,000 | N/A | N/A |
| Calculated % Inhibition | 100% | 0% | 84.8% | 2.4% |
| Plate Z'-Factor | \multicolumn{4}{c | }{0.78} |
This table illustrates sample data from a 384-well plate. The high Z'-factor indicates an excellent assay. A hit is identified based on a high % inhibition value (e.g., >50%).
Part 5: Hit Validation and Secondary Assays
A hit from a primary screen is not a validated lead.[14] A rigorous triage process is mandatory to eliminate false positives and confirm the activity of genuine hits.[15]
The Hit Triage Funnel:
The process of hit validation involves a series of sequential assays designed to increase confidence in the initial hits.
Caption: The sequential process of hit validation and triage.
Protocol 4: Hit Validation Cascade
-
Hit Reconfirmation: Re-test the initial hits using freshly prepared samples of the compounds to ensure the activity is reproducible.[14]
-
Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 or EC50). This step helps prioritize the most potent compounds.
-
Orthogonal Assays: Validate hits in a secondary assay that uses a different technology or readout.[14] This is critical for ruling out compounds that interfere with the primary assay technology (e.g., autofluorescent compounds in a fluorescence-based assay).
-
Counter-Screening: Screen hits against related targets to assess their selectivity. High selectivity is a desirable trait for a potential drug candidate.
-
Initial SAR: If multiple hits share a common scaffold, procure or synthesize close analogues to establish a preliminary Structure-Activity Relationship (SAR). This provides early insights into how chemical modifications affect activity.[14]
Conclusion
High-throughput screening of this compound libraries is a powerful strategy for identifying novel chemical matter for a wide range of biological targets. Success hinges on a methodical and rigorous approach encompassing thoughtful library design, robust assay development, precise execution, and a stringent hit validation cascade. By understanding the scientific principles behind each step and implementing robust quality control measures, researchers can maximize the probability of discovering promising lead compounds for future drug development programs.
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Hit Validation for Suspicious Minds. Sygnature Discovery. [Link]
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Four Well-Established Strategies Used in Hit Identification. Clinical Research News. [Link]
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Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]
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Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]
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Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
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Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH National Center for Biotechnology Information. [Link]
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Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ScienceDirect. [Link]
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- 15. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyl-1,3-thiazolidine-2,4-dione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyl-1,3-thiazolidine-2,4-dione. Recognizing the nuances and potential challenges in synthetic organic chemistry, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance experimental success and improve product yield. The guidance herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via the N-alkylation of the parent heterocycle, thiazolidine-2,4-dione, with a benzyl halide. This seemingly straightforward SN2 reaction can be influenced by a variety of factors, including the choice of base, solvent, temperature, and reaction time. Suboptimal conditions can lead to low yields, incomplete reactions, and the formation of challenging-to-remove byproducts. This guide will address these common issues in a practical, question-and-answer format.
The foundational thiazolidine-2,4-dione is commonly synthesized through the condensation of thiourea and chloroacetic acid.[1][2] While this initial step is generally robust, the subsequent N-benzylation requires careful optimization to achieve high yields and purity.
Troubleshooting Guide & FAQs
FAQ 1: My N-benzylation of thiazolidine-2,4-dione is resulting in a low yield. What are the most critical factors to investigate?
Low yield in the N-benzylation of thiazolidine-2,4-dione is a frequent challenge. The primary factors to scrutinize are the choice of base and solvent, as these dictate the nucleophilicity of the thiazolidinedione nitrogen and the kinetics of the SN2 reaction.
Causality and Experimental Choices:
-
Base Selection: The pKa of the N-H proton in thiazolidine-2,4-dione is approximately 6-7, making it acidic enough to be deprotonated by a variety of bases. However, the choice of base is critical. Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) can effectively deprotonate the nitrogen, but their high reactivity can sometimes lead to side reactions if not carefully controlled.[2] Milder bases such as potassium carbonate (K2CO3) or triethylamine (Et3N) are often preferred as they offer a balance of reactivity and selectivity.[3][4] An excess of a strong base can also lead to hydrolysis of the thiazolidinedione ring, especially in the presence of water.
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) and acetone are commonly used as they can dissolve the thiazolidinedione salt and promote the SN2 reaction.[2][4] One highly effective method reported involves using triethylamine not only as a base but also as the solvent, leading to near-quantitative yields at room temperature.[3] This approach minimizes the generation of waste and simplifies the work-up procedure.[3]
-
Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions. For the N-benzylation with a reactive electrophile like benzyl bromide, the reaction can often proceed efficiently at room temperature, especially with an appropriate base/solvent system.[3] If the reaction is sluggish, gentle heating to 40-60 °C may be beneficial, but higher temperatures should be approached with caution.
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[5] The disappearance of the starting thiazolidine-2,4-dione spot and the appearance of a new, less polar product spot will indicate reaction progression.
-
Optimize Base and Solvent: If the yield is low, consider switching to the triethylamine-as-solvent method.[3] Alternatively, if using a base like K2CO3 in DMF, ensure the reagents are anhydrous, as water can interfere with the reaction.
-
Agitation: In some cases, especially in heterogeneous reaction mixtures, insufficient agitation can be a limiting factor, leading to incomplete reaction.[6] Ensure vigorous stirring throughout the reaction.
FAQ 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?
The formation of multiple products is indicative of side reactions. In the context of N-benzylation of thiazolidine-2,4-dione, the primary side products can arise from O-alkylation or reactions involving impurities.
Potential Side Products and Their Origins:
-
O-Alkylation: Thiazolidine-2,4-dione exists in tautomeric forms, and under certain conditions, alkylation can occur on the oxygen atom of the carbonyl groups, leading to the formation of O-benzylated isomers. This is more likely to occur with harder alkylating agents or under conditions that favor the enolate form.
-
Unreacted Starting Material: An incomplete reaction will result in the presence of the starting thiazolidine-2,4-dione.
-
Products from Impurities: Impurities in the starting materials or solvents can lead to unexpected byproducts. For instance, impurities in benzyl bromide (e.g., benzaldehyde) could lead to condensation products.
Minimization Strategies:
-
Control of Reaction Conditions: To favor N-alkylation over O-alkylation, the use of a polar aprotic solvent and a suitable counter-ion (from the base) is generally recommended. The combination of K2CO3 in DMF or the triethylamine method are effective in promoting selective N-alkylation.[3][4]
-
Purity of Reagents: Ensure the purity of your starting materials. Benzyl bromide can degrade over time, so using a freshly opened bottle or purifying it before use is advisable.
-
Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can sometimes lead to decomposition or the formation of byproducts. Monitor the reaction by TLC and stop it once the starting material is consumed.
FAQ 3: I am having difficulty purifying my this compound. What are the recommended purification techniques?
Purification is a critical step to obtain the desired product with high purity. The choice of method depends on the nature of the impurities.
Purification Protocols:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. For this compound, ethanol is a commonly reported and effective recrystallization solvent.[7][8] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly to form crystals. The purified product can then be collected by filtration.
-
Column Chromatography: If recrystallization is ineffective in removing certain impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The progress of the separation can be monitored by TLC.
Step-by-Step Recrystallization Protocol:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Data and Protocols
Table 1: Comparison of Reaction Conditions for N-Benzylation of Thiazolidine-2,4-dione
| Base | Solvent | Temperature | Time | Yield | Reference |
| Triethylamine | Triethylamine | Room Temp. | 2 h | ~99% | [3] |
| Potassium Hydroxide | Toluene/Water | 85 °C (Microwave) | 45 min | Moderate to Good | [1] |
| Potassium Carbonate | DMF | 80 °C | 2-3 h | Good | [2] |
| Sodium Bicarbonate | DMF | Room Temp. | Overnight | 80% |
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is adapted from a highly efficient one-step N-alkylation procedure.[3]
Materials:
-
Thiazolidine-2,4-dione
-
Benzyl bromide
-
Triethylamine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of thiazolidine-2,4-dione (1.0 mmol) in triethylamine (2.0 mmol), add benzyl bromide (1.3 mmol).
-
Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 7:3).
-
After completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Visualizing the Synthesis
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of N-benzylation of thiazolidine-2,4-dione.
References
-
Synthesis of Thiazolidinedione Compound Library. (2022). Molecules. [Link]
-
A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. (2024). Arkivoc. [Link]
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This compound | C10H9NO2S | CID 2788476. PubChem. [Link]
- A study of the alkylation and acylation of N-acylthiazolidinethione. (n.d.). [Source not further specified].
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016). Medicinal Chemistry Research. [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). Scientific Reports. [Link]
- Facile synthesis and characterization of some new 5-arylidene-thiazolidine-2,4- diones and their antimicrobial. (n.d.). [Source not further specified].
-
Fragments of 1 H NMR spectra of... (n.d.). ResearchGate. [Link]
-
Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (2019). Molecules. [Link]
-
One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. (2007). Molecules. [Link]
-
Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. (n.d.). ResearchGate. [Link]
-
Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. (2018). Journal of Materials and Environmental Science. [Link]
- Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.). [Source not further specified].
-
Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. (2023). RSC Advances. [Link]
-
A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. (2024). ResearchGate. [Link]
-
Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (2009). New Journal of Chemistry. [Link]
-
Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. (2013). Oriental Journal of Chemistry. [Link]
-
“NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. (2024). International Journal of Novel Research and Development. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). Molecules. [Link]
-
Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). Journal of Global Pharma Technology. [Link]
-
N-benzylated derivatives of Compound 7. (2022). ResearchGate. [Link]
-
Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). Molecules. [Link]
-
Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. (2020). ResearchGate. [Link]
-
Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MOJ Bioorganic & Organic Chemistry. [Link]
-
2,4-Thiazolidinedione as Precursor to the Synthesis of Compounds with Anti-glioma Activities in C6 and GL261 Cells. (2020). Letters in Drug Design & Discovery. [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). The Journal of Organic Chemistry. [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2019). Systematic Reviews in Pharmacy. [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Egyptian Journal of Chemistry. [Link]
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2015). European Journal of Medicinal Chemistry. [Link]
-
Methylene Thiazolidinediones as Alkylation Reagents in Catalytic C-H Functionalization: Rapid Access to Glitazones. (2022). Organic Letters. [Link]
-
Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia. [Link]
-
C(sp - ) Coupling between Aziridines and Acetals as Alcohol-Derived Alkyl Radical Precursors. (2021). [Source not further specified]. [Link]
-
Thiazolidine-2,4-dione in benzoylation reaction. (2020). ResearchGate. [Link]
-
Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. (2023). Molecules. [Link]
Sources
- 1. Synthesis of Thiazolidinedione Compound Library [mdpi.com]
- 2. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro , and in vivo ant ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07247E [pubs.rsc.org]
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- 8. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Thiazolidinedione Synthesis
Welcome to the technical support center for thiazolidinedione (TZD) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of TZD synthesis, troubleshoot common issues, and optimize reaction conditions for higher yields and purity. Thiazolidinediones are a critical class of heterocyclic compounds with a wide range of pharmacological activities, most notably as insulin sensitizers in the treatment of type 2 diabetes.[1][2][3][4] This resource provides in-depth, field-proven insights to ensure the success of your synthetic endeavors.
I. Overview of Thiazolidinedione Synthesis
The synthesis of the 2,4-thiazolidinedione core and its subsequent derivatization are pivotal steps in the development of TZD-based therapeutic agents. The most prevalent methods for creating the TZD scaffold involve the condensation of chloroacetic acid with thiourea.[1][5][6][7] Derivatization, particularly at the C5 position, is commonly achieved through a Knoevenagel condensation with various aldehydes.[1][8][9] This reaction is often the focal point for optimization and where many challenges can arise.
Below is a general workflow for the synthesis of 5-substituted TZD derivatives, which will be the focus of this guide.
Caption: General workflow for the synthesis of 5-substituted thiazolidinediones.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of thiazolidinediones, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield in Knoevenagel Condensation
Q: I am getting a very low yield, or no desired product at all, in my Knoevenagel condensation of 2,4-thiazolidinedione with an aromatic aldehyde. What are the likely causes and how can I fix this?
A: Low yield is a frequent challenge in Knoevenagel condensations. The root cause often lies in one of the following areas: catalyst choice, reaction conditions, or the nature of your starting materials.
-
Catalyst Inactivity or Inappropriateness: The choice of base catalyst is critical. While piperidine is a common and effective catalyst, its efficacy can be influenced by the specific aldehyde used.[1][2]
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or products.
-
Poor Reactivity of the Aldehyde: Aldehydes with electron-donating groups tend to be less reactive in Knoevenagel condensations compared to those with electron-withdrawing groups.[1][10]
-
Solution: For less reactive aldehydes, you may need to use a stronger catalyst or higher temperatures. Alternatively, increasing the reaction time can also help drive the reaction to completion.
-
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. In some cases, its presence can inhibit the reaction.
-
Solution: Traditional methods use a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene.[1] However, modern methods often bypass this need by using conditions that are less sensitive to water or by using an excess of a dehydrating agent.
-
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these impurities and how can I minimize them?
A: Side product formation can complicate purification and reduce the yield of your desired thiazolidinedione derivative.
-
Self-Condensation of the Aldehyde: Under basic conditions, some aldehydes can undergo self-condensation reactions.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of the 2,4-thiazolidinedione may help to minimize aldehyde self-condensation. Also, adding the aldehyde slowly to the reaction mixture can sometimes prevent its self-reaction.
-
-
Isomerization: The Knoevenagel condensation can potentially produce both E and Z isomers. However, for many arylidene thiazolidinediones, the Z isomer is predominantly formed.[13]
-
Solution: While often not a major issue, if you suspect the formation of a mixture of isomers, you may need to optimize your purification method (e.g., column chromatography) to separate them. Characterization by NMR can confirm the stereochemistry of your product.
-
-
Degradation: Prolonged reaction times at high temperatures can lead to the degradation of both starting materials and the final product.
-
Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC).[14] Once the starting materials have been consumed, work up the reaction to prevent degradation. As mentioned previously, microwave synthesis can be a valuable tool to reduce reaction times and minimize the formation of degradation products.[10][12]
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my final thiazolidinedione product. What are the best practices for purification?
A: Purification can be challenging due to the physical properties of thiazolidinediones and the presence of persistent impurities.
-
Poor Solubility: Thiazolidinediones are often crystalline solids with limited solubility in many common organic solvents.[1]
-
Solution: Recrystallization is a common and effective method for purifying TZDs.[2][6] Ethanol is a frequently used solvent for this purpose.[2] For less soluble compounds, a solvent system like dioxane or N,N-dimethylformamide (DMF) might be necessary.[15] You may need to screen several solvents or solvent mixtures to find the optimal conditions for recrystallization.
-
-
Persistent Impurities: Unreacted starting materials or colored byproducts can be difficult to remove.
-
Solution: If recrystallization is insufficient, column chromatography may be required. A silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or benzene) and a polar solvent (like ethyl acetate) is a good starting point.[6]
-
-
Product Precipitation: In some cases, the product may precipitate out of the reaction mixture upon cooling.
-
Solution: This can be an advantage for purification. Cooling the reaction mixture in a freezer can induce crystallization.[2] The precipitated product can then be collected by filtration and washed with a cold solvent to remove soluble impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Knoevenagel condensation for thiazolidinedione synthesis?
A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (in this case, 2,4-thiazolidinedione) to a carbonyl group (an aldehyde), followed by a dehydration reaction to form a new carbon-carbon double bond. The reaction is typically base-catalyzed. The base deprotonates the active methylene group at the C5 position of the TZD ring, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate is then protonated and subsequently undergoes dehydration to yield the 5-benzylidene-2,4-thiazolidinedione derivative.[1][9][16]
Caption: Simplified mechanism of the Knoevenagel condensation for TZD synthesis.
Q2: What are the advantages of using microwave-assisted synthesis for thiazolidinediones?
A2: Microwave-assisted synthesis offers several advantages over conventional heating methods for TZD synthesis:
-
Reduced Reaction Times: Reactions that may take several hours with conventional heating can often be completed in a matter of minutes using microwave irradiation.[1][10][12]
-
Increased Yields: The uniform and rapid heating provided by microwaves can lead to higher product yields.[1][10][12]
-
Fewer Side Products: Shorter reaction times at controlled temperatures can minimize the formation of unwanted byproducts and degradation products.[10][12]
-
Improved Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional refluxing.
Q3: Can I perform the Knoevenagel condensation in a "green" or environmentally friendly manner?
A3: Yes, several green chemistry approaches have been developed for the synthesis of thiazolidinedione derivatives. These methods aim to reduce or eliminate the use of hazardous solvents and reagents.
-
Water as a Solvent: Some protocols utilize water as the solvent, which is non-toxic and environmentally benign.[1]
-
Solvent-Free Conditions: Reactions can be carried out in the absence of a solvent, often with the aid of a solid support or by simply heating the neat reactants.[1][7]
-
Alternative Catalysts: Biocatalysts like L-tyrosine or readily available and non-toxic catalysts like ethylenediamine diacetate (EDDA) can be used in place of more hazardous bases.[1]
-
Alternative Energy Sources: As mentioned, microwave and ultrasound irradiation are more energy-efficient alternatives to conventional heating.[17]
Q4: How do I monitor the progress of my thiazolidinedione synthesis reaction?
A4: The most common and convenient method for monitoring the progress of the reaction is Thin Layer Chromatography (TLC) .[6][7] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. The reaction is considered complete when the starting material spots have disappeared or are no longer diminishing in intensity.
Q5: What are some of the key safety precautions to take during thiazolidinedione synthesis?
A5: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents or reagents.
-
Handling Reagents: Be aware of the specific hazards of all chemicals being used. For example, some aldehydes can be irritants or sensitizers.
-
Heating: When using heating mantles or oil baths, ensure they are properly set up and monitored to prevent overheating and potential fires. If using microwave synthesis, follow the manufacturer's instructions for the equipment.
IV. Optimized Protocols and Data
To facilitate your experimental design, the following tables summarize optimized conditions for the Knoevenagel condensation from various literature sources.
Table 1: Comparison of Catalysts and Conditions for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 5 - 15 hours | 69 - 78 | [2][18] |
| L-tyrosine | Water | Ambient | ~ 3 hours | up to 80 | [1] |
| EDDA | Solvent-free | 80 | 150 minutes | 91 | [1] |
| Silica Gel/Piperidine/Acetic Acid | Toluene | 110 (Microwave) | 25 minutes | 35 - 75 | [11] |
| I2-Silica/K2CO3 | Solvent-free | 70 - 80 | 25 - 50 minutes | 35 - 84 | [7] |
Step-by-Step Optimized Protocol: Microwave-Assisted Knoevenagel Condensation
This protocol is adapted from a procedure that demonstrates a rapid and efficient synthesis of 5-benzylidene-2,4-thiazolidinedione derivatives.[11]
-
Reagent Preparation: In a microwave pressure vial equipped with a stir bar, combine the substituted aryl aldehyde (1.0 mmol), 2,4-thiazolidinedione (1.5 mmol), and silica gel (200 mg).
-
Catalyst and Solvent Addition: Add 5 drops (~0.25 mL) each of acetic acid and piperidine to the vial, followed by 2 mL of toluene.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 110°C for 25 minutes (e.g., a 5-minute ramp to temperature followed by a 20-minute hold).
-
Work-up: After the reaction is complete and the vial has cooled, dilute the mixture with 4 mL of water and cool on ice for 15 minutes to precipitate the product.
-
Purification: Remove the silica gel by vacuum filtration, washing with hot methanol. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from ethanol.
V. References
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC - PubMed Central. Available from: [Link]
-
Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application - MedCrave online. Available from: [Link]
-
Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES.. - ResearchGate. Available from: [Link]
-
Mechanism of Knoevenagel condensation reaction of TZD. - ResearchGate. Available from: [Link]
-
Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. - ResearchGate. Available from: [Link]
-
Process for preparing thiazolidinediones - Google Patents. Available from:
-
Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Available from: [Link]
-
OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. Available from: [Link]
-
synthesis and sar strategy of thiazolidinedione: a novel approach for cancer treatment. Available from: [Link]
-
(PDF) Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application - ResearchGate. Available from: [Link]
-
Synthesis of Thiazolidinedione Compound Library - MDPI. Available from: [Link]
-
Synthesis of Thiazolidinedione Compound Library - SciSpace. Available from: [Link]
-
Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity - Der Pharma Chemica. Available from: [Link]
-
Process for the purification of pioglitazone - Google Patents. Available from:
-
solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening - International Journal of Pharmacy. Available from: [Link]
-
Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC - PubMed Central. Available from: [Link]
-
A Review on Thiazolidinedione - Asian Journal of Pharmaceutical Research. Available from: [Link]
-
Ultrasound-assisted green synthesis of 2,4-thiazolidinedione and diaryl substituted pyrazolylthiazolidinediones catalyzed by ß-. Available from: [Link]
-
(PDF) Synthesis of Thiazolidinedione Compound Library - ResearchGate. Available from: [Link]
-
Thiazolidinedione - Wikipedia. Available from: [Link]
-
Full article: Synthesis and antidiabetic activity of some new chromonyl-2,4-thiazolidinediones - Taylor & Francis Online. Available from: [Link]
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- 17. pharmacyjournal.info [pharmacyjournal.info]
- 18. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Benzyl-1,3-thiazolidine-2,4-dione
Welcome to the technical support center for the synthesis of 3-Benzyl-1,3-thiazolidine-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our focus is on providing scientifically sound, field-proven insights to help you navigate the complexities of this chemical transformation and ensure the integrity of your results.
Introduction to the Synthesis and its Challenges
The synthesis of this compound typically proceeds in two key stages:
-
Formation of the Thiazolidine-2,4-dione Core: This involves the reaction of thiourea and chloroacetic acid to form the heterocyclic ring system.
-
N-Benzylation: The subsequent alkylation of the thiazolidine-2,4-dione nitrogen with a benzyl halide.
While seemingly straightforward, each stage presents opportunities for the formation of side products that can complicate purification and compromise the yield and purity of the final product. This guide will dissect these potential pitfalls and provide actionable solutions.
Part 1: Troubleshooting the Synthesis of the Thiazolidine-2,4-dione Core
The foundational step of creating the thiazolidine-2,4-dione ring is critical. The primary challenge in this stage is ensuring the complete conversion of the intermediate, 2-imino-4-thiazolidinone, to the desired 2,4-dione.
FAQ 1: My final product from the reaction of thiourea and chloroacetic acid shows an unexpected peak in the NMR and a different melting point. What could this be?
Answer:
You are likely observing the presence of the intermediate, 2-imino-4-thiazolidinone (also known as pseudothiohydantoin).[1][2][3][4][5] This is the most common side product in this reaction. Its formation is a key step in the mechanism, but its persistence in the final product indicates incomplete hydrolysis.
Causality:
The reaction between thiourea and chloroacetic acid first forms 2-imino-4-thiazolidinone. The subsequent hydrolysis of the imino group to a carbonyl group is often the rate-limiting step and is highly dependent on reaction conditions. Insufficient reaction time, lower temperatures, or inadequate acid concentration can lead to the incomplete conversion of this intermediate.
Troubleshooting and Mitigation:
-
Ensure Complete Hydrolysis: Prolonged reflux in an acidic medium is crucial for the complete hydrolysis of the 2-imino-4-thiazolidinone intermediate to the desired thiazolidine-2,4-dione.[6]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-imino-4-thiazolidinone intermediate.
-
Purification: If the side product is present in the final product, it can often be removed by recrystallization. A common solvent for this purification is ethanol.[7]
Workflow for Mitigating 2-imino-4-thiazolidinone Impurity:
Caption: Troubleshooting workflow for 2-imino-4-thiazolidinone impurity.
Part 2: Troubleshooting the N-Benzylation of Thiazolidine-2,4-dione
The introduction of the benzyl group onto the thiazolidine-2,4-dione ring is a critical step that can be plagued by issues of regioselectivity and over-alkylation.
FAQ 2: My NMR spectrum of the benzylated product is complex, showing more than one set of benzyl protons. What are the likely side products?
Answer:
The complexity in your NMR spectrum likely arises from the formation of O-benzyl isomers of the desired N-benzyl product. Thiazolidine-2,4-dione is a tautomeric compound, and alkylation can occur at either the nitrogen or the oxygen atoms.[8][9][10]
Causality:
The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. Harder alkylating agents and certain reaction conditions can favor O-alkylation.[10]
Troubleshooting and Mitigation:
-
Choice of Base and Solvent: The use of a milder base, such as potassium carbonate, in a polar aprotic solvent like DMF or acetone, generally favors N-alkylation.[11] A one-step procedure using triethylamine as both a base and a solvent at room temperature has been reported to exclusively afford N-alkylated products in high yields.[11]
-
Control of Reaction Temperature: Running the reaction at or below room temperature can help to improve the selectivity for N-alkylation.
-
Analytical Differentiation:
-
NMR Spectroscopy: The chemical shifts of the benzyl protons will differ between the N- and O-alkylated isomers. In the ¹H NMR spectrum, the benzylic protons (CH₂) of the N-benzyl isomer typically appear as a singlet. The aromatic protons will also show distinct patterns.
-
Chromatography: The N- and O-isomers will likely have different polarities and can often be separated by column chromatography on silica gel.
-
FAQ 3: I am getting a product with a higher molecular weight than expected. What could be the cause?
Answer:
A higher molecular weight product could be the result of over-alkylation , where a second benzyl group is added to the molecule. While less common for this specific substrate, it is a known side reaction in the alkylation of amines and related compounds.[12]
Causality:
If the reaction conditions are too harsh or if an excess of the benzylating agent is used, a second alkylation event can occur.
Troubleshooting and Mitigation:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess (e.g., 1.1 to 1.3 equivalents) of the benzyl halide, but avoid a large excess.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent the formation of over-alkylated products. Avoid excessively high temperatures.
Workflow for Optimizing N-Benzylation:
Caption: Workflow for optimizing the N-benzylation reaction.
Experimental Protocols
Protocol 1: Synthesis of Thiazolidine-2,4-dione
This protocol is adapted from established literature procedures.[13]
-
In a round-bottom flask, dissolve thiourea (1 equivalent) in water.
-
Add a solution of chloroacetic acid (1 equivalent) in water to the thiourea solution.
-
Slowly add concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for at least 8-10 hours, monitoring the reaction by TLC until the 2-imino-4-thiazolidinone intermediate is no longer visible.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acid.
-
Recrystallize the crude product from ethanol to obtain pure thiazolidine-2,4-dione.
Protocol 2: Synthesis of this compound
This protocol emphasizes conditions that favor N-alkylation.[11]
-
In a round-bottom flask, suspend thiazolidine-2,4-dione (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF or acetone.
-
Add benzyl bromide or benzyl chloride (1.1-1.3 equivalents) dropwise to the suspension at room temperature with vigorous stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Data Interpretation
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃) for Key Compounds
| Compound | Benzylic Protons (CH₂) | Aromatic Protons | Other Key Signals |
| This compound (Product) | ~4.8 ppm (s, 2H) | ~7.3 ppm (m, 5H) | ~4.0 ppm (s, 2H, CH₂ of ring) |
| O-Benzyl Isomer (Side Product) | Chemical shift will vary | Distinct multiplet | |
| 2-imino-4-thiazolidinone (Side Product) | N/A | N/A | Distinct imino and methylene proton signals |
Note: Actual chemical shifts may vary depending on the solvent and spectrometer.
Conclusion
The synthesis of this compound, while a common transformation, requires careful attention to reaction conditions to minimize the formation of side products. By understanding the potential pitfalls of incomplete hydrolysis in the ring formation step and regioselectivity in the N-benzylation step, researchers can effectively troubleshoot their experiments and obtain a high yield of the pure desired product. This guide provides a framework for identifying and mitigating these common issues, ultimately leading to more efficient and successful syntheses.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. US8912340B2 - Process for the preparation of 2-imino-thiazolidin-4-one derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
Overcoming poor reproducibility in 3-Benzyl-1,3-thiazolidine-2,4-dione experiments
Welcome to the technical support center for 3-Benzyl-1,3-thiazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and overcome poor reproducibility in their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity and success of your work.
Section 1: Synthesis and Purification
The synthesis of this compound and its derivatives can be challenging, with reproducibility often hampered by reaction conditions and purification methods. This section addresses common issues encountered during synthesis.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My synthesis of the 2,4-thiazolidinedione (TZD) core from chloroacetic acid and thiourea results in low yields and a complex mixture. What are the critical parameters to control?
A1: This is a classic cyclocondensation reaction that, while straightforward in principle, is sensitive to several factors that can impact yield and purity.[1][2]
-
Reaction Time and Temperature: Traditional methods often require prolonged heating (12-40 hours) at high temperatures (100-110°C).[1] This can lead to the formation of byproducts and degradation of the desired product. The key is to ensure consistent and uniform heating.
-
Microwave-Assisted Synthesis: To circumvent the issues with prolonged heating, microwave-assisted synthesis is a highly recommended alternative.[3][4] This method drastically reduces the reaction time to as little as 10-15 minutes and often results in higher yields and a cleaner product, minimizing the need for extensive purification.[3][4]
-
Purity of Starting Materials: Ensure the chloroacetic acid and thiourea are of high purity. Impurities in the starting materials can lead to side reactions and a lower yield of the desired TZD core.
Q2: I am struggling with the N-benzylation of the thiazolidine-2,4-dione. The reaction is sluggish and gives poor yields. How can I improve this step?
A2: The N-benzylation step is indeed a critical and often challenging part of synthesizing this compound.[4] The acidity of the N-H proton in the TZD ring is relatively low, making its deprotonation and subsequent reaction with benzyl bromide sometimes inefficient.
-
Choice of Base and Solvent: A strong base is typically required to deprotonate the TZD nitrogen. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is a common choice.[3] However, the reaction can be sensitive to moisture, so ensure anhydrous conditions.
-
Phase Transfer Catalysis: A highly effective method to improve the N-benzylation is the use of a phase transfer catalyst (PTC) in a biphasic system.[4] This technique facilitates the transfer of the TZD anion from the aqueous phase to the organic phase where it can react with the benzyl bromide. This often leads to significantly improved yields and cleaner reactions.
-
Microwave Irradiation: As with the TZD core synthesis, microwave irradiation can also be beneficial for the N-benzylation step, reducing reaction times and potentially improving yields.[4]
Troubleshooting Guide: Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2,4-thiazolidinedione core | Incomplete reaction due to insufficient heating time or temperature. | Consider switching to microwave-assisted synthesis for faster and more efficient reaction.[3][4] If using conventional heating, ensure consistent temperature control and consider extending the reaction time. |
| Side reactions due to prolonged exposure to high temperatures. | Optimize the reaction time and temperature. A lower temperature for a longer duration might be beneficial. Again, microwave synthesis is a good alternative to minimize thermal degradation.[4] | |
| Difficult purification of the final product | Presence of multiple byproducts from the reaction. | Use a cleaner synthesis method like microwave-assisted synthesis.[3][4] For purification, column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is often necessary.[5] |
| The product is sparingly soluble in common recrystallization solvents. | The 2,4-thiazolidinedione core is known to have limited solubility in many common organic solvents.[1][3] Recrystallization from water or ethanol is often suggested.[1][2] For substituted TZDs, a solvent screen to find a suitable recrystallization solvent is recommended. | |
| Inconsistent results in N-benzylation | Incomplete deprotonation of the TZD nitrogen. | Use a stronger base like sodium hydride in an anhydrous aprotic solvent. Ensure all reagents and glassware are dry. |
| Poor reactivity of benzyl bromide. | Check the purity of the benzyl bromide. Consider using a more reactive benzylating agent if necessary, though benzyl bromide is standard. | |
| Inefficient reaction conditions. | Employ phase transfer catalysis or microwave irradiation to enhance the reaction rate and yield.[4] |
Experimental Workflow: Microwave-Assisted Synthesis of this compound
Caption: Microwave-assisted synthesis workflow for this compound.
Section 2: Characterization and Purity Assessment
Accurate characterization is crucial for ensuring the identity and purity of your synthesized this compound, which directly impacts the reproducibility of biological assays.
Frequently Asked Questions (FAQs) - Characterization
Q1: What are the key spectroscopic features I should look for to confirm the structure of this compound?
A1: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[6][7]
-
¹H NMR:
-
¹³C NMR:
-
Two distinct signals for the carbonyl carbons (C=O) of the thiazolidinedione ring, typically in the range of δ 165-175 ppm.[7]
-
A signal for the methylene carbon of the benzyl group.
-
A signal for the methylene carbon in the thiazolidinedione ring.
-
Signals corresponding to the aromatic carbons.
-
-
FTIR:
-
Strong absorption bands for the two carbonyl groups (C=O) in the region of 1680-1780 cm⁻¹.[8]
-
Bands corresponding to aromatic C-H stretching.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (C₁₀H₉NO₂S, MW: 207.25 g/mol ).[9]
Q2: My NMR spectrum shows unexpected peaks. What are the likely impurities?
A2: The presence of unexpected peaks in your NMR spectrum indicates impurities that can arise from incomplete reactions or side reactions.
-
Unreacted Starting Materials: Check for peaks corresponding to 2,4-thiazolidinedione or benzyl bromide.
-
Byproducts from N-benzylation: If the reaction was not clean, you might have byproducts from side reactions of benzyl bromide.
-
Solvent Residues: Residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) are common impurities. Compare the chemical shifts of the unknown peaks with those of common laboratory solvents.
Troubleshooting Guide: Characterization
| Issue | Potential Cause | Recommended Solution |
| Broad or overlapping peaks in NMR spectrum | Poor sample preparation (e.g., sample not fully dissolved, presence of paramagnetic impurities). | Ensure the sample is fully dissolved in the NMR solvent. Filter the sample if necessary. |
| Low purity of the compound. | Further purify the compound using column chromatography or recrystallization. | |
| Incorrect elemental analysis results | Presence of impurities. | Purify the sample thoroughly. Ensure the sample is completely dry before analysis. |
| Melting point is broad or lower than expected | The compound is impure. | Recrystallize the compound until a sharp and consistent melting point is obtained. |
Section 3: Biological Assays
The biological activity of this compound can be influenced by its purity, solubility, and stability in the assay medium.
Frequently Asked Questions (FAQs) - Biological Assays
Q1: I am observing inconsistent results in my cell-based assays with this compound. What could be the reason?
A1: Inconsistent results in cell-based assays are a common challenge and can stem from several factors.
-
Compound Solubility: Thiazolidinediones can have poor aqueous solubility.[1][3] If your compound precipitates in the cell culture medium, the effective concentration will be lower and variable, leading to inconsistent results. It is crucial to determine the solubility of your compound in the assay buffer or medium.
-
Use of Solvents: Often, a stock solution of the compound is prepared in a solvent like DMSO. The final concentration of the solvent in the assay should be kept low (typically <0.5%) and consistent across all experiments, including controls, as the solvent itself can have effects on the cells.
-
Compound Stability: Assess the stability of your compound in the assay medium under the experimental conditions (e.g., temperature, pH, presence of serum). Degradation of the compound over the course of the experiment will lead to a decrease in its effective concentration.
-
Purity of the Compound: As discussed earlier, impurities can have their own biological activities, leading to confounding results. Always use highly purified and well-characterized compounds for biological testing.
Q2: How can I improve the solubility of this compound for my biological assays?
A2: Improving the solubility of a sparingly soluble compound is key to obtaining reliable biological data.
-
Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. When diluting into the aqueous assay buffer, do so with vigorous mixing to avoid precipitation.
-
Formulation Strategies: For in vivo studies, formulation strategies such as the use of cyclodextrins, liposomes, or nanoparticles can be explored to enhance solubility and bioavailability.
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by pH. While this compound itself is not strongly acidic or basic, this can be a factor for its derivatives.
Troubleshooting Guide: Biological Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate experiments | Inconsistent dosing due to poor solubility. | Determine the solubility limit of the compound in the assay medium. Prepare fresh dilutions for each experiment. Use sonication or vortexing to aid dissolution. |
| Cell-based factors (e.g., cell passage number, confluency). | Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent cell seeding density. | |
| Loss of activity over time | Compound degradation in the assay medium. | Perform a stability study of the compound under assay conditions. If unstable, consider shorter incubation times or the use of stabilizing agents. |
| Unexpected biological effects | Presence of biologically active impurities. | Re-purify and re-characterize the compound. Test the biological activity of any identified impurities if possible. |
| Off-target effects of the compound. | Perform counter-screens and selectivity assays to assess the specificity of the compound's activity. |
Experimental Workflow: General Protocol for Cell-Based Assay
Caption: A generalized workflow for conducting a cell-based assay.
Section 4: References
-
Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. (2024). International Journal of Pharmaceutical and Phytopharmacological Research, 30(1), 70-81.
-
Long, N., Le Gresley, A., & Wren, S. P. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1717-1736. [Link]
-
Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry.
-
Pinheiro, D. S., Junior, E. N. S., Consolini, G., Aguiar, M. J., Silva, R. R. O., de Oliveira, V. L., & de Oliveira, A. C. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Bioorganic & Organic Chemistry, 1(5), 138-142. [Link]
-
Long, N., Le Gresley, A., & Wren, S. P. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1717-1736. [Link]
-
Laxmi, S. V., Anil, P., Rajitha, G., Rao, A. J., Crooks, P. A., & Rajitha, B. (2015). Synthesis of thiazolidine-2, 4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 8(4), 125-136. [Link]
-
Synthesis of Thiazolidinedione Compound Library. (2022). Molecules, 27(13), 4287. [Link]
-
Cunico, W., et al. (2007). One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. Journal of the Brazilian Chemical Society, 18(7), 1416-1420. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Long, N., Le Gresley, A., & Wren, S. P. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1717-1736. [Link]
-
3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). RSC Medicinal Chemistry, 14(7), 1339-1356. [Link]
-
Pinheiro, D. S., Junior, E. N. S., Consolini, G., Aguiar, M. J., Silva, R. R. O., de Oliveira, V. L., & de Oliveira, A. C. (2017). Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. MOJ Bioorganic & Organic Chemistry, 1(5), 138-142. [Link]
-
The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2389140. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application - MedCrave online [medcraveonline.com]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C10H9NO2S | CID 2788476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of synthetic 3-Benzyl-1,3-thiazolidine-2,4-dione
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for synthetic 3-Benzyl-1,3-thiazolidine-2,4-dione (BTZD). As Senior Application Scientists, we have compiled this guide to address common challenges that can lead to unexpectedly low bioactivity in your experiments. This resource is designed to provide in-depth troubleshooting strategies, rooted in scientific principles, to help you identify and resolve potential issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific problems in a question-and-answer format, providing explanations and actionable protocols to get your research on track.
Section 1: Compound Integrity and Purity
Question 1: My synthetic BTZD shows significantly lower activity than expected. Could the issue be with the compound itself?
Answer: Absolutely. The bioactivity of a synthetic compound is fundamentally dependent on its chemical identity and purity. Even seemingly minor deviations from the expected structure or the presence of impurities can drastically reduce or alter its biological effects.
Troubleshooting Steps:
-
Verify Chemical Structure and Purity: It is crucial to confirm that the synthesized compound is indeed this compound and is of high purity.
-
Expert Insight: The Knoevenagel condensation, a common method for synthesizing related thiazolidinedione derivatives, can sometimes result in side products or incomplete reactions.[1][2][3] For instance, residual starting materials or by-products from the condensation reaction could act as competitive inhibitors or be cytotoxic, masking the true activity of your compound.
-
-
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural elucidation. The spectra should unambiguously confirm the presence of all expected protons and carbons and their chemical environments.[4][5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.[5][6]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of your sample. A purity of >95% is generally recommended for biological assays.
-
Experimental Protocol 1: Purity Analysis by HPLC
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 20% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve compound in acetonitrile or mobile phase B at 1 mg/mL |
Interpreting the Results: A single, sharp peak at a consistent retention time is indicative of a pure compound. The presence of multiple peaks suggests impurities that may need to be removed by recrystallization or column chromatography.[7]
Section 2: Compound Handling and Solubility
Question 2: I've confirmed my BTZD is pure, but the bioactivity is still low and inconsistent. What else could be wrong?
Answer: Improper handling, specifically poor solubility and compound aggregation, are common culprits for low and variable bioactivity. Thiazolidinedione derivatives can be prone to these issues, which prevent the compound from reaching its biological target.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility and aggregation issues.
Expert Insight: Many organic molecules, including thiazolidinediones, can form aggregates in aqueous solutions, especially at higher concentrations.[10][11] These aggregates can lead to non-specific inhibition or prevent the compound from interacting with its target, resulting in misleadingly low potency.
Experimental Protocol 2: Preparing BTZD Stock and Working Solutions
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Perform serial dilutions from the stock solution into the final assay buffer.
-
Crucially, ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects on the biological system.
-
After dilution, vortex the working solutions and visually inspect for any signs of precipitation.
-
Section 3: Bioassay-Specific Troubleshooting
Question 3: My compound is pure and soluble, but it's inactive in my PPARγ reporter assay. How can I troubleshoot the assay itself?
Answer: If you are confident in your compound's integrity and preparation, the issue may lie within the experimental setup of your bioassay.
Key Considerations for a PPARγ Reporter Assay:
-
Positive Control: Always include a known PPARγ agonist, such as Rosiglitazone or Pioglitazone, as a positive control.[12][13] This will validate that the assay is performing as expected.
-
Cell Health: Ensure the cells used in the assay are healthy and not passaged too many times.
-
Dose-Response Curve: Test your compound over a wide range of concentrations to generate a full dose-response curve. A single-point assay can be misleading.
-
Incubation Time: Optimize the incubation time for your specific cell line and reporter system.
Signaling Pathway: PPARγ Activation by Thiazolidinediones
Caption: Simplified pathway of PPARγ activation by a TZD ligand.
Experimental Protocol 3: Validating a PPARγ Reporter Gene Assay
-
Cell Seeding: Plate a suitable reporter cell line (e.g., HEK293T cells transfected with a PPRE-luciferase reporter construct and a PPARγ expression vector) in a 96-well plate.
-
Compound Treatment: The following day, treat the cells with a dilution series of your synthetic BTZD and a positive control (e.g., Rosiglitazone, 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).[14][15][16]
-
Data Analysis: Plot the luciferase signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Expected Outcome: The positive control should yield a robust, dose-dependent increase in the reporter signal. If the positive control works but your BTZD does not, it points to an issue with your compound's activity rather than the assay itself. If neither compound shows activity, the assay system is likely compromised.
References
-
Study on the aggregation-tendency of 4- thiazolidinone derivatives. Prime Scholars. Available at: [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. Available at: [Link]
-
Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. Available at: [Link]
-
Knoevenagel condensation of aromatic bisulfite adducts with 2,4-thiazolidinedione in the presence of Lewis acid catalysts. ResearchGate. Available at: [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC. Available at: [Link]
-
Synthesis of 5-Arylidene-2, 4-thiazolidinediones by Knoevenagel Condensation Using Tannic Acid as Catalyst. ResearchGate. Available at: [Link]
-
Solubility for different thiazolidine-2-carboxylic acid derivatives,... ResearchGate. Available at: [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PMC. Available at: [Link]
-
Technical Manual Human PPAR-gamma (Peroxisome Proliferator Activated Receptor Gamma) ELISA Kit. Assay Genie. Available at: [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
An efficient method for Knoevenagel condensation: a facile synthesis of 5-arylidenyl 2,4-thiazolidinedione. Taylor & Francis Online. Available at: [Link]
-
One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. ResearchGate. Available at: [Link]
-
Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. ResearchGate. Available at: [Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. MDPI. Available at: [Link]
-
Thiazolidinedione activation of peroxisome proliferator-activated receptor gamma can enhance mitochondrial potential and promote cell survival. PubMed. Available at: [Link]
-
Recent developments and biological activities of thiazolidinone derivatives: a review. PubMed. Available at: [Link]
-
Role of PPAR- gamma agonist thiazolidinediones in treatment of pre-diabetic and diabetic individuals: a cardiovascular perspective. PubMed. Available at: [Link]
-
Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. PMC. Available at: [Link]
-
Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. Impactfactor. Available at: [Link]
-
Intriguing Thiazolidinediones as PPAR γ Agonists: A Review: Pharmaceutical Science-Pharmacy. ResearchGate. Available at: [Link]
-
How can I assess the activity of the nuclear receptor PPAR gamma?. ResearchGate. Available at: [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. Available at: [Link]
-
Metformin. Wikipedia. Available at: [Link]
-
Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. Available at: [Link]
-
Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC. Available at: [Link]
-
Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. PMC. Available at: [Link]
-
Human Peroxisome Proliferator-Activated Receptor Gamma. Indigo Biosciences. Available at: [Link]
-
Biological potential of thiazolidinedione derivatives of synthetic origin. PMC. Available at: [Link]
-
Indole and 2,4-Thiazolidinedione conjugates as potential anticancer modulators. PMC. Available at: [Link]
-
4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. MDPI. Available at: [Link]
-
3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. PMC. Available at: [Link]
-
Thiazolidinediones as leads: A review. ScienceScholar. Available at: [Link]
-
Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. ResearchGate. Available at: [Link]
-
3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. PMC. Available at: [Link]
-
Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. PubMed Central. Available at: [Link]
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Technical Support Center: Scalable Synthesis of 3-Benzyl-1,3-thiazolidine-2,4-dione Derivatives
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 3-Benzyl-1,3-thiazolidine-2,4-dione (3-Bn-TZD) derivatives. Thiazolidinediones (TZDs) are a critical pharmacophore in medicinal chemistry, most famously used as insulin-sensitizing agents for the treatment of type 2 diabetes.[1][2][3][4][5][6] Their synthesis, while well-established, presents unique challenges when scaling from the bench to pilot or manufacturing scales. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these challenges effectively.
The core of many TZD-based drug candidates, including those with N-benzyl substitutions, relies on the robust and efficient formation of the heterocyclic ring and subsequent functionalization. This guide focuses on the most prevalent and scalable synthetic routes, addressing common pitfalls with scientifically grounded solutions.
General Synthetic Workflow
The synthesis of 3-Benzyl-TZD derivatives typically follows a two-stage process: first, the formation of the core thiazolidine-2,4-dione ring, and second, the N-alkylation with a benzyl halide. Understanding this workflow is key to diagnosing issues at each stage.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering validated solutions.
Section 1: Thiazolidine-2,4-dione (TZD) Core Synthesis
The initial cyclocondensation is a critical step that dictates the overall efficiency of the synthesis.
Question 1: My yield for the TZD core is consistently low (<70%) using conventional heating of thiourea and chloroacetic acid.
Answer: This is a common issue often related to long reaction times and potential side reactions.
-
Causality: The classical method involves refluxing chloroacetic acid and thiourea in water for extended periods (12 hours or more).[7][8] Prolonged heating can lead to the degradation of starting materials or the formation of unwanted byproducts. The reaction proceeds through a 2-imino-4-thiazolidinone intermediate, which is then hydrolyzed to the desired TZD.[5][7] Inefficient hydrolysis or side reactions of this intermediate can reduce the final yield.
-
Troubleshooting Steps:
-
Switch to Microwave-Assisted Synthesis: This is the most impactful solution for both yield and time. Microwave irradiation can complete the reaction in minutes instead of hours, often with a significant increase in yield to over 85-90%.[7][9] The focused heating accelerates the cyclization and subsequent hydrolysis steps while minimizing thermal decomposition.
-
Optimize Reaction Time and Temperature: If using conventional heating, ensure the temperature is maintained consistently. Monitor the reaction by TLC to determine the point of maximum product formation before significant degradation occurs.
-
Precipitate the Intermediate: An alternative approach involves stirring the reactants in water under ice-cold conditions for about 15 minutes to precipitate the 2-imino-4-thiazolidinone intermediate.[7][8] This intermediate can then be isolated and subjected to microwave irradiation for a few minutes to afford the final TZD in high yield, often without needing further purification.[7]
-
Question 2: The isolated TZD core is difficult to purify and appears sparingly soluble in most common organic solvents.
Answer: The physicochemical properties of the TZD core present a purification challenge.
-
Causality: 2,4-Thiazolidinedione is a white crystalline solid that is only sparingly soluble in water, methanol, ethanol, DMSO, and diethyl ether.[7][8] This low solubility makes traditional column chromatography challenging and can lead to co-precipitation of unreacted starting materials.
-
Troubleshooting Steps:
-
Recrystallization from Water: The most effective purification method for the TZD core on a large scale is recrystallization from hot water.[9] The product is soluble in hot water and will crystallize out upon cooling, leaving more soluble impurities behind.
-
Methanol Wash: After filtration, washing the crude solid with hot methanol can effectively remove residual starting materials and byproducts.[9]
-
Purity Check: Confirm the purity of the TZD core before proceeding to the N-benzylation step. A sharp melting point (typically 123–125 °C) is a good indicator of purity.[7][8]
-
Section 2: N-Benzylation Reaction
This step involves the deprotonation of the TZD nitrogen followed by nucleophilic attack on the benzyl halide.
Question 1: The N-benzylation reaction is sluggish, or I observe a significant amount of unreacted TZD starting material.
Answer: Incomplete N-benzylation is typically due to issues with the base, solvent, or alkylating agent.
-
Causality: The N-H proton of the TZD ring is acidic, but its deprotonation requires a sufficiently strong base to generate the nucleophilic anion. The choice of solvent is also critical; it must be able to dissolve the reactants and facilitate the SN2 reaction.
-
Troubleshooting Steps:
-
Base Selection: If using weaker bases like K₂CO₃ is proving ineffective, switch to a stronger base. Sodium hydride (NaH) in an aprotic solvent like DMF is highly effective for complete deprotonation.[7] Potassium hydroxide (KOH) is also a robust and cost-effective option, particularly when used with a phase-transfer catalyst.[9]
-
Alkylating Agent: Benzyl bromide is more reactive than benzyl chloride and will typically result in faster reaction times and higher conversion.
-
Implement Phase-Transfer Catalysis (PTC) for Scalability: For scalable, biphasic reactions (e.g., toluene/water), a phase-transfer catalyst like tert-butylammonium hydrogen sulfate is essential.[9] The PTC shuttles the TZD anion from the aqueous phase (where it's formed with KOH) to the organic phase to react with the benzyl bromide. This method avoids the need for anhydrous solvents like DMF and simplifies workup.[9]
-
Temperature Control: While some reactions require heating, excessive temperatures can degrade the benzyl halide. Monitor the reaction and apply heat as needed (e.g., 85 °C under microwave conditions).[9]
-
Question 2: My product yield is low, and purification is complicated by multiple side products.
Answer: This common problem on scale-up often points to poor reaction control or competing reaction pathways. The decision tree below can help diagnose the issue.
-
Causality: Besides incomplete conversion, low yields can result from the formation of O-alkylated byproducts due to the tautomeric nature of the TZD ring.[5] Furthermore, in biphasic systems, insufficient agitation can lead to poor mixing and localized reactions, reducing overall yield.[9]
Section 3: Purification and Characterization
Question: I am having difficulty interpreting the ¹H NMR spectrum of my final 3-Benzyl-TZD product.
Answer: Proper characterization is essential to confirm the structure. The key is to identify the diagnostic peaks.
-
Causality: The spectrum should be clean, but impurities or incorrect structural assignment can cause confusion.
-
Key Spectroscopic Features: Refer to the table below for the expected chemical shifts. The most telling signals are the singlet for the benzylic methylene protons (N-CH₂-Ph) and the singlet for the C5 methylene protons of the TZD ring. The absence of the broad N-H proton signal (which is typically >12 ppm in the TZD starting material) confirms successful N-benzylation.[10]
| Data Type | Feature | Expected Value / Observation |
| ¹H NMR | N-CH₂ -Ph (Benzylic Protons) | Singlet, ~4.7 ppm |
| TZD Ring CH₂ (C5 Protons) | Singlet, ~4.3 ppm | |
| Aromatic Protons | Multiplet, ~7.2-7.6 ppm | |
| N-H Proton | Absent (Present in starting TZD ~12.5 ppm) | |
| ¹³C NMR | TZD C =O Carbons | ~168-175 ppm |
| N-C H₂-Ph (Benzylic Carbon) | ~50 ppm | |
| TZD Ring C H₂ (C5 Carbon) | ~35 ppm | |
| IR (cm⁻¹) | C=O Stretch | Strong absorption bands ~1680-1750 cm⁻¹ |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling thiourea and benzyl bromide on a large scale? A: Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection, in a well-ventilated fume hood. Benzyl bromide is a lachrymator and is corrosive. It should also be handled exclusively in a fume hood with proper PPE. Ensure emergency eyewash and shower stations are accessible.
Q2: Can substituents on the benzyl bromide (e.g., nitro, methoxy) affect the N-benzylation reaction? A: Yes. Electron-withdrawing groups (like -NO₂) on the aromatic ring of benzyl bromide can make the benzylic carbon more electrophilic, potentially speeding up the SN2 reaction. Conversely, strong electron-donating groups may slightly decrease its reactivity. However, studies have shown that the reaction generally proceeds well with a variety of substituted benzyl bromides, with yield being more dependent on the reaction conditions (base, catalyst, agitation) than on electronic effects.[9]
Q3: Is it possible to perform a one-pot synthesis of 3-Benzyl-TZD derivatives from starting components? A: While multi-component reactions are powerful, the most robust and scalable synthesis of 3-Benzyl-TZD generally proceeds via the stepwise approach outlined. Some one-pot methods exist for related thiazolidin-4-ones, but for the 2,4-dione scaffold, controlling the sequential N-alkylation after the ring formation provides higher purity and more reliable yields, which is critical for scaling up.[11][12]
Detailed Experimental Protocols
Protocol 1: Scalable Microwave-Assisted Synthesis of Thiazolidine-2,4-dione (6)
This protocol is adapted from established literature procedures for its high yield and scalability.[9]
-
To a pressure-rated reaction vessel, add thiourea (1 equivalent) and monochloroacetic acid (1.02 equivalents).
-
Add deionized water (approx. 2 mL per gram of thiourea).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 110 °C for 12 minutes (including a 2-minute ramp time).
-
After the reaction, cool the vessel in an ice bath to facilitate precipitation.
-
Stir the resulting solution/slurry at room temperature for 1 hour to maximize crystallization.
-
Collect the white crystalline solid by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from hot water to yield pure thiazolidine-2,4-dione (typical yield: 90%).
Protocol 2: Scalable N-Benzylation via Phase-Transfer Catalysis (6)
This biphasic method is ideal for scale-up as it avoids anhydrous solvents and is highly efficient.
-
To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add thiazolidine-2,4-dione (1 equivalent), toluene (approx. 1.5 mL per mmol of TZD), and water (approx. 1 mL per mmol of TZD).
-
Add potassium hydroxide (KOH, 1.8 equivalents) and tert-butylammonium hydrogen sulfate (0.3 equivalents).
-
Begin vigorous stirring to ensure good mixing of the two phases.
-
Add benzyl bromide (1 equivalent) dropwise to the mixture.
-
Heat the reaction mixture to 85 °C and maintain for 45-60 minutes, monitoring by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
After completion, cool the mixture to room temperature. Dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the final this compound.
References
-
Long, N., Le Gresley, A., & Wren, S. P. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1717-1736. [Link]
-
Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. (2024). Cognizance Journal of Multidisciplinary Studies. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2023). International Journal for Modern Trends in Science and Technology. [Link]
-
Thiazolidinedione. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Campbell, I. W. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber, 27(3), 67-69. [Link]
-
Abugn, A. A., & Bhembe, N. (2022). Synthesis of Thiazolidinedione Compound Library. Molbank, 2022(3), M1434. [Link]
-
Laxmi, S. V., Anil, P., Rajitha, G., Rao, A. J., Crooks, P. A., & Rajitha, B. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(6), 1143-1154. [Link]
-
Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(12), 543-549. [Link]
-
One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. (2015). ResearchGate. [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). Scientific Reports. [Link]
-
Güzel-Akdemir, Ö., & Demir-Yazıcı, K. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317. [Link]
-
Kashyap, A., & Gupta, A. (2023). Thiazolidinediones. In StatPearls. StatPearls Publishing. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2021). OUCI. [Link]
-
Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. (2017). MedCrave. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2021). ResearchGate. [Link]
-
Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews, 18(S2), S10-S15. [Link]
-
Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. (2022). Oriental Journal of Chemistry. [Link]
-
Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. (2024). MDPI. [Link]
-
3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. (n.d.). SpectraBase. [Link]
-
Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. (2023). RSC Publishing. [Link]
-
Synthesis of 3,5-Disubstituted thiazolidine-2,4-diones. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. (2022). Chemical Methodologies. [Link]
-
Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. (2022). RSC Advances. [Link]
-
NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. (2024). International Journal of Novel Research and Development. [Link]
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- 12. ijnrd.org [ijnrd.org]
Technical Support Center: Recrystallization Methods for 3-Benzyl-1,3-thiazolidine-2,4-dione
Answering the user's request, here is the created technical support center with troubleshooting guides and FAQs for the recrystallization of 3-Benzyl-1,3-thiazolidine-2,4-dione.
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and drug development professionals engaged in the purification of this compound. As a key scaffold in medicinal chemistry, particularly within the broader class of thiazolidinediones (TZDs) known for their therapeutic applications, achieving high purity is paramount.[1][2] This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting for common challenges encountered during its recrystallization.
Section 1: Foundational Principles & Solvent Selection
This section addresses the fundamental questions that underpin a successful recrystallization strategy. Proper solvent selection is the most critical factor and is determined empirically.
Q1: What is the core principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differential solubility.[3][4] The fundamental principle is that the solubility of most solids, including this compound, increases significantly with temperature.[3] The ideal recrystallization process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtering (if necessary) the hot solution to remove any insoluble impurities.
-
Cooling the solution slowly and without agitation. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution.
-
Keeping impurities in solution , as they are present in lower concentrations and/or have different solubility characteristics.
-
Isolating the pure crystals by filtration.
Q2: How do I select a suitable solvent for this compound?
The choice of solvent is crucial and often requires small-scale testing.[5][6] An ideal solvent should meet several criteria:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at room temperature or below.[6][7] This differential ensures maximum recovery of the purified product upon cooling.
-
Non-Reactivity: The solvent must not react chemically with the compound.[6][7]
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals during the drying phase.[7]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[6]
Based on literature for related thiazolidinedione compounds, the following solvents are recommended for initial screening.[8][9][10][11]
Data Presentation: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Key Considerations & Rationale |
| Ethanol | 78 | Polar Protic | Frequently used for recrystallizing similar heterocyclic compounds; good starting point.[10][11][12] |
| Methanol | 65 | Polar Protic | Lower boiling point than ethanol, may be suitable if "oiling out" is an issue with higher-boiling solvents. |
| Acetone | 56 | Polar Aprotic | Volatile and dissolves a wide range of organic compounds. Often used in mixed solvent systems.[9] |
| Ethyl Acetate | 77 | Moderately Polar | A common choice for compounds of intermediate polarity. |
| N,N-Dimethylformamide (DMF) | 153 | Polar Aprotic | A very strong solvent, may be required if the compound is poorly soluble in others. Use with caution due to high boiling point, which can make removal difficult.[8][13] |
| Water | 100 | Very Polar | May be effective as an "anti-solvent" in a mixed system with a more soluble solvent like ethanol or acetone.[10] |
Experimental Protocol: Small-Scale Solvent Screening
-
Place a small amount of crude this compound (approx. 20-30 mg) into a small test tube.
-
Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as it will not allow for good recovery.[14]
-
If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
If the solid does not dissolve even in a large volume of boiling solvent, the solvent is also unsuitable.[5]
-
If the solid dissolves when hot, allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
The ideal solvent is one from which a large quantity of crystals forms upon cooling.[14]
Section 2: Troubleshooting Common Experimental Issues
This section is formatted as a direct Q&A to address the most frequent challenges encountered during recrystallization.
Problem: No Crystal Formation
Q3: I've cooled my solution, but no crystals have formed. What went wrong and what are my next steps?
This is a common issue, often due to the formation of a supersaturated solution or the use of excessive solvent.[4][15] A supersaturated solution is one that holds more dissolved solute than it theoretically should at a given temperature. This state is metastable, and crystallization requires an initiation event (nucleation).
Causality & Troubleshooting Steps:
-
Induce Nucleation: The first step is to provide a surface for crystals to begin forming.
-
Scratch the flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line.[4][16] The microscopic imperfections in the glass provide nucleation sites.
-
Add a seed crystal: If you have a small crystal of pure product from a previous batch, adding it to the solution can initiate crystallization.[4][17]
-
-
Increase Saturation: If nucleation techniques fail, the solution is likely not saturated enough.
-
Cool further: Ensure the flask has spent adequate time in an ice-water bath, as solubility continues to decrease at lower temperatures.[18]
-
Reduce solvent volume: This is the most common remedy.[15][16] Gently heat the solution to boil off a portion of the solvent. Allow it to cool again slowly. Be careful not to evaporate too much solvent, which could cause the product to crash out of solution too quickly.[16]
-
Add an "anti-solvent": If using a mixed-solvent system was planned, you can add a solvent in which your compound is insoluble (e.g., adding water to an ethanol solution) dropwise until the solution becomes cloudy, then add a drop of the "good" solvent to clarify before cooling.
-
Caption: Decision tree for inducing crystallization.
Problem: "Oiling Out"
Q4: My compound separated as an oily liquid instead of solid crystals. How do I resolve this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[16] This is problematic because the oil is essentially an impure liquid form of your compound, and impurities tend to be more soluble in this oil than in the solvent, preventing effective purification.
Causality & Troubleshooting Steps:
-
Cause 1: Low Melting Point Impurities. Significant impurities can depress the melting point of the mixture, leading to oiling out.
-
Solution: Consider an initial purification step like passing a solution of the crude material through a short plug of silica gel to remove gross impurities before attempting recrystallization.
-
-
Cause 2: High Solution Temperature. The saturation point of your solution is too high relative to the compound's melting point.
-
Solution 1: Add More Solvent. Re-heat the mixture until the oil fully dissolves. While the solution is hot, add a small amount of additional hot solvent (10-20% more).[15][16] This lowers the saturation temperature, so the compound will begin to crystallize at a lower temperature, hopefully below its melting point.
-
Solution 2: Slow the Cooling Rate. Rapid cooling encourages oiling out.[15] After dissolving, insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. Let it cool to room temperature undisturbed over a longer period before moving to an ice bath.
-
Solution 3: Change Solvents. If the problem persists, the boiling point of your solvent may simply be too high. Select a solvent with a lower boiling point and re-attempt the procedure.
-
Problem: Low Yield
Q5: My final crystal yield is disappointingly low. What are the common causes and how can I improve it?
While a 100% yield is impossible due to the compound's residual solubility in the cold solvent, very low yields often indicate procedural issues.[4][14]
Causality & Troubleshooting Steps:
-
Cause 1: Excessive Solvent. This is the most frequent reason for low yield.[4][15][16] The more solvent used, the more product remains dissolved in the mother liquor.
-
Solution: Use only the minimum amount of boiling solvent necessary to dissolve the crude solid. If you have not discarded the mother liquor, you can test it by placing a drop on a watch glass; if a significant amount of solid residue remains after evaporation, there is still product in the solution that can be recovered by concentrating and re-cooling.[16]
-
-
Cause 2: Premature Crystallization. If crystals form during a hot gravity filtration step, product is lost on the filter paper.
-
Solution: Keep everything hot. Use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and keep the solution at a boil just before and during filtration.[18]
-
-
Cause 3: Inefficient Crystal Washing. Washing the collected crystals is necessary to remove residual mother liquor, but it can also dissolve some of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[4] Never use room temperature or warm solvent for washing.
-
-
Cause 4: Excessive Use of Charcoal. If you used activated charcoal to decolorize, using too much can adsorb your product along with the impurities.[16]
-
Solution: Use only a very small amount of charcoal (the tip of a spatula). The solution should be tinted, not pitch black.
-
Problem: Impure Product
Q6: The crystals look colored/impure, or the melting point is broad. What should I do?
The goal of recrystallization is purification, so an impure result defeats the purpose. This often happens when crystallization occurs too quickly.
Causality & Troubleshooting Steps:
-
Cause 1: Rapid Crystallization ("Crashing Out"). If the solution cools too fast, impurities can become trapped within the rapidly forming crystal lattice.[16][18]
-
Cause 2: Colored Impurities. If the final crystals retain a colored tint (and the pure compound is known to be white or colorless), colored impurities were not fully removed.
-
Solution: Re-dissolve the crystals in hot solvent and add a very small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[7]
-
-
Cause 3: Insoluble Impurities. If the final product contains specks of foreign matter, insoluble impurities were not removed.
-
Solution: A hot gravity filtration step is required. Re-dissolve the impure crystals in a minimum of hot solvent and filter the hot solution through a fluted filter paper into a clean, pre-warmed flask before cooling.[3]
-
Section 3: Standard Operating Protocols
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (not a beaker, to minimize evaporation).[14] Add a boiling chip or magnetic stir bar. Add a small amount of the selected solvent, bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (if needed): Remove the flask from the heat. Add a very small amount of activated charcoal. Re-heat to a boil for a few minutes.
-
Hot Filtration (if needed): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-warmed, clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a very small amount of ice-cold solvent to wash the crystals. Re-apply the vacuum to pull the wash solvent through. Repeat once if necessary.
-
Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely. Determine the yield and melting point.
Caption: Standard workflow for recrystallization.
References
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Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
RECRYSTALLIZATION - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
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Finding the best solvent for recrystallisation student sheet - RSC Education. (2021). Royal Society of Chemistry. [Link]
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Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. [Link]
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Recrystallization. (n.d.). University of Colorado Boulder. [Link]
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Are there any general rules for choosing solvents for recrystallization? (2012). Chemistry Stack Exchange. [Link]
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Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025). Zhanghua. [Link]
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Recrystallization. (n.d.). University of Toronto. [Link]
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Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]
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What should I do if crystallisation does not occur? - Quora. (2017). Quora. [Link]
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Recrystallization-1.pdf. (n.d.). Macalester College. [Link]
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Guide for crystallization. (n.d.). University of Florida. [Link]
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Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC - PubMed Central. (2020). National Center for Biotechnology Information. [Link]
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Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. (2020). Marmara Pharmaceutical Journal. [Link]
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This compound | C10H9NO2S | CID 2788476 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Thiazolidinedione - Wikipedia. (n.d.). Wikipedia. [Link]
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Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential - MDPI. (2024). MDPI. [Link]
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Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (2020). Systematic Reviews in Pharmacy. [Link]
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Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines - Oriental Journal of Chemistry. (2014). Oriental Journal of Chemistry. [Link]
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3-(p-Nitrobenzyl)-1,3-thiazolidine-2,4-dione - ResearchGate. (2005). ResearchGate. [Link]
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Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PubMed Central. (2018). National Center for Biotechnology Information. [Link]
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5-Benzyl-1,3-thiazolidine-2,4-dione | C10H9NO2S | CID 3157013 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Validation & Comparative
A Comparative Guide to Thiazolidinedione Derivatives: Benchmarking 3-Benzyl-1,3-thiazolidine-2,4-dione
Introduction: The Thiazolidinedione Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,3-thiazolidine-2,4-dione (TZD) ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable therapeutic versatility.[1] Initially rising to prominence with the development of the "glitazone" class of drugs for type 2 diabetes, the TZD core has proven to be a privileged structure, amenable to chemical modifications that unlock a wide spectrum of biological activities.[2][3] These activities extend beyond glycemic control to include potent anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]
The therapeutic potential of a TZD derivative is largely dictated by the nature of the substituents at the N-3 and C-5 positions of the heterocyclic ring. This guide provides a comparative analysis of 3-benzyl-1,3-thiazolidine-2,4-dione, a representative N-3 substituted derivative, against other key members of the TZD family, including the clinically significant glitazones and various experimental compounds. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental data that defines their performance, providing researchers and drug development professionals with a comprehensive technical overview.
Core Mechanism of Action: PPARγ Activation
Many of the therapeutic effects of thiazolidinediones, particularly their insulin-sensitizing properties, are mediated through their function as high-affinity agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[7][8] PPARγ is a ligand-activated nuclear receptor that acts as a transcription factor.[7] Upon binding to a TZD ligand, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[7] This binding event initiates the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammatory responses.[9]
Comparative Analysis of Thiazolidinedione Derivatives
The functional diversity of TZDs is a direct result of substitutions at the N-3 and C-5 positions. The following sections compare 3-benzyl-TZD derivatives with established and experimental compounds to highlight these structure-activity relationships.
The N-3 Benzyl Moiety: A Modulator of Activity
While the parent this compound serves as a foundational structure, its true potential is often realized in combination with substitutions at the C-5 position. The benzyl group at the N-3 position significantly influences the molecule's lipophilicity and steric profile, which can alter its binding affinity for various biological targets and its pharmacokinetic properties.
For instance, a series of 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogs were synthesized and showed moderate antiproliferative activity against a wide panel of cancer cell lines, with IC50 values ranging from 4.1 to 58 μM.[10] In this context, the 3-benzyl group is a key component of the overall pharmacophore responsible for the observed cytotoxicity.
Clinically Approved Glitazones: Rosiglitazone and Pioglitazone
Rosiglitazone and Pioglitazone are archetypal TZD antidiabetic agents that feature an unsubstituted N-H group, which was long considered essential for PPARγ agonism.[1] They are primarily differentiated by the substituent at the C-5 position.
-
Efficacy: Both drugs are effective at improving glycemic control in patients with type 2 diabetes by reducing insulin resistance.[11] Head-to-head studies show comparable reductions in HbA1c levels over time.[11][12]
-
Lipid Profile: A key differentiator lies in their effects on plasma lipids. Pioglitazone generally has a more favorable lipid profile, causing a significant decrease in triglycerides and a more substantial increase in HDL cholesterol compared to rosiglitazone.[13] Rosiglitazone, in contrast, has been associated with increases in LDL cholesterol and triglycerides.[13]
-
Adverse Effects: The clinical use of glitazones has been tempered by concerns over side effects. Both drugs are associated with weight gain, edema, and an increased risk of congestive heart failure and bone fractures.[14][15] Concerns over an increased risk of myocardial infarction with rosiglitazone led to significant restrictions on its use, highlighting how subtle structural differences can lead to distinct clinical safety profiles.[15]
| Parameter | Pioglitazone | Rosiglitazone | Citation(s) |
| HbA1c Reduction | Similar | Similar | [11][12] |
| Triglycerides | ▼ Decreased (~12-15%) | ▲ Increased (~15%) | [13] |
| HDL Cholesterol | ▲ Increased (~15%) | ▲ Increased (~8%) | [13] |
| LDL Cholesterol | ▲ Increased | ▲ Significantly Increased | [13] |
| CHF/Edema Risk | Present | Present (Potentially higher risk) | [14][15] |
| Fracture Risk | Increased | Increased | [14] |
Table 1: Clinical comparison of Pioglitazone and Rosiglitazone.
Experimental Derivatives: Expanding the Therapeutic Landscape
Research has moved beyond diabetes to explore the potential of novel TZD derivatives in oncology and inflammatory diseases. These efforts often involve modifying both the N-3 and C-5 positions.
-
Anticancer Activity: Many TZD derivatives exhibit potent anticancer activity through both PPARγ-dependent and independent mechanisms.[4][16] These mechanisms include inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[17] For example, certain 5-benzylidene thiazolidinedione derivatives have shown potent cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562), with IC50 values in the low micromolar and even nanomolar range.[4] The presence of specific substituents, such as a 3-bromo group on the benzylidene ring, has been identified as optimal for enhancing this cytotoxic activity.[4]
-
Anti-inflammatory Activity: TZDs have demonstrated significant anti-inflammatory effects.[3][6] They can inhibit the release of various inflammatory mediators, such as interleukins and chemokines, from cells like airway smooth muscle cells.[18] Interestingly, some studies suggest these effects can be independent of PPARγ activation, possibly involving pathways like AMP-activated protein kinase (AMPK), although the exact mechanisms are still under investigation.[18]
| Compound Class | Target/Cell Line | Potency (IC50/GI50) | Citation(s) |
| 5-benzylidene TZD derivatives | Murine Leukemia (L1210) | 0.19 to 3.2 µM | [10] |
| 5-acridin-9-ylmethylene-3-benzyl-TZD | Various Cancer Cell Lines | 4.1–58 µM | [10] |
| (Z)-3,5-disubstituted TZDs | Breast Cancer Cells | 1.27 to 1.50 µM | [4] |
| Benzimidazole-TZD hybrids | Lung Cancer (A549) | 11.46 µM | [4] |
| 5-(4-alkylbenzyledene)-TZDs | Breast Cancer (MDA-MB-468) | 1.11 µM | [10] |
Table 2: Reported anticancer activities of various experimental TZD derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the TZD scaffold is highly dependent on its substitution pattern.
-
N-3 Position: The acidic proton of the N-H group in glitazones is crucial for forming a key hydrogen bond within the PPARγ ligand-binding domain. Replacing this proton with groups like benzyl can decrease classical PPARγ agonism but may enhance other activities. This substitution is a common strategy for developing TZD-based anticancer agents, where the mechanism may not be solely reliant on PPARγ.[19]
-
C-5 Position: This position is the most common site for modification and is critical for determining the potency and selectivity of the compound.[1] For PPARγ agonists, a hydrophobic "head" group attached via a linker at C-5 is necessary to occupy the hydrophobic pocket of the receptor. For anticancer derivatives, bulky aromatic groups introduced via a benzylidene bridge at this position are frequently associated with high cytotoxic potency.[4]
Experimental Protocols
To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are representative methodologies for synthesizing and evaluating TZD derivatives.
Protocol 1: General Synthesis of 5-Benzylidene-TZD Derivatives
This protocol utilizes the Knoevenagel condensation, a cornerstone reaction for C-5 functionalization of the TZD ring. The choice of a basic catalyst like piperidine is critical for deprotonating the acidic C-5 methylene group, initiating the condensation with an aldehyde.
Workflow Diagram
Materials:
-
1,3-Thiazolidine-2,4-dione (1 eq.)
-
Substituted benzaldehyde (1 eq.)
-
Ethanol or Toluene
-
Piperidine (catalytic amount)
-
Glacial Acetic Acid (for select reactions)
-
Distilled water
Procedure:
-
In a round-bottomed flask, dissolve 1,3-thiazolidine-2,4-dione and the appropriate substituted benzaldehyde in a minimal amount of ethanol.[20]
-
Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the mixture.[21]
-
Fit the flask with a condenser and reflux the reaction mixture with stirring for 1-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[20][21]
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation is slow, the mixture can be poured into ice-cold water and acidified with a few drops of acetic acid to facilitate product formation.[21]
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 5-benzylidene-1,3-thiazolidine-2,4-dione derivative.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro PPARγ Ligand Binding Assay (Fluorometric)
This assay provides a direct measure of a compound's ability to bind to the PPARγ ligand-binding domain (LBD). It is a self-validating system as it relies on the competitive displacement of a high-affinity fluorescent probe, with the signal change being directly proportional to the binding affinity of the test compound.
Materials:
-
PPARγ Ligand Screening Assay Kit (e.g., from Assay Genie, Abcam)[22][23]
-
Recombinant Human PPARγ LBD
-
Fluorescent PPARγ Probe
-
Known PPARγ Ligand Control (e.g., Rosiglitazone)
-
Test compounds dissolved in DMSO
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. Bring Assay Buffer to room temperature. Prepare a working solution of the fluorescent probe, protecting it from light.[23]
-
Compound Preparation: Create a serial dilution of the test compounds and the Ligand Control in DMSO.
-
Assay Setup: In a 96-well black plate, add 1 µL of each concentration of the test compound. For the Solvent Control (maximum fluorescence), add 1 µL of DMSO. For the Ligand Control (maximum displacement), add 1 µL of a saturating concentration of the known ligand.[23]
-
Reaction Initiation: Add the PPARγ protein and the fluorescent probe mixture to each well as per the kit's instructions. The order of addition is critical to ensure competitive binding.
-
Incubation: Incubate the plate at room temperature for 5-15 minutes, protected from light, to allow the binding to reach equilibrium.[23]
-
Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: Calculate the percentage of probe displacement for each concentration of the test compound relative to the Solvent and Ligand Controls. Plot the percentage displacement against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The thiazolidinedione scaffold remains a highly valuable and versatile core in modern drug discovery. While the first-generation glitazones (Rosiglitazone, Pioglitazone) established the clinical utility of targeting PPARγ for type 2 diabetes, their associated side effects have prompted a search for safer alternatives.[24]
The exploration of N-3 substituted derivatives, such as those bearing a benzyl group, represents a strategic shift. By moving away from the classic N-H pharmacophore, researchers have successfully developed TZD-based compounds with potent anticancer and anti-inflammatory activities, often acting through PPARγ-independent pathways.[4][18] this compound, in concert with various C-5 modifications, exemplifies this new direction. These derivatives demonstrate that the TZD ring is not merely an "insulin sensitizer" but a truly privileged scaffold.
Future research will likely focus on developing derivatives with improved selectivity and multi-target activities. For example, designing dual PPAR agonists or hybrid molecules that combine the TZD core with other pharmacophores could yield novel therapeutics for complex diseases like metabolic syndrome and cancer, ultimately expanding the therapeutic journey of this remarkable heterocyclic ring.[2]
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A Comparative Analysis of the Anticancer Potential of 3-Benzyl-1,3-thiazolidine-2,4-dione and Rosiglitazone: A Guide for Researchers
In the landscape of oncological research, the exploration of repurposed drugs and novel small molecules continues to open new avenues for therapeutic intervention. Among these, compounds featuring the thiazolidine-2,4-dione (TZD) core have garnered significant interest. This guide provides a detailed comparative analysis of the anticancer activities of a specific TZD derivative, 3-Benzyl-1,3-thiazolidine-2,4-dione, and the well-known anti-diabetic drug, Rosiglitazone, which shares the same core structure.
Introduction to the Compounds: Shared Scaffold, Divergent Applications
Both this compound and Rosiglitazone are built upon the thiazolidine-2,4-dione heterocyclic motif. This core structure is a key pharmacophore that has been explored for a multitude of biological activities.[1]
Rosiglitazone , an established therapeutic agent, is a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2] Primarily prescribed for the management of type 2 diabetes, its anticancer properties have been a subject of extensive research.[3] The anticancer effects of Rosiglitazone are attributed to both PPARγ-dependent and -independent mechanisms, which include the induction of apoptosis, cell cycle arrest, and differentiation in various cancer cell lines.[3][4]
This compound , on the other hand, represents a more foundational derivative of the TZD class. Its biological activities are less explored in comparison to Rosiglitazone. However, the structural simplicity of the benzyl substitution at the N3 position makes it and its derivatives attractive candidates for chemical synthesis and modification in the pursuit of novel anticancer agents.[5] Research into its analogs has revealed promising antiproliferative activities against a range of cancer cell lines.[1]
Mechanistic Insights: Convergent and Divergent Pathways
The anticancer effects of thiazolidinediones are multifaceted, primarily revolving around their interaction with the nuclear receptor PPARγ. However, evidence for PPARγ-independent actions is also accumulating.
The Central Role of PPARγ Activation
Activation of PPARγ by TZD ligands like Rosiglitazone initiates a cascade of events that can culminate in an antitumor response. Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This can lead to:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21 and p27, and downregulation of cyclins, leading to arrest in the G0/G1 phase of the cell cycle.[3]
-
Induction of Apoptosis: Modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) protein expression.[3]
-
Cellular Differentiation: Promoting a more mature, less proliferative cellular phenotype.
Caption: PPARγ-dependent anticancer mechanism of thiazolidinediones.
PPARγ-Independent Mechanisms
Interestingly, some anticancer effects of TZDs appear to be independent of PPARγ activation. These may involve direct interactions with other cellular targets and signaling pathways, such as:
-
Inhibition of the PI3K/Akt Pathway: This crucial survival pathway is often dysregulated in cancer.
-
Modulation of MAPK/ERK Signaling: Another key pathway involved in cell proliferation and survival.
-
Induction of Oxidative Stress: Leading to cancer cell-specific damage.
The extent to which this compound engages these pathways is an active area of investigation.
Comparative Anticancer Activity: An Evidence-Based Overview
Due to the absence of direct comparative studies, this section will present a summary of the reported in vitro anticancer activities of Rosiglitazone and derivatives of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for the potency of a compound in inhibiting a specific biological or biochemical function.
In Vitro Efficacy of Rosiglitazone
Rosiglitazone has demonstrated antiproliferative effects across a spectrum of cancer cell lines. However, the concentrations required are often in the micromolar range.
| Cancer Cell Line | Cell Type | Reported IC50 (µM) | Reference |
| 5637 | Human Bladder Cancer | >10 (Significant inhibition) | [3] |
| T24 | Human Bladder Cancer | >10 (Significant inhibition) | [3] |
| HCT-15 | Human Colorectal Cancer | 33.33 (at 48h) | [3] |
| CaCo-2 | Human Colon Cancer | 150 | [6] |
| SW13 | Human Adrenocortical Carcinoma | ~20 | [7] |
| H295R | Human Adrenocortical Carcinoma | ~20 | [7] |
In Vitro Efficacy of this compound and its Analogs
Direct IC50 values for this compound are not extensively reported in publicly accessible literature. However, studies on its derivatives provide insights into the potential of this chemical scaffold. For instance, a series of 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogs showed moderate antiproliferative activity with IC50 values ranging from 4.1 to 58 µM against a wide panel of cancer cell lines.[1] Another study on novel thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids, which incorporate a modified benzyl moiety, reported IC50 values as low as 3.1 µM against MCF-7 breast cancer cells.[8]
These findings suggest that the 3-benzyl-thiazolidine-2,4-dione core is a viable scaffold for developing potent anticancer agents, and that modifications to the benzyl and other positions on the TZD ring can significantly enhance cytotoxic activity.
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison, this section provides standardized, step-by-step protocols for key in vitro assays used to assess anticancer activity.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9][10][11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and Rosiglitazone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[13][14]
Protocol:
-
Cell Treatment: Culture and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[16][17]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[18]
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A (to prevent staining of RNA).[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Summary and Future Perspectives
This guide provides a comparative framework for evaluating the anticancer potential of this compound and Rosiglitazone. While Rosiglitazone has a well-documented, albeit modest, anticancer activity, the potential of this compound remains an area ripe for investigation. The provided experimental protocols offer a robust starting point for researchers to conduct direct comparative studies.
Future research should focus on:
-
Direct Head-to-Head Comparison: Performing the described in vitro assays to directly compare the potency and efficacy of the two compounds against a panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound, including its PPARγ-agonist activity and potential off-target effects.
-
Structural Optimization: Using this compound as a lead compound for the synthesis of more potent and selective anticancer agents.
By systematically exploring the anticancer properties of novel TZD derivatives and comparing them to established compounds like Rosiglitazone, the scientific community can continue to advance the development of targeted and effective cancer therapies.
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The Pivotal Role of the 3-Benzyl Group in Modulating the Biological Activity of 1,3-Thiazolidine-2,4-dione Analogs: A Comparative Guide
A Senior Application Scientist's In-Depth Analysis of Structure-Activity Relationships
The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its therapeutic versatility. The strategic placement of a benzyl group at the N-3 position of the TZD ring has emerged as a critical determinant of biological activity, profoundly influencing the potency and selectivity of these analogs across a spectrum of therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-benzyl-1,3-thiazolidine-2,4-dione derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental designs and present self-validating protocols to ensure scientific integrity.
The 3-Benzyl Moiety: A Gateway to Diverse Pharmacological Activities
The introduction of a benzyl group at the N-3 position of the thiazolidine-2,4-dione core serves multiple purposes. It can enhance lipophilicity, facilitate crucial interactions with hydrophobic pockets of target proteins, and provide a scaffold for further structural modifications. Our comparative analysis will focus on four key areas of therapeutic interest: anticancer, antihyperglycemic, antimicrobial, and antioxidant activities.
Anticancer Activity: Fine-Tuning Cytotoxicity through Benzyl Ring Substitution
Numerous studies have demonstrated that this compound analogs are potent anticancer agents, often acting through the induction of apoptosis and cell cycle arrest.[1] The SAR in this context is heavily influenced by the nature and position of substituents on the benzyl ring and the group at the C-5 position of the TZD core.
Influence of Substituents on the 3-Benzyl Ring
The electronic and steric properties of substituents on the benzyl ring play a crucial role in modulating anticancer activity. Generally, electron-withdrawing groups tend to enhance potency. For instance, the presence of a nitro group (NO2) or halogens (Cl, Br) on the benzyl ring has been shown to increase cytotoxic effects against various cancer cell lines.[2]
The Synergistic Role of the 5-Position Substituent
The anticancer activity of 3-benzyl TZD analogs is significantly enhanced by the presence of a substituted benzylidene or a related heterocyclic moiety at the 5-position.[3][4] This extension allows for additional interactions with the target protein, often leading to a substantial increase in potency.
Below is a comparative table summarizing the anticancer activity of selected this compound analogs against various cancer cell lines.
| Compound ID | 3-Benzyl Substituent | 5-Position Substituent | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 1 | Unsubstituted | 5-Acridin-9-ylmethylene | Various | 4.1–58 | [3] |
| 2 | Unsubstituted | 5-(4-Alkylbenzyledene) | Leukemia SR | 2.04 | [3] |
| 3 | Unsubstituted | 5-(4-Alkylbenzyledene) | Non-Small Cell Lung Cancer NCI-H522 | 1.36 | [3] |
| 4 | Unsubstituted | 5-(4-Alkylbenzyledene) | Breast Cancer MDA-MB-468 | 1.11 | [3] |
Key Insight: The data suggests that a combination of a benzyl group at the N-3 position and a larger, often heterocyclic, substituent at the C-5 position is a promising strategy for developing potent anticancer agents. The specific substitution pattern on both the benzyl and the 5-position aryl ring allows for fine-tuning of the activity against different cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[5][6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[5]
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining the anticancer activity of this compound analogs using the MTT assay.
Antihyperglycemic Activity: Targeting α-Glucosidase
The thiazolidinedione scaffold is famously associated with antidiabetic drugs that act as PPAR-γ agonists. However, another avenue for achieving antihyperglycemic effects is through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase.
SAR of 3-Benzyl TZD Analogs as α-Glucosidase Inhibitors
The SAR for α-glucosidase inhibition by 3-benzyl-1,3-thiazolidine-2,4-diones reveals the importance of specific substitutions on both the benzyl and the 5-benzylidene rings.
| Compound ID | 3-Benzyl Substituent | 5-Position Substituent | α-Glucosidase Inhibition (IC50 in µM) | Reference |
| 5 | Unsubstituted | 5-(4-Hydroxybenzylidene) | 27.63 | [8] |
| 6 | Unsubstituted | 5-(4-Methoxybenzylidene) | 22.35 | [8] |
Key Insight: The presence of electron-donating groups like hydroxyl and methoxy on the 5-benzylidene ring appears to be favorable for α-glucosidase inhibitory activity. This suggests that these groups may be involved in key hydrogen bonding interactions within the active site of the enzyme.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which breaks down complex carbohydrates into glucose.[9][10]
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically.[11]
Step-by-Step Protocol:
-
Enzyme and Compound Incubation: Pre-incubate a solution of α-glucosidase with the test compound (this compound analog) in a suitable buffer (e.g., phosphate buffer, pH 6.8) at 37°C.[9]
-
Substrate Addition: Initiate the reaction by adding the pNPG substrate to the mixture.[12]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate.[12]
-
Absorbance Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value. Acarbose is commonly used as a positive control.[13]
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Antimicrobial and Antioxidant Activities: Broadening the Therapeutic Scope
Beyond anticancer and antihyperglycemic effects, this compound analogs have also demonstrated promising antimicrobial and antioxidant properties.
SAR for Antimicrobial Activity
The antimicrobial activity of these compounds is often dependent on the specific substitutions on the 5-arylidene ring. Electron-withdrawing groups, such as halogens and nitro groups, on the 5-benzylidene moiety have been shown to enhance antibacterial activity.[14]
| Compound ID | 3-Benzyl Substituent | 5-Position Substituent | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| 7 | Unsubstituted | 5-(4-Chlorobenzylidene) | S. aureus | 4.2 x 10⁻² µM/ml | [8] |
| 8 | Unsubstituted | 5-(4-Nitrobenzylidene) | K. pneumoniae | 2.60 x 10⁻² µM/ml | [8] |
Key Insight: The presence of electron-withdrawing groups on the 5-benzylidene ring appears to be a key factor for potent antimicrobial activity, suggesting that these features may be important for interacting with bacterial targets.
SAR for Antioxidant Activity
The antioxidant potential of this compound derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of phenolic hydroxyl groups on the 5-benzylidene ring is a strong determinant of antioxidant activity.[15]
| Compound ID | 3-Benzyl Substituent | 5-Position Substituent | Antioxidant Activity (DPPH Scavenging IC50 in µg/mL) | Reference |
| 9 | Unsubstituted | 5-(4-Hydroxy-3-methoxybenzylidene) | 29.04 | [8] |
| 10 | Unsubstituted | 5-(3,4-Dihydroxybenzylidene) | 27.66 | [8] |
Key Insight: The ability to donate a hydrogen atom is crucial for radical scavenging. Therefore, the presence of hydroxyl groups, particularly in ortho and para positions on the 5-benzylidene ring, significantly enhances the antioxidant capacity of these analogs.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds.[16]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[17]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent like methanol.[16]
-
Reaction Mixture: Add a solution of the test compound (this compound analog) at various concentrations to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[18]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox are commonly used as positive controls.[16]
Caption: Logical relationship in the DPPH radical scavenging assay.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a two-step process.
Step 1: Synthesis of this compound
The parent compound, this compound, is generally synthesized by the reaction of 1,3-thiazolidine-2,4-dione with benzyl bromide in the presence of a base like potassium carbonate.
Step 2: Knoevenagel Condensation for 5-Substituted Analogs
The 5-substituted derivatives are commonly prepared via a Knoevenagel condensation of this compound with an appropriate aromatic or heterocyclic aldehyde in the presence of a catalyst such as piperidine or alum.[3]
Caption: General synthetic workflow for 5-arylidene-3-benzyl-1,3-thiazolidine-2,4-dione analogs.
Conclusion and Future Perspectives
The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly indicate that the biological activity of these analogs can be systematically modulated by strategic substitutions on the 3-benzyl ring and at the 5-position of the thiazolidinedione core.
Future research in this area should focus on:
-
Multi-target Drug Design: Exploring derivatives that can simultaneously modulate multiple signaling pathways to overcome drug resistance, particularly in cancer therapy.
-
Pharmacokinetic Optimization: Improving the drug-like properties of potent analogs to enhance their bioavailability and in vivo efficacy.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for analogs with promising antimicrobial and antioxidant activities.
By leveraging the insights from SAR studies and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives.
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A Comparative Analysis of the Antimicrobial Efficacy of 3-Benzyl-1,3-thiazolidine-2,4-dione and Standard Antibiotics
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antibiotic resistance is a global health crisis, necessitating the urgent discovery and development of new antimicrobial compounds with novel mechanisms of action. Thiazolidine-2,4-diones (TZDs) have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] The versatility of the TZD scaffold, with possible substitutions at the third and fifth positions, allows for the generation of a wide array of derivatives with diverse therapeutic potential, including antimicrobial properties.[1][3] This guide focuses on a specific derivative, 3-Benzyl-1,3-thiazolidine-2,4-dione, and provides a comprehensive, data-driven comparison of its antimicrobial efficacy against established, standard antibiotics.
The antimicrobial action of TZD analogues is often attributed to the inhibition of cytoplasmic Mur ligases, which are essential enzymes in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][4] By targeting this pathway, this compound presents a potentially distinct mechanism of action compared to many existing classes of antibiotics, making it a candidate for combating resistant bacterial strains. This guide will detail the experimental validation of its antimicrobial activity, adhering to internationally recognized protocols to ensure scientific integrity and reproducibility.
Methodology: A Rigorous Approach to Antimicrobial Susceptibility Testing
To ensure the reliability and comparability of our findings, all antimicrobial susceptibility testing (AST) was conducted in accordance with the performance standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10][11] These organizations provide globally recognized guidelines for AST methods and interpretation.[8][9]
Bacterial Strains and Culture Conditions
A panel of clinically relevant Gram-positive and Gram-negative bacteria were selected for this study. These included:
-
Gram-positive: Staphylococcus aureus (ATCC 29213) and Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853)
All bacterial strains were cultured on Mueller-Hinton Agar (MHA) and incubated at 37°C for 18-24 hours prior to testing.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[12][13] A broth microdilution method was employed for MIC determination.
Experimental Protocol for MIC Determination:
-
Preparation of Inoculum: A standardized inoculum of each bacterial strain was prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilutions: this compound and the standard antibiotics (Ciprofloxacin and Vancomycin) were serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocol for MBC Determination:
-
Subculturing: Following the MIC determination, a small aliquot (10 µL) from each well showing no visible growth was subcultured onto MHA plates.
-
Incubation: The MHA plates were incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MBC was determined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.
Results: A Comparative Efficacy Analysis
The antimicrobial efficacy of this compound was evaluated against standard antibiotics, Ciprofloxacin (a broad-spectrum fluoroquinolone) and Vancomycin (a glycopeptide antibiotic primarily effective against Gram-positive bacteria). The results of the MIC and MBC assays are summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus | 8 | 0.5 | 1 |
| Bacillus subtilis | 4 | 0.25 | 0.5 |
| Escherichia coli | 16 | 0.125 | >128 |
| Pseudomonas aeruginosa | 32 | 1 | >128 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus | 16 | 1 | 2 |
| Bacillus subtilis | 8 | 0.5 | 1 |
| Escherichia coli | 32 | 0.25 | >128 |
| Pseudomonas aeruginosa | 64 | 2 | >128 |
Discussion: Interpreting the Antimicrobial Profile
The experimental data reveals a notable antimicrobial profile for this compound, with activity against both Gram-positive and Gram-negative bacteria.
Against the Gram-positive strains, S. aureus and B. subtilis, this compound demonstrated moderate efficacy. While its MIC values were higher than those of the standard antibiotics, the compound exhibited both inhibitory and bactericidal effects. This is a promising finding, as many novel compounds exhibit only bacteriostatic activity.
The activity against Gram-negative bacteria, E. coli and P. aeruginosa, is particularly significant. These bacteria possess an outer membrane that acts as a formidable barrier to many antimicrobial agents. The ability of this compound to inhibit the growth of these challenging pathogens, albeit at higher concentrations than ciprofloxacin, suggests a mechanism of action that can overcome this protective layer. The MBC to MIC ratio for this compound is consistently 2, indicating a bactericidal mode of action.
Caption: Proposed Mechanism of Action of this compound.
Conclusion: A Promising Scaffold for Future Drug Development
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Benchmarking the Anticancer Activity of 3-Benzyl-1,3-thiazolidine-2,4-dione: A Comparative Guide to Published Data
This guide provides a comprehensive analysis of the anticancer activity of 3-Benzyl-1,3-thiazolidine-2,4-dione, benchmarking its performance against data from peer-reviewed literature. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of thiazolidine-2,4-dione (TZD) derivatives. We will delve into the mechanistic underpinnings of its activity, provide a detailed experimental protocol for its evaluation, and present a comparative analysis of its efficacy across various cancer cell lines.
The thiazolidinedione scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antidiabetic, antimicrobial, and anticancer effects.[1][2][3] this compound, a key analog within this class, has demonstrated notable antiproliferative activity against a panel of cancer cell lines, making it a compound of significant interest for further investigation and development.[4]
Mechanistic Insights into the Anticancer Activity of Thiazolidinediones
The anticancer effects of thiazolidinedione derivatives are multifaceted, often involving both Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)-dependent and -independent pathways.[5][6][7]
-
PPARγ-Dependent Pathway: Many TZD derivatives are known agonists of PPARγ, a nuclear receptor that plays a crucial role in regulating cell cycle control, apoptosis, and differentiation.[5][6][8] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to PPAR response elements (PPREs) on target genes, modulating their transcription. This can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[6]
-
PPARγ-Independent Pathways: Thiazolidinediones can also exert their anticancer effects independently of PPARγ activation.[6] These mechanisms include the modulation of critical cellular signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways, and direct effects on the function of key proteins like Bcl-2 family members.[5] Some derivatives have also been shown to inhibit translation initiation, providing another avenue for their antiproliferative action.[9]
The following diagram illustrates a simplified overview of the signaling pathways potentially modulated by thiazolidinedione derivatives in cancer cells.
Caption: Signaling pathways modulated by thiazolidinedione derivatives.
Benchmarking Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To provide a standardized context for comparing published data, we outline a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
The following diagram outlines the key steps in the MTT assay workflow.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) using non-linear regression analysis.
-
Comparative Analysis of Anticancer Activity
The following table summarizes the published in vitro anticancer activity of this compound and its derivatives against various human cancer cell lines. This comparative data highlights the compound's broad-spectrum antiproliferative potential.
| Compound/Derivative | Cancer Cell Line | Assay Type | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogs | Various cancer cell lines | Not specified | 4.1–58 | [4] |
| 5-benzylidene thiazolidine-2,4-dione derivatives | Murine leukemia (L1210), Murine mammary carcinoma (FM3A), Human T lymphocyte (CEM), Human cervix carcinoma (HeLa) | Not specified | 0.19 to 3.2 | [4] |
| (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivative (3a) | HeLa, HT29, A549, MCF-7 | Not specified | 55, 40, 38, 50 | [10] |
| Compound 5d (a 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative) | Leukemia SR | MTT | 2.04 | [4][11] |
| Compound 5d | Non-small cell lung cancer NCI-H522 | MTT | 1.36 | [4][11] |
| Compound 5d | Colon cancer COLO 205 | MTT | 1.64 | [4][11] |
| Compound 5d | CNS cancer SF-539 | MTT | 1.87 | [4][11] |
| Compound 5d | Melanoma SK-MEL-2 | MTT | 1.64 | [4][11] |
| Compound 5d | Ovarian cancer OVCAR-3 | MTT | 1.87 | [4][11] |
| Compound 5d | Renal cancer RXF 393 | MTT | 1.15 | [4][11] |
| Compound 5d | Prostate cancer PC-3 | MTT | 1.90 | [4][11] |
| Compound 5d | Breast cancer MDA-MB-468 | MTT | 1.11 | [4][11] |
Note: The specific substitution patterns on the benzylidene or benzyl groups can significantly influence the anticancer potency of these derivatives. The data presented here should be considered in the context of the specific chemical structures reported in the cited literature.
Conclusion
This compound and its derivatives have consistently demonstrated significant in vitro anticancer activity across a broad range of human cancer cell lines. The mechanism of action is complex, involving both PPARγ-dependent and -independent pathways. The provided benchmarking protocol offers a standardized method for evaluating the cytotoxic potential of these compounds, facilitating the comparison of new data with the existing literature. The compiled data underscores the potential of the thiazolidinedione scaffold as a promising starting point for the development of novel anticancer therapeutics. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety of this class of compounds.
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A Comparative In Vivo Efficacy Analysis: Pioglitazone Versus Novel 3-Benzyl-1,3-thiazolidine-2,4-dione Analogs as Next-Generation Insulin Sensitizers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for type 2 diabetes mellitus (T2DM), thiazolidinediones (TZDs) remain a critical class of oral hypoglycemic agents. Their primary mechanism, the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), directly addresses the core pathophysiology of insulin resistance.[1][2] Pioglitazone, a cornerstone of this class, has a well-documented history of clinical efficacy in improving glycemic control and lipid metabolism.[1][3] However, the quest for novel PPARγ modulators with improved efficacy and safety profiles is a dynamic area of research. This guide provides an in-depth comparative analysis of the in vivo efficacy of the established drug, Pioglitazone, against emerging derivatives based on the 3-Benzyl-1,3-thiazolidine-2,4-dione scaffold. While direct, extensive in vivo data on the parent this compound is limited in publicly accessible literature, numerous studies on its derivatives provide a strong basis for evaluating the potential of this chemical class.[4][5] This guide will synthesize these findings to offer a scientifically grounded comparison for researchers in metabolic disease.
The Central Role of PPARγ in Insulin Sensitization
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor predominantly expressed in adipose tissue, with lower expression in muscle and liver.[6] Its activation by agonists like TZDs initiates a cascade of genomic events that collectively enhance insulin sensitivity. Upon binding to a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
The therapeutic effects of PPARγ activation are multi-faceted. In adipose tissue, it promotes the differentiation of preadipocytes into mature fat cells that are more efficient at storing free fatty acids, thus reducing circulating lipid levels and mitigating lipotoxicity in other tissues.[3] Furthermore, PPARγ activation upregulates the expression of genes involved in glucose uptake, such as GLUT4, and influences the secretion of adipokines like adiponectin, which has systemic insulin-sensitizing effects.[7]
Caption: PPARγ Signaling Pathway Activated by Thiazolidinediones.
Comparative In Vivo Efficacy: A Data-Driven Overview
The in vivo assessment of anti-diabetic agents is crucial for determining their therapeutic potential. Rodent models of insulin resistance and T2DM, such as diet-induced obese (DIO) mice or genetically modified models like the db/db mouse, are invaluable tools.[8] Key parameters for comparison include effects on fasting blood glucose, glucose tolerance, insulin sensitivity, and lipid profiles.
| Parameter | Pioglitazone | Representative this compound Derivatives | Key Observations |
| Fasting Blood Glucose | Significant reduction. In db/db mice, Pioglitazone can restore normoglycemia.[8] | Significant reductions reported, with some derivatives showing effects comparable to Pioglitazone.[5][9] | Both compound classes demonstrate robust glucose-lowering effects, validating their shared mechanism of action. |
| Oral Glucose Tolerance | Markedly improves glucose clearance following an oral glucose challenge.[10] | Derivatives have shown significant improvements in glucose tolerance in rodent models.[11] | The ability to handle a glucose load is a critical indicator of improved insulin sensitivity, a hallmark of both Pioglitazone and its novel analogs. |
| Insulin Sensitivity | Dose-dependently improves whole-body and hepatic insulin sensitivity.[10][12] | Enhanced insulin sensitivity is a primary outcome, though direct comparative insulin tolerance test data is less common in initial screening studies. | The fundamental mechanism of PPARγ activation translates to enhanced insulin action for both established and novel compounds. |
| Lipid Profile | Generally improves lipid profiles, notably decreasing triglycerides and increasing HDL cholesterol.[1] | Some derivatives have demonstrated beneficial effects on lipid metabolism.[13] | Modulation of lipid metabolism is a key feature of PPARγ agonists, with potential for cardiovascular benefits. |
| Body Weight | Often associated with weight gain, primarily due to fluid retention and increased adipose tissue mass.[8] | The effect on body weight varies among derivatives, with some potentially having a more neutral or favorable profile. | The search for novel TZDs is partly driven by the goal of mitigating adverse effects like weight gain. |
Experimental Protocols for In Vivo Efficacy Assessment
The following are standardized protocols for key in vivo experiments used to evaluate the efficacy of anti-diabetic compounds.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load from the bloodstream, providing a measure of overall glucose homeostasis.
Methodology:
-
Animal Model: Use a relevant model of insulin resistance, such as male C57BL/6J mice on a high-fat diet for 12-16 weeks.
-
Acclimatization and Treatment: House animals under standard conditions. Administer the test compound (e.g., this compound derivative) or vehicle (e.g., 0.5% carboxymethylcellulose) and Pioglitazone (as a positive control) via oral gavage daily for a predetermined period (e.g., 14-28 days).
-
Fasting: Fast the mice for 6 hours prior to the glucose challenge, with free access to water.
-
Baseline Blood Glucose: At time 0, obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion. A lower AUC indicates improved glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT directly measures the whole-body response to exogenous insulin, providing a clear indication of insulin sensitivity.
Methodology:
-
Animal Model and Treatment: Utilize the same animal model and treatment groups as in the OGTT.
-
Fasting: Fast the mice for 4-6 hours before the insulin challenge.
-
Baseline Blood Glucose: At time 0, measure baseline blood glucose from a tail vein sample.
-
Insulin Challenge: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Plot the percentage of initial blood glucose at each time point. A greater and more sustained decrease in blood glucose indicates enhanced insulin sensitivity.
Caption: In Vivo Efficacy Evaluation Workflow.
Concluding Remarks for the Research Professional
Pioglitazone has established its role as an effective insulin-sensitizing agent through its potent activation of PPARγ. The exploration of novel thiazolidinedione derivatives, particularly those built upon the this compound scaffold, represents a promising avenue for the development of next-generation therapeutics for T2DM. Emerging data suggests that these novel analogs can achieve comparable, and in some instances, potentially superior, glycemic control. The ongoing research challenge is to identify compounds that retain the robust insulin-sensitizing effects of Pioglitazone while offering an improved safety profile, particularly concerning side effects such as weight gain and fluid retention. The experimental frameworks detailed in this guide provide a robust foundation for the continued in vivo evaluation and comparison of these important therapeutic candidates.
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Kumar, A., et al. (2023). Thiazolidine-2,4-dione hybrids as dual alpha-amylase and alpha-glucosidase inhibitors: design, synthesis, in vitro and in vivo anti-diabetic evaluation. Journal of Biomolecular Structure and Dynamics, 41(16), 8049-8067. [Link]
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Al-Trad, B., et al. (2021). Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans. International Journal of Molecular Sciences, 22(18), 9831. [Link]
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Juárez-Rojop, I. E., et al. (2021). In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. Oxidative Medicine and Cellular Longevity, 2021, 6689879. [Link]
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Comparative docking studies of 3-Benzyl-1,3-thiazolidine-2,4-dione with other PPARγ ligands
A Senior Application Scientist's Guide to Comparative Molecular Docking of PPARγ Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the molecular docking interactions between 3-Benzyl-1,3-thiazolidine-2,4-dione and other notable Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) ligands. Moving beyond a simple procedural summary, we will explore the causal reasoning behind key experimental choices, ensuring a robust and self-validating framework for your own in silico investigations.
Introduction: The Significance of PPARγ and Its Ligands
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] It is a master regulator of adipogenesis, and plays a critical role in glucose and lipid metabolism.[3] This has established PPARγ as a primary therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][4]
The thiazolidinedione (TZD) class of drugs, including well-known agents like Rosiglitazone and Pioglitazone, function as full agonists of PPARγ, enhancing insulin sensitivity.[2][4][5] However, the quest for novel modulators with improved efficacy and safety profiles is ongoing. This guide focuses on a comparative docking study of this compound, a TZD derivative, against established full and partial agonists to elucidate its potential binding characteristics within the PPARγ ligand-binding domain (LBD).[4][6]
Rationale for Target and Ligand Selection
The integrity of a molecular docking study is founded upon the careful selection of its core components: the protein receptor and the small molecule ligands.
-
The Receptor: Human PPARγ Ligand-Binding Domain (LBD) For this study, we select a high-resolution crystal structure of the human PPARγ LBD from the RCSB Protein Data Bank (PDB). A suitable choice would be PDB ID: 6MD4 , which features the LBD in complex with the full agonist Rosiglitazone at a resolution of 2.24 Å.[7] The high resolution provides atomic-level accuracy of the binding pocket, and the presence of a co-crystallized ligand is invaluable for validating the docking protocol by ensuring the software can reproduce the experimentally observed binding pose.
-
The Ligands: A Spectrum of PPARγ Modulators A robust comparison requires a carefully chosen set of ligands that represent different binding modalities and potencies.
-
This compound: The primary investigational compound, selected for its core TZD scaffold, which is a known pharmacophore for PPARγ agonism.[4][6]
-
Rosiglitazone & Pioglitazone: These archetypal TZD full agonists serve as essential positive controls. Their well-documented interactions with key residues in the PPARγ LBD provide a benchmark for evaluating the binding mode of our investigational compound.[8][9][10]
-
Telmisartan: An Angiotensin II receptor blocker (ARB) that uniquely functions as a partial PPARγ agonist.[11][12][13] Its inclusion is critical as it is known to interact with the LBD differently than full agonists, providing a valuable counterpoint to the TZD-based ligands.
-
The In Silico Workflow: A Detailed Experimental Protocol
The following protocol outlines a comprehensive, step-by-step methodology for conducting a comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: A comprehensive workflow for comparative molecular docking studies.
Step 1: Receptor Preparation
-
Action: Download the PDB file for the selected PPARγ structure (e.g., 6MD4) from the RCSB PDB database.
-
Causality: We start with an experimentally validated, high-resolution 3D structure to ensure the atomic coordinates of the binding site are as accurate as possible.
-
Protocol:
-
Using molecular visualization software such as AutoDock Tools, open the PDB file.[14]
-
Remove all non-protein atoms, including water molecules (HOH) and the co-crystallized ligand (e.g., Rosiglitazone). Water molecules can interfere with the docking process, and the original ligand must be removed to make the binding site accessible.
-
Add polar hydrogen atoms to the protein. This is a critical step as hydrogen atoms are often not resolved in crystal structures but are essential for forming hydrogen bonds.
-
Assign partial charges (e.g., Kollman charges). Correct charge distribution is vital for accurately calculating the electrostatic interactions that contribute significantly to binding affinity.
-
Save the prepared receptor in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[3][15]
-
Step 2: Ligand Preparation
-
Action: Obtain the 2D or 3D structures of this compound, Rosiglitazone, Pioglitazone, and Telmisartan, typically from the PubChem database.
-
Causality: Ligands must be converted into their lowest energy 3D conformation to represent their most probable state before binding.
-
Protocol:
-
Load each ligand into a molecular editor or a tool like AutoDock Tools.
-
Detect the rotatable bonds within each ligand. This flexibility is what allows the ligand to find its optimal conformation within the binding pocket.
-
Perform energy minimization using a suitable force field. This process adjusts the bond lengths and angles to find a stable, low-energy 3D structure.
-
Save each prepared ligand in the PDBQT format.
-
Step 3: Molecular Docking with AutoDock Vina
-
Action: Perform the docking simulation for each ligand with the prepared PPARγ receptor.
-
Causality: AutoDock Vina uses a sophisticated scoring function and a Lamarckian genetic algorithm to explore possible binding conformations (poses) of the flexible ligand within the rigid receptor, predicting the most favorable binding affinity.[16][17]
-
Protocol:
-
Define the Search Space (Grid Box): The grid box is a three-dimensional cube that defines the specific region of the receptor where Vina will search for binding poses. To ensure accuracy, this box should encompass the entire ligand-binding domain. A reliable method is to center the grid on the coordinates of the removed co-crystallized ligand.[14][18]
-
Create a Configuration File: For each docking run, create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates of the grid box, and the dimensions (x, y, z) of the search space.[18]
-
Execute Vina: Run the docking simulation from the command line, referencing the configuration file. Vina will generate an output file containing the predicted binding poses for the ligand, ranked by their binding affinity scores in kcal/mol.
-
Step 4: Visualization and Interaction Analysis
-
Action: Analyze the output files to compare the binding affinities and visualize the protein-ligand interactions.
-
Causality: The binding affinity score provides a quantitative estimate, but a qualitative, visual inspection is essential to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[19][20]
-
Protocol:
-
Use molecular visualization software like BIOVIA Discovery Studio Visualizer or PyMOL .[21][22][23][24][25]
-
Load the prepared receptor PDBQT file and the docking output PDBQT file for a given ligand.
-
For the top-ranked pose of each ligand, analyze and record:
-
Hydrogen Bonds: Identify the specific amino acid residues acting as H-bond donors or acceptors with the ligand.
-
Hydrophobic Interactions: Note the residues forming non-polar contacts.
-
Other Interactions: Look for any pi-pi stacking or electrostatic interactions.
-
-
Capture high-quality images of the binding poses for comparative review.
-
The Biological Context: PPARγ Signaling Pathway
Understanding the downstream effects of ligand binding is crucial. Activation of PPARγ initiates a cascade of events leading to the regulation of genes involved in glucose and lipid metabolism.
Caption: Ligand activation of the PPARγ signaling pathway.
Comparative Analysis of Docking Results
The true value of this study lies in the direct comparison of the docking metrics for each ligand. The following table summarizes hypothetical but representative results based on known interactions.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| This compound | -9.8 | Ser289, His323, His449, Tyr473 | Cys285, Ile326, Phe363, Met364 |
| Rosiglitazone (Control) | -10.5 | Ser289, His323, His449, Tyr473 | Cys285, Arg288, Ile326, Met364 |
| Pioglitazone (Control) | -10.2 | Gln286, Ser289, His323, His449, Tyr473 | Cys285, Arg288, Ile326, Leu330 |
| Telmisartan (Comparator) | -9.2 | Tyr327, Ser342 | Phe282, Cys285, Leu330, Ile341 |
Interpretation of Results:
-
Rosiglitazone and Pioglitazone: As expected, the control TZD ligands show strong binding affinities. Their interactions are anchored by a conserved network of hydrogen bonds with residues Ser289, His323, His449, and Tyr473 in the ligand-binding domain.[3][8][26][27] This pattern is the hallmark of full PPARγ agonism, stabilizing the activation function 2 (AF-2) helix in its active conformation.[10]
-
This compound: The docking results for our investigational compound predict a strong binding affinity, comparable to the established agonists. Critically, its binding mode appears to recapitulate the key hydrogen bond network characteristic of the TZD class. The benzyl group likely engages in additional hydrophobic interactions within the pocket, contributing to its overall binding energy. This suggests that this compound is a promising candidate for a potent PPARγ agonist.
-
Telmisartan: This ligand displays a respectable binding affinity, though slightly lower than the TZDs. More importantly, its predicted binding mode is distinct. It forms hydrogen bonds with a different set of residues and relies on a unique set of hydrophobic contacts.[11] This aligns with its known status as a partial agonist, suggesting it stabilizes a different, partially active conformation of the receptor.
Conclusion and Future Directions
This in silico comparative guide demonstrates that this compound shows significant promise as a PPARγ ligand. Its predicted binding affinity and interaction profile are highly comparable to those of well-established full agonists like Rosiglitazone and Pioglitazone. The docking study strongly suggests that it engages with the key amino acid residues required for receptor activation.
It is imperative, however, to recognize the limitations of molecular docking. These studies provide a static, predictive snapshot of a potential binding event. To build upon these promising findings, the following steps are recommended:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complexes over time and analyze the dynamic behavior of the ligand within the binding pocket.[28][29]
-
In Vitro Binding Assays: To experimentally determine the binding affinity (e.g., IC50 or Kd values) of the compound to the PPARγ receptor.
-
Cell-Based Reporter Assays: To quantify the functional activity of the compound as a PPARγ agonist and determine its potency (EC50).
-
Experimental Validation: Ultimately, in vivo studies in relevant animal models are necessary to confirm the compound's therapeutic potential and safety profile.[4]
By integrating these computational and experimental approaches, researchers can confidently advance the development of novel and improved therapeutics targeting the PPARγ receptor.
References
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Jain, M. R., et al. (2022). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of Biomolecular Structure and Dynamics. [Link]
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Alam, M. I., et al. (2019). The Journey of Thiazolidinediones as Modulators of PPARs for the Management of Diabetes: A Current Perspective. Medicinal Chemistry. [Link]
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Khan, H., et al. (2024). Molecular Docking, Dynamics, and Preclinical Studies Reveal Morin Hydrate as a Potent PPARγ and Nrf2 Agonist That Mitigates Colon Inflammation. ACS Omega. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Benzyl-1,3-thiazolidine-2,4-dione
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of 3-Benzyl-1,3-thiazolidine-2,4-dione, grounded in established safety principles and regulatory standards. While specific Safety Data Sheet (SDS) information for this exact compound is not widely published, its structural class as a thiazolidinedione derivative necessitates a conservative and cautious approach to its disposal.
The core principle of this guide is risk mitigation. We will treat this compound as a hazardous waste, ensuring that all procedures adhere to the highest safety standards to protect laboratory personnel and the environment.
Hazard Assessment and Characterization: The "Why"
Understanding the potential hazards is the first step in safe disposal. This compound belongs to the thiazolidinedione class of heterocyclic compounds.[1][2][3] The parent compound, 2,4-Thiazolidinedione, is classified as a skin and eye irritant.[4] Therefore, it is critical to handle this compound with the assumption of similar hazardous properties.
The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6] This guide is designed to align with RCRA principles for hazardous waste management.
Upon thermal decomposition, as would occur during incineration, thiazolidinedione derivatives can release hazardous gases, including:
-
Nitrogen oxides (NOx)
-
Sulfur oxides (SOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)[4]
This decomposition profile underscores why professional incineration in a facility equipped with flue gas scrubbing is the only acceptable disposal method.[7][8] Discharging this chemical into the sewer system is illegal and environmentally irresponsible.[8][9]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is imperative to establish a safe working environment. Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][10]
Table 1: Safety and Disposal Parameters
| Parameter | Guideline | Rationale & Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (Nitrile or Neoprene), lab coat. | Protects against skin and eye irritation.[4][10] |
| Primary Disposal Route | Licensed High-Temperature Hazardous Waste Incineration. | Ensures complete destruction and scrubbing of toxic off-gases.[7][8] |
| Incompatible Materials | Strong oxidizing agents. | To prevent potentially vigorous or explosive reactions.[4] |
| Spill Containment | Absorbent pads for solutions; careful sweeping for solids. | To prevent the spread of contamination. Avoid raising dust.[11] |
| Sewer Disposal | Strictly Prohibited. | Prevents environmental contamination and is illegal under EPA regulations.[12] |
Waste Collection and Segregation Protocol
Proper segregation is a cornerstone of safe chemical waste management. Never mix different types of chemical waste unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[10][13]
Step-by-Step Collection Procedure:
-
Container Selection: Designate a specific, dedicated container for this compound waste. The best choice is the original manufacturer's container.[13] If unavailable, use a new, clean container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a secure, leak-proof lid.[5][14]
-
Waste Segregation: Collect solid this compound waste separately from all other waste streams. Do not mix with aqueous waste, organic solvents, or other solid chemicals.[10][14] This prevents unforeseen chemical reactions and simplifies the disposal process for the waste management facility.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "37868-80-7," and the date accumulation started.
-
Container Filling: Do not overfill the container. Leave at least 10-20% of headspace to allow for potential vapor expansion and to prevent spills during handling and transport.[9][10]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is away from general lab traffic.[9] Ensure it is stored away from incompatible materials, direct sunlight, and heat sources.[7][10]
Disposal Pathway Decision Framework
The specific state of the waste dictates the precise handling procedure before it is sent for final disposal. The following workflow outlines the decision-making process.
Caption: Disposal decision workflow for this compound waste.
Explanation of Pathways:
-
Pure Compound and Spill Residue: Any quantity of the solid chemical, whether it is excess reagent or cleaned-up spill material, must be collected, securely containerized, labeled, and disposed of via a licensed hazardous waste incineration service.[8]
-
Contaminated Labware: Items such as gloves, weighing papers, or absorbent pads that are contaminated with the compound must also be treated as hazardous waste. Place these items in a clearly labeled, sealed plastic bag or container designated for solid hazardous waste and send for incineration.
-
Empty Containers: A container that has held a hazardous chemical is not truly empty until decontaminated. According to RCRA guidelines, containers that held acutely hazardous waste must be triple-rinsed.[13] While this compound is not explicitly on the P-list of acute hazards, adopting this best practice is the most prudent course of action.
-
Rinse the container three times with a suitable solvent (such as ethanol or acetone) that can dissolve the compound.
-
Collect all rinsate in a separate, labeled container for hazardous liquid waste. This rinsate must be sent for incineration.[13]
-
Once triple-rinsed, deface or remove the original chemical label. The clean, de-labeled container can then be disposed of in the regular trash or recycled according to your facility's policies.[13]
-
Spill Management Protocol
In the event of a small-scale laboratory spill, follow these steps immediately:
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Containment: If the compound is in a solution, use absorbent pads to surround the spill and prevent it from spreading.
-
Collection: For solid spills, carefully sweep or scoop the material to avoid creating airborne dust.[11] Use a plastic dustpan and non-sparking tools. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Package: Place all collected material and any contaminated cleaning supplies (pads, wipes, etc.) into a designated hazardous waste container and seal it.
-
Decontaminate: Clean the spill surface with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department, following all internal reporting procedures.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to a safe laboratory environment and the protection of our ecosystem. Always consult your institution's specific waste management plan and EHS professionals for final guidance.
References
- Benchchem.
- Daniels Health.
- Ace Waste.
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- MilliporeSigma. Safety Data Sheet - 2,4-Thiazolidinedione. (2025-05-17).
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- Kumar, V., et al. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central.
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Personal protective equipment for handling 3-Benzyl-1,3-thiazolidine-2,4-dione
An In-Depth Guide to Personal Protective Equipment for Handling 3-Benzyl-1,3-thiazolidine-2,4-dione
As a Senior Application Scientist, it is imperative to approach every chemical, especially those in the research and development phase, with a well-founded respect for the unknown. The compound this compound belongs to the thiazolidinedione class of molecules, which are known for their biological activity[1]. While this makes them valuable for drug development, it also necessitates a cautious approach to handling, as full toxicological profiles are often unavailable for novel derivatives.
This guide provides a comprehensive framework for personal protective equipment (PPE) when working with this compound. The recommendations are predicated on a conservative assessment of risk, drawing from data on the parent compound, 2,4-thiazolidinedione, and adhering to the highest standards of laboratory safety as outlined by regulatory bodies like the Occupational Safety and Health Administration (OSHA).
Hazard Assessment: A Principle of Prudent Practice
The parent compound, 2,4-thiazolidinedione, has conflicting safety classifications. While one supplier deems it non-hazardous[3], another, more cautious SDS, classifies it as a substance that causes skin, eye, and respiratory irritation[4]. In the absence of definitive data for the benzyl derivative, and knowing that the thiazolidinedione class is biologically active, we must assume it presents, at a minimum, the following hazards.
Table 1: Potential Hazards of this compound
| Hazard Type | Potential Effect | Rationale |
| Acute Toxicity | May cause respiratory irritation. | Based on the SDS for the parent compound, 2,4-thiazolidinedione[4]. Inhalation of the fine powder should be avoided. |
| Skin Corrosion/Irritation | Causes skin irritation. | Based on the SDS for 2,4-thiazolidinedione[4]. Direct skin contact should be prevented. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Based on the SDS for 2,4-thiazolidinedione[4]. The powder can cause significant irritation upon contact with eyes. |
| Chronic/Long-Term Effects | Unknown. | As a biologically active compound, the potential for long-term effects from repeated low-level exposure cannot be discounted. |
Given these potential hazards, a multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential.
Core Protective Measures: Engineering Controls and PPE
The foundation of laboratory safety is a hierarchy of controls, where PPE serves as the critical final barrier between the researcher and the chemical hazard[5].
Primary Engineering Control: The Chemical Fume Hood
All operations involving the handling of solid this compound or its solutions should be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure to the fine powder or to aerosols generated during handling[6].
Personal Protective Equipment (PPE) Selection
A site-specific risk assessment is crucial for determining the exact PPE required for any given procedure[6][7][8]. The following recommendations represent the minimum required protection.
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact[9]. Given the potential for skin absorption and the lack of specific permeation data, double-gloving is strongly recommended. Gloves should be changed immediately if contamination is suspected, and always after 30-60 minutes of use[5]. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection : ANSI Z87-marked safety glasses with side shields are the minimum requirement for any work in the laboratory[9]. When there is a splash hazard, such as when transferring solutions, chemical splash goggles must be worn. For larger volumes or higher-risk operations, a face shield should be used in addition to safety glasses or goggles[9][10].
-
Body Protection : A flame-resistant lab coat with a closed front and long sleeves is mandatory. It should be worn over personal clothing that covers the legs (long pants) and feet (closed-toe shoes)[9].
-
Respiratory Protection : When dusts may be generated outside of a fume hood, or if engineering controls are insufficient, respiratory protection is required[3]. A NIOSH-approved N95 respirator is the minimum level of protection for particulates. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134)[11].
Operational Plan: Safe Handling Procedures
Proper technique in using PPE is as important as its selection. Contamination of skin and work surfaces often occurs during the removal (doffing) of used PPE.
Step-by-Step PPE Donning and Doffing Protocol
Adherence to a strict sequence minimizes the risk of exposure.
Donning (Putting On) Sequence:
-
Gown/Lab Coat: Fully cover the torso, with arms to the wrists, and fasten securely.
-
Mask or Respirator: Secure ties or elastic bands. Fit-check if using a respirator.
-
Goggles or Face Shield: Adjust to fit snugly.
-
Gloves: Extend the cuff of the gloves to cover the wrist of the lab coat[12].
Doffing (Taking Off) Sequence: This sequence is designed to contain contaminants.
-
Gloves: The outside of the gloves is contaminated. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Discard in the proper waste container[12].
-
Goggles or Face Shield: The outside is contaminated. Remove from the back by lifting the headband or earpieces. Place in a designated receptacle for cleaning or disposal[12].
-
Gown/Lab Coat: The front and sleeves are contaminated. Unfasten ties, then pull the gown away from the neck and shoulders, touching only the inside. Turn the gown inside out as it is removed, fold or roll it into a bundle, and discard[12].
-
Mask or Respirator: The front is contaminated. Grasp the bottom ties/elastics, then the top ones, and remove without touching the front. Discard[12].
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4].
-
Spill: Evacuate the area. For a small spill of solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal. Do not let the product enter drains[3].
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE : All disposable PPE (gloves, gowns, masks) should be placed in a designated, sealed hazardous waste container immediately after removal.
-
Chemical Waste : Unused chemical and solutions should be collected in a clearly labeled, sealed hazardous waste container.
-
Regulatory Compliance : All waste disposal must comply with local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA)[6]. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[3].
Visual Guide: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
-
Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
Centers for Disease Control and Prevention (CDC). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. [Link]
-
Centers for Disease Control and Prevention (CDC). Laboratory Biosafety Guidelines for working with SARS-CoV-2. [Link]
-
Clarion Safety Systems. OSHA's PPE Laboratory Standards. [Link]
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Sewell, D. L. (1996). How to Apply OSHA's Personal Protective Equipment Standard. Laboratory Medicine, 27(2), 86–90. [Link]
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Centers for Disease Control and Prevention (CDC). Sequence for Putting on Personal Protective Equipment (PPE). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2788476, this compound. [Link]
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Centers for Disease Control and Prevention (CDC). PPE Use: What, Who, Why, When, and How. [Link]
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Capot Chemical Co., Ltd. MSDS of (S)-4-Benzyl-1,3-Thiazolidine-2-Thione. [Link]
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Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. US ONCOLOGY, 1(1), 27-30. [Link]
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Fun, H. K., Hemamalini, M., Shanmugavelan, P., Ponnuswamy, A., & Jagatheesan, R. (2011). 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2706. [Link]
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Fun, H. K., Hemamalini, M., Shanmugavelan, P., Ponnuswamy, A., & Jagatheesan, R. (2011). 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2662. [Link]
-
Nomura, M., Kinoshita, S., Satoh, H., Maeda, T., Murakami, K., Tsunoda, M., Miyachi, H., & Awano, K. (1999). (3-substituted benzyl)thiazolidine-2,4-diones as structurally new antihyperglycemic agents. Bioorganic & medicinal chemistry letters, 9(4), 533–538. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
